molecular formula C4H3N3O2 B080762 5-Nitropyrimidine CAS No. 14080-32-1

5-Nitropyrimidine

Numéro de catalogue: B080762
Numéro CAS: 14080-32-1
Poids moléculaire: 125.09 g/mol
Clé InChI: NOYDQGFVFOQSAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Nitropyrimidine serves as a versatile and electron-deficient building block in organic synthesis, highly valued for constructing complex nitrogen-containing heterocycles with applications across multiple research fields. Its strong electron-withdrawing nitro group activates the pyrimidine ring towards nucleophilic aromatic substitution, facilitating the introduction of diverse amines, alkoxides, and other nucleophiles. This reactivity is instrumental for creating polysubstituted pyrimidine libraries, which are key intermediates in medicinal chemistry for developing purine analogs and other bioactive molecules . In pharmaceutical research, derivatives of this compound have been explored as potential antitumor agents, demonstrating potent inhibition of cancer cell proliferation in vitro . Furthermore, the nitropyrimidine scaffold is a critical precursor in the design and synthesis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment, contributing to the development of compounds with improved activity against resistant viral strains . Beyond medicinal applications, this compound is a key starting material in materials science, particularly for synthesizing high-energy density materials. Its structure can be transformed into complex, nitrogen-rich fused ring systems, such as tricyclic bistetrazolo-fused frameworks, which exhibit promising properties as high-performing and insensitive energetic materials . The compound's utility also extends to fundamental chemical studies, including investigations into its adsorption mechanisms on metal substrates for surface-enhanced Raman scattering (SERS) and the exploration of unusual substitution mechanisms in nitro-activated aromatic systems . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYDQGFVFOQSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452878
Record name 5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-32-1
Record name 5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14080-32-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitropyrimidine stands as a pivotal scaffold in medicinal chemistry and materials science, primarily owing to the versatile reactivity imparted by the nitro group and the inherent biological relevance of the pyrimidine core.[1] This guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound and its derivatives, alongside a detailed exposition of the analytical techniques essential for its structural elucidation and purity assessment. We delve into the mechanistic underpinnings of common synthetic routes, offering field-proven insights into optimizing reaction conditions and troubleshooting potential challenges. The characterization section presents a multi-faceted analytical workflow, integrating spectroscopic and spectrometric methods to ensure the unambiguous identification and quality control of the target compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Introduction: The Significance of this compound

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] The introduction of a nitro group at the C5 position significantly modulates the electronic properties of the pyrimidine ring, rendering it a versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution reactions and allows for its reduction to an amino group, opening avenues for the synthesis of diverse libraries of compounds with potential therapeutic applications.[3] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including their use as inhibitors of nitric oxide and iNOS activity, highlighting their potential in the development of anti-inflammatory agents.[4]

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns on the pyrimidine ring.

Direct Nitration of Pyrimidine

Direct electrophilic nitration of the unsubstituted pyrimidine ring is challenging due to the electron-deficient nature of the diazine system, which deactivates it towards electrophilic attack.[5] The two nitrogen atoms in the ring are basic and tend to be protonated under the strongly acidic conditions typically required for nitration, further deactivating the ring.[5][6] However, with activating groups present on the pyrimidine ring, such as hydroxyl or amino groups, direct nitration can be achieved under milder conditions.[5]

Multi-Step Synthesis from Acyclic Precursors

A more common and versatile approach involves the construction of the nitropyrimidine ring from acyclic precursors. This method offers greater control over the final substitution pattern. A representative pathway often commences with a β-dicarbonyl compound which undergoes condensation with an N-C-N synthon.

A notable example is the synthesis starting from diethyl malonate. The synthesis can be broken down into the following key steps:

  • Nitration of Diethyl Malonate: Diethyl malonate is nitrated using a suitable nitrating agent, such as concentrated or fuming nitric acid, to yield diethyl 2-nitromalonate.[7]

  • Cyclization: The resulting diethyl 2-nitromalonate is then condensed with a compound containing an N-C-N moiety, such as thiourea, in the presence of a base like sodium alkoxide. This cyclization reaction forms the pyrimidine ring, yielding a 4,6-dihydroxy-2-mercapto-5-nitropyrimidine intermediate.[7]

  • Further Modifications: The initial pyrimidine derivative can then undergo a series of functional group transformations to arrive at the desired this compound derivative. For instance, the hydroxyl groups can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][7][8] These chloro-substituted pyrimidines are highly valuable intermediates for nucleophilic substitution reactions.[5][8]

Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This protocol outlines a common method for the synthesis of 4,6-dichloro-5-nitropyrimidine, a key intermediate for various this compound derivatives.[8]

Materials:

  • 4,6-dihydroxy-5-nitropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (as catalyst)

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-5-nitropyrimidine to an excess of phosphorus oxychloride.

  • Carefully add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by TLC.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it into a beaker of ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4,6-dichloro-5-nitropyrimidine.[7]

Synthesis_Workflow

Characterization of this compound

A rigorous characterization workflow is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing this compound.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine ring. The chemical shifts and coupling patterns are highly informative. For the parent this compound, one would expect signals corresponding to the protons at the C2, C4, and C6 positions. The electron-withdrawing nitro group will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the nitro group (C5) will be significantly deshielded. The chemical shifts of the other carbon atoms in the ring will also be influenced by the nitrogen atoms and the nitro group.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the key vibrational bands to look for are:

  • N-O Stretching: The nitro group will exhibit two characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. These typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.[10]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[11] For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[12]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[13][14] This technique offers an unambiguous confirmation of the molecular structure.[15]

Data Summary Table
PropertyValueSource
Molecular Formula C₄H₃N₃O₂[9]
Molecular Weight 125.09 g/mol [9]
CAS Number 14080-32-1[9]
Appearance Crystalline solid
Melting Point Varies with derivative

Characterization_Workflow

Applications in Drug Development

The this compound scaffold is of significant interest to the pharmaceutical industry due to its versatile chemical reactivity and the biological importance of the pyrimidine core.[3][16] The nitro group can serve as a handle for the introduction of various functional groups, enabling the synthesis of large and diverse compound libraries for high-throughput screening. Furthermore, the nitro group itself can be a key pharmacophoric feature. The ability to readily modify the this compound core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic strategies discussed, particularly the multi-step approach from acyclic precursors, offer a robust and versatile means of accessing this important heterocyclic building block. The comprehensive characterization workflow, employing a suite of modern analytical techniques, is crucial for ensuring the structural integrity and purity of the final product. As the demand for novel therapeutic agents continues to grow, the this compound scaffold is poised to remain a valuable platform for innovation in drug discovery and development.

References

physicochemical properties of 5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitropyrimidine

Abstract

This compound stands as a foundational scaffold in medicinal chemistry and drug development, primarily due to the versatile reactivity imparted by the electron-withdrawing nitro group on the pyrimidine core. An intimate understanding of its physicochemical properties is paramount for researchers aiming to leverage this molecule for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, including its spectroscopic profile, solubility, ionization, and lipophilicity. In addition to collating available data, this document furnishes detailed, field-proven experimental protocols for the determination of these key parameters, empowering researchers to conduct self-validating studies. The synthesis, reactivity, and stability of the molecule are also discussed to provide a holistic view for its application in drug discovery workflows.

Introduction

The pyrimidine ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs. The introduction of a nitro group at the 5-position dramatically influences the electronic character of the ring, rendering it susceptible to nucleophilic substitution and other chemical modifications. This makes this compound and its derivatives valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The physicochemical properties of this parent molecule dictate its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to aqueous solubility and membrane permeability of its downstream derivatives. This guide is intended to be a practical resource for researchers, providing both foundational data and the methodological framework to explore this important chemical entity.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on high-quality computational predictions and should be experimentally verified for critical applications.

PropertyValueData TypeSource(s)
Molecular Formula C₄H₃N₃O₂-[PubChem][1]
Molecular Weight 125.09 g/mol -[PubChem][1]
CAS Number 14080-32-1-[ChemicalBook][2]
Melting Point 56-58 °CExperimental[ChemicalBook][2]
Boiling Point 252 °CExperimental[ChemicalBook][2]
Density 1.425 g/cm³Experimental[ChemicalBook][2]
pKa 0.59 ± 0.10Predicted[ChemicalBook][2]
logP 0Computed (XLogP3-AA)[PubChem][1]

Synthesis and Reactivity

The synthesis of this compound itself is not as commonly reported as that of its more reactive chlorinated derivatives, such as 2,4-dichloro-5-nitropyrimidine or 4,6-dichloro-5-nitropyrimidine. These derivatives are typically synthesized by the nitration of a corresponding dihydroxypyrimidine precursor, followed by chlorination with an agent like phosphorus oxychloride[3][4]. The parent this compound can then be obtained through subsequent dehalogenation reactions.

A general synthetic approach starting from a suitable pyrimidine precursor is outlined below. The reactivity of the this compound ring is dominated by the strong electron-withdrawing nature of the nitro group, which activates the ring for nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.

Synthesis_Pathway cluster_synthesis General Synthetic Strategy Start Pyrimidine Precursor (e.g., 2,4-dihydroxypyrimidine) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Step 1 Chlorination Chlorination (e.g., POCl₃) Nitration->Chlorination Step 2 Dehalogenation Reductive Dehalogenation (e.g., H₂, Pd/C) Chlorination->Dehalogenation Step 3 Product This compound Dehalogenation->Product

Caption: Generalized synthetic pathway for this compound.

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple. Due to the symmetry of the molecule, two distinct signals are anticipated: one for the proton at the C2 position and another for the equivalent protons at the C4 and C6 positions. The powerful electron-withdrawing effect of the nitro group will significantly deshield these protons, shifting their resonances downfield. For comparison, the aromatic protons of the parent pyrimidine ring appear around δ 8.7-9.2 ppm. The protons of this compound are expected to appear at even lower field. For example, in 2-amino-5-nitropyrimidine, the pyrimidine ring protons appear at δ 8.0-9.0 ppm[5].

  • ¹³C NMR Spectroscopy: The carbon signals for this compound will also be influenced by the nitro group. The C5 carbon directly attached to the nitro group will be significantly affected, and the C2, C4, and C6 carbons will also experience downfield shifts compared to unsubstituted pyrimidine.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrations of the pyrimidine ring and the nitro group. Key expected absorptions include:

    • NO₂ Asymmetric Stretch: Strong band typically in the 1500-1660 cm⁻¹ region[6].

    • NO₂ Symmetric Stretch: Strong band typically in the 1260-1390 cm⁻¹ region[6].

    • C-H Aromatic Stretch: Above 3000 cm⁻¹.

    • C=N and C=C Ring Stretching: In the 1400-1650 cm⁻¹ region. For instance, the FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine shows characteristic nitro group peaks[7].

  • UV-Visible Spectroscopy: The UV-Vis spectrum of pyrimidine derivatives is characterized by π → π* transitions. The presence of the nitro group, a strong chromophore, will result in absorption bands in the UV region. The position of the maximum absorbance (λ_max) can be influenced by the solvent and the pH of the medium[8][9]. The λ_max is expected to be in the UV region, and due to the electronic nature of the molecule, it is likely to be colorless in solution[10].

Ionization and Lipophilicity (pKa & LogP)

The pKa and LogP are critical parameters in drug development, influencing a molecule's solubility, permeability, and interaction with biological targets.

Acidity (pKa)

The pKa of a compound describes its tendency to ionize in solution. For this compound, the basicity of the ring nitrogen atoms is significantly reduced by the electron-withdrawing nitro group. The predicted pKa for the protonated form is approximately 0.59, indicating that it is a very weak base[2].

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium[11]. A computed LogP value for this compound is 0, suggesting a relatively balanced distribution between aqueous and lipid phases[1]. This value is a key component of predictive models for drug-likeness, such as Lipinski's Rule of 5[12].

Solubility

Stability Profile

The stability of this compound under various conditions is a crucial consideration for its synthesis, storage, and application.

  • Hydrolytic Stability: The stability of the molecule in aqueous solutions at different pH values is important. While specific data for this compound is lacking, the kinetics of hydrolysis for related nitro-substituted heterocyclic compounds can be pH-dependent[14][15][16]. Studies on related compounds suggest that stability can vary significantly with pH, and this should be experimentally determined[17].

  • Photostability: Nitroaromatic compounds can be susceptible to photodegradation. Exposure to light, particularly in the UV range, can lead to chemical transformations[18]. The intrinsic photostability of this compound should be evaluated according to established guidelines if it is to be used in applications where light exposure is a factor.

Experimental Methodologies

To address the lack of comprehensive experimental data, this section provides detailed, self-validating protocols for determining the key .

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes as a function of pH.

Rationale: By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be accurately determined. This method is particularly useful for compounds with chromophores and requires only a small amount of sample[19].

Step-by-Step Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 13) with known ionic strength.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration that gives an absorbance reading in the linear range (typically 0.2-0.8).

  • Spectral Scan: Scan the spectrum of the compound in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 13) buffer to determine the spectra of the fully protonated and neutral species, and to identify the wavelength of maximum difference (analytical wavelength).

  • Absorbance Measurement: Measure the absorbance of each well at the predetermined analytical wavelength.

  • Data Analysis: Plot absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the acidic and basic plateaus.

pKa_Determination cluster_workflow pKa Determination Workflow A Prepare pH Buffers (pH 1-13) C Mix Stock with Buffers in 96-well Plate A->C B Prepare this compound Stock Solution B->C D Scan Spectra (Acidic & Basic pH) C->D E Identify Analytical Wavelength (λ) D->E F Measure Absorbance at λ across all pH E->F G Plot Absorbance vs. pH F->G H Determine pKa at Midpoint of Titration Curve G->H

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method is the gold standard for experimental LogP determination.

Rationale: This method directly measures the partitioning of a compound between n-octanol and water after equilibrium has been reached. It is a robust and reliable method, though it can be labor-intensive[20].

Step-by-Step Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol.

  • Equilibration: Shake the vessel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry due to its synthetic versatility. This guide has consolidated the available physicochemical data and highlighted areas where experimental determination is still required. The provided protocols for pKa and LogP determination offer a clear path for researchers to generate the robust data necessary for informed decision-making in drug discovery and development programs. A thorough understanding and experimental validation of these fundamental properties will undoubtedly facilitate the rational design and synthesis of novel pyrimidine-based therapeutic agents.

References

The Genesis of a Key Heterocycle: Early Studies and Discovery of 5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitro Group on the Pyrimidine Scaffold

The introduction of a nitro group onto the pyrimidine ring marked a pivotal moment in heterocyclic chemistry, paving the way for a vast array of synthetic transformations and the discovery of novel bioactive molecules. Pyrimidine, a fundamental component of nucleic acids, coenzymes, and various natural products, gains unique electronic properties upon the addition of the strongly electron-withdrawing nitro group at the 5-position. This modification significantly influences the reactivity of the entire ring system, making 5-nitropyrimidine a versatile precursor for the synthesis of a diverse range of substituted pyrimidines with applications in medicinal chemistry and materials science. This technical guide delves into the foundational early studies that led to the discovery and initial characterization of this compound, providing a detailed account of the pioneering synthetic methodologies and the scientific rationale behind them.

The Pioneering Synthesis: A Landmark Achievement in Pyrimidine Chemistry

The first successful synthesis of the parent this compound was a significant breakthrough, providing chemists with a foundational building block for further exploration. Early efforts in pyrimidine chemistry focused on the synthesis of derivatives with substituents at the 2, 4, and 6 positions. However, the direct nitration of the unsubstituted pyrimidine ring presented a considerable challenge due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.

The seminal work that led to the isolation and characterization of this compound involved a multi-step synthetic sequence, beginning with a more readily available pyrimidine derivative. While direct nitration of pyrimidine itself is difficult, the presence of activating groups can facilitate the reaction at the 5-position. The early syntheses, therefore, often relied on the nitration of a substituted pyrimidine followed by the removal of the activating or directing groups.

One of the foundational methods for the preparation of this compound involves the use of 5-aminopyrimidine as a key intermediate. The synthesis of 5-aminopyrimidine itself was a notable achievement, with early work by researchers such as N. Whittaker in 1951 paving the way. The subsequent conversion of the amino group to a nitro group, or the introduction of a nitro group followed by deamination, represented a critical step in accessing the parent this compound.

The authoritative and comprehensive work on pyrimidine chemistry, "The Pyrimidines" by D.J. Brown, serves as a crucial reference for these early discoveries. This extensive compilation of the field's literature details the various synthetic routes developed by pioneering chemists.

Foundational Synthetic Protocol: The deamination of 2-amino-5-nitropyrimidine

One of the earliest successful routes to unsubstituted this compound involved the deamination of 2-amino-5-nitropyrimidine. This method highlights the strategic use of an amino group as a directing and activating group for the nitration step, which is then subsequently removed to yield the desired parent compound.

Experimental Workflow

The Ascendant Scaffold: A Technical Guide to 5-Nitropyrimidines and Their Analogs in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of a Privileged Heterocycle

The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its many derivatives, the 5-nitropyrimidine scaffold has emerged as a particularly versatile and potent pharmacophore. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrimidine ring, rendering it susceptible to a variety of chemical transformations and enabling a diverse range of biological activities. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 5-nitropyrimidines and their analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive foundation for harnessing the potential of this remarkable heterocyclic system.

I. The Synthetic Arsenal: Constructing the this compound Core and its Analogs

The strategic synthesis of this compound derivatives is paramount to exploring their therapeutic potential. A variety of methods have been developed, ranging from classical cyclization reactions to more modern three-component transformations.

Cyclization Strategies: Building the Ring from Acyclic Precursors

A common and effective approach to the this compound core involves the cyclocondensation of a three-carbon component with a nitrogen-containing species. For instance, the synthesis of 2,4-diamino-5-nitroso-6-hydroxypyrimidine can be achieved through the cyclization of methyl cyanoacetate and a guanidine salt in a sodium methoxide methanol solution, followed by nitrosation.[2]

Three-Component Ring Transformations: A Convergent Approach

Three-component ring transformations (TCRT) offer a highly efficient and convergent route to substituted 5-nitropyridines, a closely related and often-used scaffold. This method involves the reaction of a dinitropyridone with a ketone and a nitrogen source, such as ammonia, to afford nitropyridines that are otherwise difficult to access.[3] This strategy is particularly valuable for creating libraries of analogs for structure-activity relationship (SAR) studies.

Functionalization of Pre-existing Pyrimidine Scaffolds

The direct nitration of pyrimidine derivatives is a fundamental method for introducing the 5-nitro group. For example, 2,4-diamino-6-hydroxypyrimidine can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2,4-diamino-6-hydroxy-5-nitropyrimidine with high purity and yield.[4]

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine [4]

  • Dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of the filtrate from a previous batch with stirring.

  • Control the reaction temperature between 30 and 35°C.

  • Slowly add 20 g of concentrated sulfuric acid (98%).

  • While maintaining the temperature, add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise.

  • After the addition is complete, continue to stir the mixture for 2 hours.

  • Cool the reaction mixture to -5 to 0°C to induce crystallization.

  • Filter the mixture. The resulting filtrate can be used as the solvent for the next batch.

  • Wash the filter cake with 100 mL of dichloromethane, followed by 200 mL of drinking water.

  • Drain the solid to obtain the wet product of 2,6-diamino-5-nitropyrimidin-4-ol.

Synthesis of Key Intermediates: 2,4-Dichloro-5-nitropyrimidine

2,4-Dichloro-5-nitropyrimidine is a crucial and versatile intermediate for the synthesis of a wide array of this compound analogs. Its synthesis is typically achieved by the chlorination of 5-nitrouracil.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitropyrimidine

  • Chlorination:

    • To a 2 L reactor, charge 100 g of 5-nitrouracil, 200 ml of toluene, and 244 g of phosphorus oxychloride.

    • Heat the mixture to 55-65°C.

    • Charge 209 g of N,N-diethylaniline into the reactor at 55-65°C over at least 3 hours.

    • Stir the reaction at the same temperature for 1 hour.

    • Monitor the reaction for complete conversion by HPLC.

    • Remove the solvent by evaporation under reduced pressure (< 60°C).

  • Work-up and Isolation:

    • Charge 200 ml of toluene into the reactor and cool to 0-10°C.

    • In a separate reactor, charge 500 ml of water and 350 ml of toluene and cool to 0-5°C.

    • Quench the reaction mixture from the first reactor into the second reactor at 0-10°C over 1-2 hours.

    • Stir the resulting mixture at 0-10°C for 20-40 minutes and then allow the layers to separate for 20-40 minutes.

    • Extract the bottom aqueous layer with 100 ml of toluene.

    • Combine the organic layers and concentrate under reduced pressure (< 60°C) until dryness to obtain 2,4-dichloro-5-nitropyrimidine as a brown oil.

II. Reactivity and Physicochemical Properties: The Influence of the Nitro Group

The 5-nitro group imparts distinct reactivity patterns and physicochemical properties to the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diversity

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is a cornerstone reaction for the diversification of this scaffold. Halogenated 5-nitropyrimidines, such as 2,4-dichloro-5-nitropyrimidine, are particularly reactive towards nucleophiles.[1] The positions of the leaving groups (halogens) and the activating nitro group are critical in determining the regioselectivity of the substitution. In 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, substitution with secondary amines shows excellent selectivity for the C-4 position, while tertiary amine nucleophiles exhibit high selectivity for the C-2 position.[5]

Diagram: General Workflow for SNAr on 2,4-Dichloro-5-nitropyrimidine

sn_ar_workflow start 2,4-Dichloro-5-nitropyrimidine reaction SNAг Reaction start->reaction nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) nucleophile->reaction solvent Solvent (e.g., DMF, DMSO, CH3CN) solvent->reaction base Base (optional) (e.g., K2CO3, Et3N) base->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Substituted This compound Analog purification->product

Caption: A generalized workflow for the synthesis of this compound analogs via nucleophilic aromatic substitution.

Physicochemical Properties

The presence of the nitro group and the nitrogen atoms in the pyrimidine ring significantly influences the physicochemical properties of these compounds.

PropertyValue for this compoundReference
Molecular FormulaC4H3N3O2[6]
Molecular Weight125.09 g/mol [6]
XLogP3-0.1[7]
Hydrogen Bond Donor Count0[8]
Hydrogen Bond Acceptor Count4[8]
Rotatable Bond Count1[8]
Topological Polar Surface Area68.9 Ų[8]

III. Biological Applications: A Scaffold for Drug Discovery

This compound analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Enzyme Inhibitors

The this compound scaffold has been successfully employed in the design of potent and selective enzyme inhibitors.

  • Nitric Oxide Synthase (NOS) Inhibitors: A series of this compound-2,4-dione analogs have been synthesized and evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[9] One of the lead compounds demonstrated significant inhibitory potency and in vivo efficacy in a carrageenan-induced paw edema model in mice.[9]

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors.[10] 5-Cyanopyrimidine derivatives have been developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[11] X-ray crystallography confirmed that the cyano group of the 5-cyanopyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in the kinase's active site.[11]

Diagram: Simplified Kinase Inhibition Signaling Pathway

kinase_inhibition extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor kinase_cascade Intracellular Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade activates transcription_factor Transcription Factor kinase_cascade->transcription_factor activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response promotes inhibitor This compound Kinase Inhibitor inhibitor->kinase_cascade inhibits

Caption: A simplified representation of a kinase signaling pathway and its inhibition by a this compound-based inhibitor.

IV. Applications Beyond the Bench: Materials Science

While the primary focus of this compound research has been in medicinal chemistry, emerging applications in materials science are beginning to be explored. The related 5-nitropyridine scaffold has been used to synthesize novel copper(I) clusters with interesting photophysical properties. A 2,2′-dithiobis(5-nitropyridine) ligand was used to create a Cu(I) cluster that exhibits near-infrared (NIR) emission.[12][13] This suggests that this compound derivatives, with their unique electronic and coordination properties, could also serve as valuable ligands for the development of novel functional materials with applications in optoelectronics and sensing.[13]

V. Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for discovery in both medicinal chemistry and materials science. Its inherent reactivity, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on the development of more efficient and selective synthetic methodologies, the exploration of novel biological targets, and the expansion of its applications in materials science. The insights and protocols presented in this guide provide a solid foundation for researchers to contribute to the ever-evolving story of this remarkable heterocyclic system.

VI. References

  • Cho, J. H., et al. (2020). Synthesis of potent JAK2 inhibitors. Nitropyridines in the Synthesis of Bioactive Molecules. --INVALID-LINK--[14][15]

  • Li, Y., et al. (2014). Synthesis and biological evaluation of this compound-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed, 24985766. --INVALID-LINK--[9]

  • Nishiwaki, N. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 22(10), 1641. --INVALID-LINK--[3]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. BenchChem. --INVALID-LINK--[1]

  • ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. ChemicalBook. --INVALID-LINK--[4]

  • Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. --INVALID-LINK--

  • Scifinder. (2009). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. Request PDF. --INVALID-LINK--[16]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. --INVALID-LINK--[6]

  • Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents. --INVALID-LINK--[2]

  • Google Patents. (n.d.). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. Google Patents. --INVALID-LINK--

  • BenchChem. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. BenchChem. --INVALID-LINK--

  • van der Plas, H. C., & Charushin, V. N. (1987). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of this compound into 2-substituted this compound and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry, 52(20), 4563-4567. --INVALID-LINK--[17]

  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-nitropyrimidine 97%. Sigma-Aldrich. --INVALID-LINK--

  • MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. --INVALID-LINK--[18]

  • Solubility of Things. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Solubility of Things. --INVALID-LINK--[19]

  • ChemScene. (n.d.). 49845-33-2 | 2,4-Dichloro-5-nitropyrimidine. ChemScene. --INVALID-LINK--[8]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-nitropyrimidine. PubChem Compound Database. --INVALID-LINK--[20]

  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). ResearchGate. --INVALID-LINK--[5]

  • Hassanein, K., et al. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. The Journal of Physical Chemistry C, 126(24), 10183-10190. --INVALID-LINK--[12]

  • Regan, J., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. --INVALID-LINK--[11]

  • National Center for Biotechnology Information. (2022). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. PubMed Central. --INVALID-LINK--[13]

  • National Center for Biotechnology Information. (n.d.). This compound-2,4-diamine. PubChem Compound Database. --INVALID-LINK--[7]

  • National Center for Biotechnology Information. (2020). Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for…. PubMed Central. --INVALID-LINK--[21]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. --INVALID-LINK--[22]

  • BenchChem. (2025). Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds. BenchChem. --INVALID-LINK--[10]

  • National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PubMed Central. --INVALID-LINK--[23]

  • YouTube. (2022, March 22). Enzyme inhibitors: types and the evidence they leave [Video]. YouTube. --INVALID-LINK--[24]

  • Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. --INVALID-LINK--[25]

  • YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. --INVALID-LINK--[26]

References

Thermal Stability and Decomposition of 5-Nitropyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

5-Nitropyrimidine serves as a foundational scaffold in medicinal chemistry and energetic materials science. The incorporation of a nitro group onto the pyrimidine ring drastically alters its electronic properties, reactivity, and, critically, its thermal stability. Understanding the thermal behavior of this molecule is paramount for safe handling, predicting shelf-life, and designing novel compounds with tailored properties. Direct and comprehensive experimental data on the parent this compound is sparse in publicly accessible literature. Therefore, this technical guide provides a robust framework for assessing its thermal stability by synthesizing data from key, structurally related derivatives. We will explore the theoretical underpinnings of its decomposition, detail the critical experimental protocols for thermal analysis, and present case studies on energetic, halogenated, and amino-substituted 5-nitropyrimidines. This document is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently investigate and interpret the thermal characteristics of this important class of compounds.

The this compound Core: Structure and Significance

The this compound molecule consists of a diazine heterocyclic ring (pyrimidine) substituted with a nitro group (-NO₂) at the 5-position[1]. This substitution is electronically significant; the nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. This reactivity profile makes it a valuable intermediate in the synthesis of more complex molecules, including diaminopurines and various pharmaceutical agents[2].

The presence of the C-NO₂ bond is the primary determinant of the molecule's thermal behavior. This bond is often the weakest link in nitroaromatic and nitroheterocyclic compounds, and its cleavage is frequently the initiating step in thermal decomposition. The energy released upon decomposition, and the temperature at which this process begins, are critical parameters for compounds intended for use as energetic materials or as pharmaceuticals that must withstand various processing and storage conditions.

Theoretical Framework of Thermal Decomposition

The thermal decomposition of nitro-substituted heterocycles is a complex process that can proceed through multiple, often competing, pathways. The exact mechanism is influenced by the molecular structure, the physical state (solid, liquid, or gas), and the surrounding atmosphere. For this compound, two primary initiation pathways are plausible.

  • C-NO₂ Bond Homolysis: This is the most common initiation step for many nitroaromatic compounds. The carbon-nitro bond breaks, yielding a pyrimidinyl radical and a nitrogen dioxide (•NO₂) radical. The highly reactive •NO₂ can then trigger subsequent exothermic reactions. The activation barrier for direct C-NO₂ homolysis in a related energetic compound, ICM-102, was theoretically calculated to be 188.8 kJ mol⁻¹[3].

  • Ring Cleavage: At much higher temperatures, the pyrimidine ring itself can fragment. Studies on the high-temperature (1200–1850 K) pyrolysis of unsubstituted pyrimidine show it decomposes into products like acetylene, hydrogen cyanide (HCN), and acrylonitrile[4]. While these extreme conditions are not typical for standard thermal analysis, they inform our understanding of the ultimate fate of the heterocyclic core following initial decomposition.

The subsequent decomposition steps involve a cascade of radical reactions, leading to the formation of stable gaseous products such as N₂, H₂O, CO₂, and CO, as well as solid char residue[5].

Caption: Conceptual decomposition pathways for this compound.

Experimental Analysis of Thermal Stability

A combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides the most comprehensive understanding of thermal behavior.[6][7]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is ideal for identifying decomposition temperatures, quantifying mass loss, and determining residual mass.[9]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[6] It is used to detect thermal events like melting, crystallization, and exothermic decomposition, and to quantify the energy associated with these events.[6]

Self-Validating Protocol for TGA-DSC Analysis

This protocol is designed to ensure accuracy and reproducibility when analyzing novel or uncharacterized nitropyrimidine compounds. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To determine the melting point (Tm), onset of decomposition (Tonset), peak decomposition temperature (Td), mass loss percentage, and decomposition enthalpy (ΔHd) of a this compound analog.

Instrumentation: Simultaneous TGA-DSC instrument.

Protocol Steps:

  • Instrument Calibration:

    • Rationale: To ensure the accuracy of measured temperature and heat flow, calibration is non-negotiable. It establishes the trustworthiness of all subsequent data.

    • Procedure:

      • Calibrate the temperature axis using high-purity standards with known melting points (e.g., Indium, Tin, Zinc) that bracket the expected range of thermal events.

      • Calibrate the heat flow signal using the known enthalpy of fusion of a standard (e.g., Indium).

      • Perform a TGA mass calibration using standard calibration weights.

  • Sample Preparation:

    • Rationale: The sample's form and mass directly impact heat transfer and reaction kinetics. Small, consistent sample masses minimize thermal gradients within the sample, leading to sharper, more defined peaks.

    • Procedure:

      • Weigh 1-3 mg of the finely ground, dry sample directly into an aluminum DSC pan. Using a small, consistent mass is crucial for reproducibility.

      • Crimp the pan with a pierced lid. The piercing prevents pressure buildup from evolved gases, which could damage the instrument and distort the thermogram.

  • Experimental Conditions:

    • Rationale: The heating rate and atmosphere are critical variables. A moderate heating rate (10 °C/min) is standard for initial screening, providing a good balance between resolution and experiment time. An inert nitrogen atmosphere is essential to study the intrinsic thermal decomposition without interference from oxidative processes.

    • Procedure:

      • Place the prepared sample pan and an empty reference pan into the instrument.

      • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.

      • Program the instrument to heat from ambient temperature (e.g., 30 °C) to a temperature well above the final decomposition point (e.g., 400 °C or 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Rationale: Proper analysis extracts quantitative metrics from the raw data curves, transforming them into actionable insights about the material's stability.

    • Procedure:

      • DSC Curve: Determine the melting point (Tm) from the peak of the endothermic event. Identify the onset temperature (Tonset) and peak temperature (Td) of the main exothermic decomposition event.

      • TGA Curve: Correlate the mass loss steps with the thermal events observed in the DSC curve. The primary decomposition event should correspond to the most significant mass loss.

      • Validation: The onset of mass loss in the TGA curve should closely correspond to the onset of the exothermic event in the DSC curve. This correspondence validates that the observed exotherm is indeed due to decomposition.

Caption: Standard experimental workflow for TGA-DSC analysis.

Thermal Behavior of Key this compound Derivatives

By examining the thermal properties of various substituted 5-nitropyrimidines, we can infer how different functional groups influence the stability of the core ring. The data below has been synthesized from multiple authoritative sources.

Case Studies:
  • Energetic Derivatives (ICM-102): 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide (ICM-102) is a novel insensitive high-energy explosive. Its structure is stabilized by extensive hydrogen bonding and the presence of N-oxide groups. This compound exhibits a high thermal decomposition temperature of 284 °C, demonstrating that electron-donating amino groups and N-oxides can significantly enhance the thermal stability of the this compound scaffold.[3]

  • Amino-Substituted Derivatives: Other energetic compounds based on a 6-amino-5-nitropyrimidine core also show excellent thermal stability, with decomposition temperatures (Td) measured by DSC at 295 °C and 300 °C.[10] This further supports the stabilizing effect of amino substituents.

  • Halogenated Derivatives (2,4-dichloro-5-nitropyrimidine): In contrast, halogenated derivatives can be significantly less stable. 2,4-dichloro-5-nitropyrimidine is noted to be very easily decomposed by water or at high temperatures during synthesis and workup.[11] This highlights the destabilizing effect that electron-withdrawing chloro-substituents can have, likely by making the pyrimidine ring more susceptible to nucleophilic attack and subsequent degradation.

Data Summary
Compound/Derivative ClassKey SubstituentsMelting Point (Tm)Decomposition Temp. (Td)Key FindingsReference
ICM-102 2,4,6-Triamino, 1,3-Di-N-OxideN/A284 °CHigh thermal stability, insensitive energetic material.[3]
6-Amino-5-nitropyrimidine Based 6-Amino, other N-heterocyclesN/A295 - 300 °CHigh thermal stability due to amino group.[10]
2,4-dichloro-5-nitropyrimidine 2,4-Dichloro28 - 32 °C[2]Prone to decomposition at high temp.[11]Highly reactive and thermally sensitive, especially in the presence of water.[2][11]
5-NPPP (Pyridine Analog)2-(3-phenylpropoxy)73.81 °C331.67 °CA pyridine-based analog showing a distinct melting point before decomposition.[12]

Note: Data for 5-NPPP is for a pyridine derivative and is included for comparative purposes regarding analytical methodology.

Kinetic Analysis of Decomposition

Beyond identifying decomposition temperatures, kinetic analysis helps predict how a material will behave over time at temperatures below its rapid decomposition point. This is crucial for assessing long-term stability and safety. Isoconversional kinetic models (e.g., Friedman, Kissinger-Akahira-Sunose) are frequently applied to data from multiple TGA experiments run at different heating rates to determine the activation energy (Ea) of decomposition.[13] For instance, a detailed kinetic analysis of the multi-step decomposition of ICM-102 was performed to create a reliable model of its thermal behavior.[3] Such studies are essential for predicting the shelf-life and ensuring the safe application of energetic materials.[3]

Safety and Handling Considerations

Based on safety data for various nitropyrimidine derivatives, the following precautions are essential:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[14]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[15]

  • Avoid Contact: Prevent contact with skin and eyes. These compounds are often classified as skin and eye irritants.[1][16]

  • Handling: Avoid creating dust. For energetic derivatives, avoid shock, friction, and electrostatic discharge.[14]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[16]

Conclusion and Future Outlook

The thermal stability of the this compound scaffold is profoundly influenced by its substituents. Electron-donating groups like amines and N-oxides tend to confer high thermal stability, making these derivatives suitable for applications as heat-resistant energetic materials. Conversely, electron-withdrawing halogen substituents can decrease stability, rendering the compounds sensitive to heat and moisture.

While this guide provides a comprehensive framework based on available data from key derivatives, a significant gap remains: the lack of direct, published experimental TGA-DSC data for the parent this compound. Future research should prioritize the thorough thermal analysis of this foundational compound. Such data would serve as a critical benchmark for computational models and would allow for more accurate predictions of the thermal behavior of new, complex derivatives being designed for pharmaceutical and material science applications.

References

Navigating the Solubility Landscape of 5-Nitropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Nitropyrimidine in Modern Drug Discovery and Synthesis

This compound stands as a pivotal scaffold in medicinal chemistry and organic synthesis. Its unique electronic properties, imparted by the electron-withdrawing nitro group on the pyrimidine ring, make it a valuable precursor for a diverse array of biologically active molecules. From kinase inhibitors in oncology to novel anti-infective agents, the derivatives of this compound are at the forefront of pharmaceutical research and development.

A fundamental yet often overlooked parameter that governs the utility of this compound in these applications is its solubility in common organic solvents. Solubility dictates the feasibility of reaction conditions, influences purification strategies, and is a critical determinant of a compound's behavior in biological assays. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, step-by-step protocols for its experimental determination. While quantitative solubility data for the parent this compound is not extensively documented in publicly available literature, this guide empowers researchers to confidently determine this crucial parameter and make informed decisions in their work.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the key features influencing its interaction with solvents are:

  • The Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms. This imparts a degree of polarity and the potential for hydrogen bonding.

  • The Nitro Group (-NO2): A strongly electron-withdrawing and polar functional group. This group significantly influences the molecule's dipole moment and its ability to participate in dipole-dipole interactions.

Based on these features, we can anticipate the following solubility trends:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The high polarity of these solvents, coupled with their ability to accept hydrogen bonds, suggests that this compound will exhibit good solubility. For instance, the related compound 4,6-dichloro-5-nitropyrimidine is known to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1].

  • Polar Protic Solvents (e.g., Alcohols): Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. While the pyrimidine nitrogens can accept hydrogen bonds, the lack of a hydrogen bond donor on this compound itself may limit its solubility compared to more functionalized derivatives. However, some solubility is expected. For example, 2-amino-5-nitropyridine is soluble in chloroform and methanol.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of intermediate polarity. 2,4-Dichloro-5-nitropyrimidine has been reported to be slightly soluble in chloroform and methanol[2]. This suggests that this compound may exhibit moderate to low solubility in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of this compound, it is expected to have poor solubility in non-polar solvents, following the "like dissolves like" principle[3].

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity of both solute and solvent.
N,N-Dimethylformamide (DMF)SolubleHigh polarity of both solute and solvent.
Polar Protic MethanolModerately SolublePotential for hydrogen bonding with the pyrimidine ring.
EthanolModerately SolubleSimilar to methanol, but lower polarity may slightly reduce solubility.
Halogenated Dichloromethane (DCM)Slightly SolubleIntermediate polarity.
ChloroformSlightly SolubleIntermediate polarity.
Non-Polar ToluenePoorly SolubleMismatch in polarity between solute and solvent.
HexaneInsolubleSignificant mismatch in polarity.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of readily available quantitative data, the experimental determination of solubility is crucial. The following protocols provide robust methods for obtaining both thermodynamic and kinetic solubility data.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved at a given temperature.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker (e.g., at 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

  • Sample Preparation for Analysis:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-72 hours) A->B C Allow solid to settle B->C D Withdraw and filter supernatant (0.22 µm filter) C->D E Quantify concentration (e.g., HPLC-UV, UV-Vis) D->E

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

Analytical Quantification Methods

A reliable quantification method is essential for accurate solubility determination.

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.

Protocol:

  • Method Development:

    • Column: A reverse-phase C18 column is typically suitable for the separation of pyrimidine derivatives[4][5].

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid) is a good starting point. The gradient can be optimized to achieve good peak shape and resolution.

    • Detection: UV detection at a wavelength where this compound has a strong absorbance. The UV spectrum of nitroaromatic compounds often shows absorbance bands in the 210-270 nm range[6]. The exact λmax should be determined experimentally.

    • Flow Rate: A typical flow rate is 1 mL/min.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. This curve should be linear over the expected concentration range of the solubility samples.

  • Sample Analysis:

    • Inject the filtered supernatant from the solubility experiment into the HPLC system.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

For a more rapid, though potentially less specific, determination of solubility, UV-Vis spectroscopy can be employed.

Protocol:

  • Determine λmax:

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot absorbance versus concentration to generate a calibration curve.

  • Analyze the Saturated Solution:

    • Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Calculate the concentration of the diluted sample from the calibration curve and then factor in the dilution to determine the original concentration in the saturated solution.

Diagram 2: General Workflow for Analytical Quantification

G cluster_0 Method Development & Calibration cluster_1 Sample Analysis A Prepare standard solutions of known concentrations B Analyze standards using HPLC-UV or UV-Vis A->B C Generate calibration curve (Response vs. Concentration) B->C D Filtered supernatant from solubility experiment E (Optional) Dilute sample to fall within calibration range D->E F Analyze sample using the developed analytical method E->F G Determine concentration from calibration curve F->G

Caption: General workflow for quantifying solute concentration.

Conclusion: A Practical Framework for Understanding this compound Solubility

While the existing literature lacks specific quantitative solubility data for this compound, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine this vital parameter. By understanding the physicochemical properties of this compound and applying the detailed experimental protocols for solubility determination and quantification, scientists and drug development professionals can overcome this data gap. The ability to accurately measure solubility is paramount for optimizing synthetic routes, designing effective purification strategies, and ensuring the reliability of biological screening data, ultimately accelerating the journey of novel this compound-based compounds from the laboratory to clinical applications.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the pyrimidine scaffold, creating 5-nitropyrimidine, unlocks a versatile building block for novel molecular architectures in medicinal chemistry and materials science. However, this enhanced reactivity profile necessitates a thorough understanding and rigorous implementation of safety protocols. This guide, designed for the experienced researcher, provides an in-depth analysis of the potential hazards associated with this compound and its derivatives, alongside field-proven safety precautions to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][5][6]

These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are consistently reported across various suppliers and derivatives.

Table 1: GHS Hazard Classification for this compound Derivatives

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation

Source: Synthesized from multiple SDSs for this compound derivatives.[1][2][3][4][5][6]

Beyond these immediate hazards, researchers should also consider the potential for other, less characterized risks. The presence of the nitro group suggests that these compounds may have the potential for other health effects, and as such, they should be handled with the appropriate level of caution.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial when handling this compound and its analogs.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][7][8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][7][8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] For operations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[8] It is imperative to consult the glove manufacturer's compatibility chart for the specific solvent systems being used.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.[9]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[9][10]

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Don Eye/Face Protection d2->d3 d4 Don Gloves d3->d4 f1 Remove Gloves f2 Remove Lab Coat f1->f2 f3 Remove Eye/Face Protection f2->f3 f4 Wash Hands f3->f4

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to mitigating the risks associated with this compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[2][7]

  • Wash hands thoroughly after handling.[1][2][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Avoid the formation of dust and aerosols.

Storage
  • Store in a cool, dry, and well-ventilated area.[2][5][7]

  • Keep containers tightly closed when not in use.[1][2][5][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][11]

Disposal
  • All waste containing this compound must be treated as hazardous chemical waste.[8]

  • Dispose of contents and container in accordance with local, state, and federal regulations.[1][7][8] Do not dispose of down the drain or in regular trash.[8]

  • Waste containers should be clearly labeled with the full chemical name and associated hazards.[8]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing.[1][2][12] If symptoms persist, seek medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[2][4] If skin irritation occurs, get medical advice/attention.[2][4][5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2][12] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[2][11] If eye irritation persists, seek medical attention.[1][4][5]

  • Ingestion: If swallowed, rinse mouth with water.[2] Do NOT induce vomiting.[11] Seek medical attention if you feel unwell.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[2][7][11] Avoid breathing dust.[11]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2][7]

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[11] Avoid generating dust.[11] For liquid spills, absorb with an inert material and place in a sealed container for disposal.[2][7]

Diagram 2: Spill Response Workflow

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report the Incident dispose->report

Caption: A stepwise workflow for responding to a chemical spill.

Conclusion

This compound and its derivatives are valuable tools in the arsenal of the modern chemist. However, their utility is intrinsically linked to a culture of safety and a commitment to rigorous handling protocols. By understanding the inherent hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely explore the synthetic potential of this important class of molecules.

References

Methodological & Application

The Strategic Utility of 5-Nitropyrimidine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including a significant portion of modern pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in diverse biological interactions and its synthetic versatility, which allows for the creation of a vast array of derivatives.[1] Within this privileged class of heterocycles, 5-nitropyrimidine emerges as a particularly valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs). The potent electron-withdrawing nature of the nitro group at the C5 position profoundly influences the reactivity of the pyrimidine ring, rendering it a versatile precursor for a variety of critical transformations in drug development.[3] This guide provides an in-depth exploration of the chemical properties of this compound and detailed protocols for its strategic application in API synthesis.

The Chemical Reactivity of this compound: A Hub for Molecular Diversification

The synthetic utility of this compound is primarily dictated by two key reactive sites: the pyrimidine ring, which is activated for nucleophilic aromatic substitution (SNAr), and the nitro group itself, which can be readily reduced to a primary amine. This dual reactivity allows for a modular and efficient approach to the construction of complex molecular frameworks.

Nucleophilic Aromatic Substitution (SNAr): Forging Key Bonds

The electron-deficient nature of the pyrimidine ring, exacerbated by the strong -I and -M effects of the C5-nitro group, makes the unsubstituted positions susceptible to nucleophilic attack. In the case of substituted 5-nitropyrimidines, such as those bearing leaving groups like halogens, the ring is highly activated towards SNAr.[4]

The regioselectivity of these reactions is a critical consideration for synthetic chemists. For instance, in 2,4-dichloro-5-nitropyrimidine, nucleophilic attack preferentially occurs at the C4 position. This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the adjacent nitro group, leading to a more stable transition state.[4] While reactions on the parent this compound are less documented, similar principles of electronic activation apply, making it a valuable substrate for direct C-H functionalization or for reactions following an initial functionalization step.

Reduction of the Nitro Group: A Gateway to Aminopyrimidines

The transformation of the nitro group into an amino group is a pivotal step in many synthetic pathways, as the resulting 5-aminopyrimidine is a key precursor for a wide range of APIs, particularly kinase inhibitors.[5] This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

The 5-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as a bioisostere of the adenine core of ATP and forming crucial hydrogen bond interactions within the kinase hinge region.[5][6]

Core Synthetic Protocols

The following section provides detailed, step-by-step protocols for the key transformations involving this compound derivatives. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Nucleophilic Aromatic Substitution of a Halogenated this compound

This protocol details a general procedure for the SNAr reaction of a chloro-substituted nitropyrimidine with an amine nucleophile, a common strategy in the synthesis of kinase inhibitor scaffolds.

Materials:

  • 2-Chloro-5-nitropyrimidine (or other suitable halogenated derivative)

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyrimidine (1.0 equivalent).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).[1]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with brine (2 x 20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure substituted this compound derivative.

Nucleophile Typical Yield
Benzylamine>90%
Morpholine>95%
Aniline85-95%

Table 1: Representative yields for SNAr reactions on activated chloro-nitropyrimidines.

sn_ar_workflow start Start: Dissolve 2-chloro-5-nitropyrimidine in Ethanol add_reagents Add Amine (1.1 eq) & Triethylamine (1.2 eq) start->add_reagents reflux Reflux for 2-4h (Monitor by TLC) add_reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol (Rotary Evaporator) cool->evaporate workup Aqueous Workup: EtOAc/Brine Extraction evaporate->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Purify: Column Chromatography dry->purify end End: Pure Product purify->end

Workflow for SNAr on a chloro-nitropyrimidine.
Protocol 2: Catalytic Hydrogenation for the Synthesis of 5-Aminopyrimidine Derivatives

This protocol describes a general method for the reduction of a this compound derivative to the corresponding 5-aminopyrimidine using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • Substituted this compound

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Ethyl acetate

  • Methanol

  • Hydrogen gas supply

  • Hydrogenation vessel

Procedure:

  • In a suitable hydrogenation vessel, dissolve the this compound derivative (1.0 equivalent) in a mixture of ethyl acetate and methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 4-5 bar) and stir the mixture vigorously at room temperature (20-25°C).[7]

  • Monitor the reaction progress by TLC or HPLC until complete consumption of the starting material. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate or methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-aminopyrimidine derivative.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Catalyst Pressure (bar) Temperature (°C) Typical Reaction Time
10% Pd/C4-520-253-12 h
Pt/C (poisoned)5-1020-524-8 h

Table 2: Typical conditions for the catalytic hydrogenation of nitropyrimidines.[7]

hydrogenation_workflow start Start: Dissolve This compound in EtOAc/MeOH add_catalyst Add Pd/C Catalyst (Inert Atmosphere) start->add_catalyst hydrogenate Pressurize with H2 (4-5 bar) Stir at RT add_catalyst->hydrogenate monitor Monitor Reaction (TLC/HPLC) hydrogenate->monitor filter Filter through Celite® to remove Catalyst monitor->filter Upon Completion concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify if necessary (Recrystallization/Chromatography) concentrate->purify end End: 5-Aminopyrimidine purify->end

Workflow for catalytic hydrogenation of this compound.

Application in API Synthesis: A Case Study in Kinase Inhibitors

The 5-aminopyrimidine core is a prevalent feature in a multitude of kinase inhibitors approved for clinical use or in advanced stages of development. The strategic functionalization of the this compound building block, as outlined in the protocols above, provides a direct and efficient route to these valuable compounds.

For example, the synthesis of various epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors often involves the initial SNAr reaction of a substituted 2,4-dichloropyrimidine with an appropriate aniline derivative, followed by further functionalization. The 5-amino group, obtained from the reduction of a nitro precursor, serves as a key attachment point for side chains that modulate the inhibitor's potency and selectivity.[8]

Conclusion

This compound and its derivatives are undeniably powerful and versatile building blocks in the synthesis of APIs. The electron-withdrawing nitro group not only activates the pyrimidine ring for crucial bond-forming reactions but also serves as a synthetic handle for the introduction of the vital amino group. The strategic application of nucleophilic aromatic substitution and nitro group reduction allows for the efficient and modular construction of complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols and principles outlined in this guide are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this compound in their pursuit of novel and effective therapeutics.

References

Application Notes and Protocols for the Synthesis of 5-Nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Nitropyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases essential to life and a vast array of therapeutic agents.[1][2][3][4] Within this chemical class, 5-nitropyrimidine derivatives represent a particularly valuable and versatile subclass. The potent electron-withdrawing nature of the nitro group at the C-5 position fundamentally alters the electronic landscape of the pyrimidine ring, making it a powerful tool for synthetic chemists. This activation renders the ring susceptible to a range of chemical transformations that are otherwise difficult to achieve, establishing 5-nitropyrimidines as critical intermediates in the synthesis of complex, biologically active molecules.[5][6]

These derivatives are key building blocks for compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][7][8] For researchers and drug development professionals, mastering the synthesis of these intermediates is paramount for accessing novel chemical space and developing next-generation therapeutics. This guide provides an in-depth overview of the principal synthetic strategies, detailed experimental protocols, and the underlying chemical logic for producing this compound derivatives.

Strategic Overview: Choosing a Synthetic Pathway

The selection of an appropriate synthetic route depends heavily on the desired substitution pattern of the final molecule and the availability of starting materials. The following diagram outlines a decision-making process for approaching the synthesis of a target this compound derivative.

Synthetic_Strategy_Decision_Tree start Target: this compound Derivative q1 Does the pyrimidine core already exist? start->q1 q2 Is the C-5 position unsubstituted? q1->q2 Yes s4 Strategy 4: Ring Formation / De Novo Synthesis q1->s4 No s1 Strategy 1: Direct Nitration q2->s1 Yes q3 q3 q2->q3 No, has leaving group (e.g., -Cl, -Br) at C-2/C-4/C-6 s2 Strategy 2: Nucleophilic Aromatic Substitution (SNAr) s3 Strategy 3: Palladium-Catalyzed Cross-Coupling q3->s2 Introduce other functional groups at activated positions q3->s3 Form C-C bonds at other positions (e.g., C-5 bromo derivative)

Caption: Decision tree for selecting a synthetic strategy.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) on Pre-activated Pyrimidines

This is arguably the most powerful and widely utilized method for generating diverse libraries of this compound derivatives. The SNAr mechanism relies on the presence of a good leaving group (typically a halide) on the ring and strong electron-withdrawing groups (like the 5-nitro group) to activate the system towards nucleophilic attack.[6][9]

Application Note: The Power of SNAr

The 5-nitro group plays a crucial dual role in SNAr reactions. First, it renders the carbon atoms of the pyrimidine ring highly electrophilic. Second, and more importantly, it stabilizes the negative charge of the anionic intermediate, known as a Meisenheimer complex, through resonance.[5][6] This stabilization dramatically lowers the activation energy of the reaction, allowing substitutions to occur under relatively mild conditions.

A key feature when using substrates like 2,4-dichloro-5-nitropyrimidine is the high regioselectivity. The initial nucleophilic attack overwhelmingly occurs at the C4 position.[5] This preference is because the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the oxygen atoms of the adjacent nitro group, providing superior resonance stabilization compared to an attack at the C2 position.[5] This predictable selectivity allows for sequential, controlled functionalization of the pyrimidine core.

Caption: General mechanism of SNAr on 2,4-dichloro-5-nitropyrimidine.

Protocol 1: Selective Amination of 2,4-Dichloro-5-nitropyrimidine at C4

This protocol describes the selective substitution of the C4-chloro group with a primary amine, a common transformation in drug discovery.

Materials and Reagents:

  • 2,4-Dichloro-5-nitropyrimidine

  • Primary amine of choice (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in the chosen anhydrous solvent (approx. 0.1 M concentration).

  • In a separate flask, prepare a solution of the primary amine (1.1 eq) and TEA (1.2 eq) in the same solvent.

  • Cool the solution of the pyrimidine to 0 °C using an ice bath.

  • Slowly add the amine/TEA solution to the stirred pyrimidine solution via a dropping funnel over 15-20 minutes. A color change (often to dark yellow or orange) is typically observed.[5]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Once complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.[5]

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-2-chloro-5-nitropyrimidine derivative.

Trustworthiness Note: The use of a non-nucleophilic base like TEA or DIPEA is critical to scavenge the HCl generated during the reaction without competing with the amine nucleophile. The second chlorine at the C2 position can be substituted in a subsequent step, often requiring more forcing conditions (e.g., higher temperatures).[5]

Nucleophile TypeTypical ConditionsC4-Substitution YieldReference
Primary/Secondary Amines0 °C to RT, DCM or THFGood to Excellent[5]
Alkoxides (e.g., NaOMe)0 °C to RT, Corresponding AlcoholGood[5]
Thiols (with base)RT, DMF or ACNGood to Excellent[5]

Table 1: Scope of Nucleophiles for Selective C4 Substitution.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C bonds, particularly for synthesizing aryl- or heteroaryl-substituted 5-nitropyrimidines, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[10][11] The electron-deficient nature of the pyrimidine ring makes it a highly reactive substrate in these couplings, even with chloro-substituted derivatives that are typically less reactive than their bromo or iodo counterparts.[10]

Application Note: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid) with an organic halide or triflate.[12] This reaction is renowned for its functional group tolerance and generally mild conditions. When applied to pyrimidines, it allows for the direct installation of complex carbon-based substituents. One can start with a 5-halopyrimidine and introduce a desired group, or start with a 5-pyrimidylboronic acid and couple it with a variety of aryl/heteroaryl halides.[12]

Suzuki_Workflow start Assemble Reactants: - 5-Bromopyrimidine Derivative - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4, Na2CO3) - Solvent (e.g., Dioxane/H2O) setup Set up Reaction under Inert Atmosphere (N2/Ar) start->setup heat Heat Reaction Mixture (e.g., 80-100 °C) setup->heat monitor Monitor Progress by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final 5-Arylpyrimidine Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Protocol 2: Suzuki Coupling of a 5-Bromopyrimidine with an Arylboronic Acid

This protocol details the synthesis of a 5-arylpyrimidine derivative, which can be a precursor to or a derivative of a this compound.

Materials and Reagents:

  • 5-Bromopyrimidine derivative (e.g., 5-bromo-2-chloropyrimidine)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Aqueous base solution (e.g., 2 M Na₂CO₃ or K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane, Toluene, or DME)

  • Ethyl acetate, water

  • Anhydrous sodium sulfate

  • Celite (optional, for filtering palladium residues)

Procedure:

  • To a Schlenk flask, add the 5-bromopyrimidine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base solution.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5-arylpyrimidine.

Expertise Note: The choice of catalyst, base, and solvent can significantly impact the reaction outcome. For less reactive chlorides, more active catalysts with specialized ligands may be required.[10] The pyrimidine ring's electron-deficient nature generally facilitates the crucial oxidative addition step of the catalytic cycle.[10]

Strategy 3: Direct Nitration of Pyrimidine Derivatives

While often challenging due to the pyrimidine ring's relative deactivation towards electrophilic substitution, direct nitration is a fundamental method for introducing the 5-nitro group. This approach is most successful on electron-rich pyrimidine systems, such as pyrimidine-2,4-diones (uracils).

Application Note: Controlling Direct Nitration

Direct nitration requires harsh conditions, typically involving strong nitrating agents like fuming nitric acid or mixtures of nitric and sulfuric acids. The C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack. However, side reactions and degradation can be significant issues. Modifications at other positions on the ring can influence the success of the reaction. For example, the synthesis of this compound-2,4-dione analogues has been reported as a key step in developing inhibitors of nitric oxide synthase.[1][7]

Starting MaterialNitrating AgentConditionsOutcomeReference
Uracil / 2,4-DioxopyrimidineFuming HNO₃ / Ac₂O0 °C to RT5-Nitrouracil[7]
2-AminopyrimidineHNO₃ / H₂SO₄0-10 °CModerate yield, potential for oxidation[13]
PyrimidineN₂O₅Low TempComplex mixture, low yield[13]

Table 2: Comparison of Direct Nitration Conditions.

Protocol 3: Nitration of Uracil

This protocol outlines a standard procedure for the synthesis of 5-nitrouracil.

Materials and Reagents:

  • Uracil

  • Fuming nitric acid (≥90%)

  • Acetic anhydride

  • Ice, deionized water

Procedure:

  • Carefully add acetic anhydride to fuming nitric acid at a temperature below 10 °C in a flask equipped with a magnetic stirrer and thermometer.

  • Once the addition is complete, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add finely powdered uracil to the cold nitrating mixture in small portions, ensuring the temperature does not exceed 10 °C.

  • After all the uracil has been added, continue stirring the mixture at low temperature for 1 hour, then allow it to stir at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • The 5-nitrouracil product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 5-nitrouracil.

Safety and Trustworthiness: This reaction is highly exothermic and involves corrosive and oxidizing strong acids. It must be performed with extreme caution in a chemical fume hood with appropriate personal protective equipment (PPE). The temperature must be strictly controlled to prevent runaway reactions and degradation of the product.

References

applications of 5-nitropyrimidine in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Nitropyrimidine in Agrochemical Research

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the this compound Scaffold

In the landscape of modern agrochemical development, the relentless pursuit of novel, effective, and environmentally conscious solutions is paramount. Heterocyclic chemistry, particularly the chemistry of pyrimidines, provides a fertile ground for discovery. Pyrimidine derivatives are foundational to numerous commercial fungicides, herbicides, and insecticides, owing to their versatile chemical reactivity and their ability to interact with a wide array of biological targets.[1]

This guide focuses on a particularly valuable, yet underexplored, building block: This compound . The strategic placement of the nitro group at the 5-position profoundly influences the electronic character of the pyrimidine ring. This powerful electron-withdrawing group activates the ring, particularly at the 2, 4, and 6 positions, making them highly susceptible to nucleophilic substitution. This enhanced reactivity is the cornerstone of its utility, enabling chemists to readily introduce diverse functional groups and construct complex molecular architectures.

This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in agrochemical development. We will move beyond simple lists of compounds, delving into the causality behind synthetic strategies, the rationale for experimental design, and the intricate modes of action that confer biological activity. Our exploration will be grounded in established chemical principles and supported by authoritative literature, providing a practical framework for leveraging the this compound scaffold in the creation of next-generation crop protection agents.

Part 1: Foundational Synthesis of a Key Intermediate: 2,4-Dichloro-5-nitropyrimidine

The gateway to a vast library of potential agrochemicals is the efficient synthesis of versatile intermediates. 2,4-Dichloro-5-nitropyrimidine is a cornerstone intermediate, serving as the primary starting material for numerous derivatizations.[2] Its synthesis from the readily available 5-nitrouracil is a critical first step.

The established method involves a chlorination reaction using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like N,N-diethylaniline.[3] The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product. However, this reaction is highly sensitive. The product, 2,4-dichloro-5-nitropyrimidine, is susceptible to decomposition by water or at elevated temperatures due to the strong electron-withdrawing effects of the pyrimidine ring and the nitro group.[3] Therefore, a carefully controlled, non-aqueous workup is essential for achieving high yields and purity.

Experimental Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine

Objective: To synthesize 2,4-dichloro-5-nitropyrimidine from 5-nitrouracil on a laboratory scale.

Materials:

  • 5-Nitrouracil (100 g)

  • Toluene (400 ml total)

  • Phosphorus oxychloride (POCl₃) (244 g)

  • N,N-Diethylaniline (209 g)

  • Water (for quenching)

  • 2L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel.

  • Heating mantle and temperature controller.

Procedure:

  • Reaction Setup: Charge the 2L reactor with 5-nitrouracil (100 g), toluene (200 ml), and phosphorus oxychloride (244 g).[3]

  • Heating: Begin stirring the mixture and heat to a constant internal temperature of 55-65°C.

  • Base Addition: Slowly add N,N-diethylaniline (209 g) to the reaction mixture via the dropping funnel over a period of at least 3 hours, maintaining the temperature at 55-65°C. The slow addition is critical to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at the same temperature for 1 hour. Progress can be monitored by HPLC until complete conversion of the starting material is observed.

  • Solvent Removal: Once the reaction is complete, cool the mixture slightly and remove the excess toluene and POCl₃ by evaporation under reduced pressure (e.g., 65 mbar) at a temperature below 60°C.

  • Controlled Quenching: In a separate reactor, prepare a quench solution of water (500 ml) and toluene (200 ml) and cool it to 0-5°C.

  • Product Isolation: Slowly and carefully transfer the crude reaction mixture from step 5 into the cold quench solution over 1-2 hours, ensuring the quench temperature does not exceed 10°C.

  • Extraction & Concentration: Stir the resulting biphasic mixture for 30 minutes at 0-10°C, then allow the layers to separate. Extract the bottom aqueous layer with an additional 100 ml of toluene. Combine the organic layers.

  • Final Product: Concentrate the combined organic layers under reduced pressure (<65 mbar, <60°C) until dryness to obtain 2,4-dichloro-5-nitropyrimidine as a brown oil.[3] The typical assay yield is around 84%.

Part 2: Application in Fungicide Development - The Anilinopyrimidine Class

Pyrimidine derivatives are a cornerstone of modern fungicides.[1] The anilinopyrimidine class, which includes the commercial fungicide Cyprodinil , is particularly noteworthy for its unique mode of action.[4][5] These fungicides act systemically and inhibit the biosynthesis of the essential amino acid methionine in fungi, thereby halting protein synthesis and fungal growth.[6][7][8]

The this compound scaffold is an ideal precursor for synthesizing anilinopyrimidine analogues. The key transformation involves the reduction of the nitro group to an amine, which can then be further functionalized. The intermediate 2,4-dichloro-5-nitropyrimidine can be catalytically hydrogenated to 2,4-dichloro-5-aminopyrimidine, a versatile building block for introducing the aniline moiety.[3]

Logical Workflow for Anilinopyrimidine Synthesis

The overall strategy involves a two-stage process: first, the preparation of the key 5-aminopyrimidine intermediate, and second, its subsequent reaction to build the final fungicide structure.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Fungicide Synthesis 5_Nitrouracil 5_Nitrouracil DCPNP 2,4-Dichloro-5-nitropyrimidine 5_Nitrouracil->DCPNP POCl3, N,N-Diethylaniline DCAP 2,4-Dichloro-5-aminopyrimidine DCPNP->DCAP H2, Pd/C, Acetic Acid Intermediate_1 Substituted Aminopyrimidine DCAP->Intermediate_1 Nucleophilic Substitution w/ Aniline Aniline Aniline Final_Product Anilinopyrimidine Fungicide (e.g., Cyprodinil Analogue) Intermediate_1->Final_Product Further Substitution/Functionalization

Caption: Synthetic workflow for anilinopyrimidine fungicides.

Experimental Protocol 2: Reduction to 2,4-Dichloro-5-aminopyrimidine

Objective: To reduce 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine via catalytic hydrogenation.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (crude oil from Protocol 1)

  • Ethyl acetate

  • Activated carbon

  • Palladium on carbon (Pd/C) catalyst (e.g., 10% wet)

  • Acetic acid

  • Hydrogenation reactor

Procedure:

  • Purification: Dissolve the crude 2,4-dichloro-5-nitropyrimidine (e.g., 50 g) in ethyl acetate (400 ml). Add activated carbon (2.5 g) and stir at room temperature (20-30°C) for 1 hour to remove impurities.[3]

  • Filtration: Filter the mixture to remove the activated carbon and transfer the filtrate to the hydrogenation reactor.

  • Catalyst Addition: Purge the reactor with nitrogen three times. Carefully add the wet Pd/C catalyst (e.g., 10 g).

  • Hydrogenation - Stage 1: Adjust the internal temperature to 15-25°C. Purge the reactor with hydrogen three times. Pressurize the reactor to 4-5 bar with hydrogen and begin agitation. Maintain these conditions for 3-4 hours. This first stage is crucial for converting the nitro group to a hydroxylamino intermediate.[3]

  • Hydrogenation - Stage 2: Raise the internal temperature to 35-40°C and continue the reaction at 4-5 bar until completion (monitored by HPLC). The addition of acetic acid can improve catalyst reactivity and prevent the formation of insoluble side products.[3]

  • Workup: Once the reaction is complete, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The product can be further purified by recrystallization from methanol/water to yield 2,4-dichloro-5-aminopyrimidine as a solid.[3]

Part 3: Application in Insecticide Development - Bioisosteric Replacement

While this compound itself is not a common final insecticide, its structural features are highly relevant. In medicinal and agrochemical chemistry, the concept of bioisosteric replacement is a powerful tool. Groups with similar physical or chemical properties can be interchanged to improve activity or optimize properties like metabolic stability.

Research on pyridalyl analogues has shown that a nitro group at the 5-position of a pyridine ring can be a viable bioisostere for the trifluoromethyl group, another strong electron-withdrawing group.[9] Although the trifluoromethyl compound often shows higher potency, the 5-nitro analogue still exhibits significant insecticidal activity against key pests like Mythimna separata and Plutella xylostella.[9] This demonstrates that the this compound scaffold is a promising starting point for discovering novel insecticides.

The mode of action for many modern insecticides involves targeting the insect's nervous system.[10][11] Common targets include acetylcholinesterase, sodium channels, and GABA (gamma-aminobutyric acid) receptors.[10][12] The design of novel this compound derivatives would aim to create molecules that effectively bind to one of these critical sites.

Proposed Synthetic Pathway for a Novel Insecticide

This pathway utilizes the reactivity of 2,4-dichloro-5-nitropyrimidine for sequential nucleophilic aromatic substitution (SₙAr) reactions to build a complex ether linkage, analogous to the structure of pyridalyl.

G DCPNP 2,4-Dichloro-5-nitropyrimidine Intermediate 4-Chloro-2-phenoxy- This compound DCPNP->Intermediate SₙAr Rxn 1 (Base, e.g., K2CO3) Phenol Substituted Phenol (R1-Ph-OH) Phenol->Intermediate Final_Product Novel this compound Insecticide Intermediate->Final_Product SₙAr Rxn 2 (Base, e.g., NaH) Alcohol Functionalized Alcohol (R2-OH) Alcohol->Final_Product

Caption: Proposed synthesis of a this compound insecticide.

Experimental Protocol 3: Synthesis of a this compound-Ether Analogue (Hypothetical)

Objective: To synthesize a novel insecticide candidate via sequential nucleophilic substitution.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine

  • 4-Chlorophenol

  • 3-Bromopropan-1-ol

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

Procedure:

  • First Substitution (Phenoxide addition): In a flask, dissolve 2,4-dichloro-5-nitropyrimidine (1 equiv.) and 4-chlorophenol (1 equiv.) in DMF. Add anhydrous K₂CO₃ (1.5 equiv.). Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Isolation of Intermediate: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 4-chloro-2-(4-chlorophenoxy)-5-nitropyrimidine intermediate. Purify by column chromatography if necessary.

  • Second Substitution (Alkoxide addition): In a separate flask under a nitrogen atmosphere, dissolve 3-bromopropan-1-ol (1.1 equiv.) in anhydrous DMF. Add NaH (1.2 equiv., 60% dispersion in oil) portion-wise at 0°C. Stir for 30 minutes to form the sodium alkoxide.

  • Coupling Reaction: Add a solution of the intermediate from step 2 (1 equiv.) in DMF to the alkoxide solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Final Workup: Quench the reaction carefully by adding saturated NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the final product by silica gel chromatography.

Part 4: Application in Herbicide Discovery - A Scaffold for Library Synthesis

The pyrimidine core is also present in various herbicides. For instance, phenylpyrimidine derivatives have been studied for their ability to inhibit plant growth.[13] Furthermore, a novel herbicidal mode of action has been identified that involves the disruption of the de novo pyrimidine biosynthesis pathway in plants by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[14][15]

The this compound scaffold, particularly the 2,4-dichloro intermediate, is an excellent platform for combinatorial synthesis to create a library of diverse compounds for herbicidal screening. The two chlorine atoms can be selectively substituted under different reaction conditions, and the nitro group can be reduced or otherwise modified, leading to a vast chemical space for exploration.

Workflow for Herbicide Library Synthesis and Screening

G Start 2,4-Dichloro-5-nitropyrimidine Sub1 Selective Substitution at C4 with Nu-A Start->Sub1 Sub2 Substitution at C2 with Nu-B Sub1->Sub2 NitroMod Nitro Group Modification (e.g., Reduction) Sub2->NitroMod Library Diverse Pyrimidine Library NitroMod->Library Screen Herbicidal Activity Screening (Pre- & Post-emergence) Library->Screen Hit Hit Compound Identification & Optimization Screen->Hit

References

The 5-Nitropyrimidine Scaffold: A Keystone for Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Nitropyrimidine in Kinase Inhibitor Design

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant portion of clinically approved protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors.[3] Within the diverse landscape of pyrimidine-based intermediates, this compound derivatives, particularly 2,4-dichloro-5-nitropyrimidine, have emerged as exceptionally valuable building blocks. The potent electron-withdrawing nature of the nitro group at the C5 position dramatically activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), enabling the sequential and regioselective introduction of various pharmacophoric elements. This high reactivity, coupled with the ability to control substitution patterns, provides a robust and flexible platform for the synthesis of complex kinase inhibitors, targeting a wide array of kinases implicated in oncology and other diseases.[4][5]

This technical guide provides an in-depth exploration of the synthesis of kinase inhibitors using the this compound scaffold. We will delve into the mechanistic principles governing its reactivity, present detailed, field-proven protocols for key synthetic transformations, and discuss the structure-activity relationships (SAR) that guide the design of next-generation inhibitors.

Mechanistic Underpinnings: Mastering the SNAr Reaction on the this compound Core

The cornerstone of this compound chemistry in kinase inhibitor synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This two-step addition-elimination mechanism is potently facilitated by the electron-deficient nature of the pyrimidine ring, which is further amplified by the C5-nitro group.

The Role of the Nitro Group: Activation and Regiocontrol

The nitro group at the C5 position serves two critical functions:

  • Electronic Activation: As a powerful electron-withdrawing group, it significantly lowers the electron density of the pyrimidine ring, making it highly susceptible to attack by nucleophiles.

  • Stabilization of the Meisenheimer Intermediate: The key to the SNAr reaction is the formation of a resonance-stabilized intermediate known as the Meisenheimer complex. The nitro group plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge.

Regioselectivity: A Tale of Two Chlorines

In the case of 2,4-dichloro-5-nitropyrimidine, a common starting material, the two chlorine atoms at the C2 and C4 positions exhibit distinct reactivities. The regioselectivity of the first nucleophilic substitution is a critical consideration for synthetic strategy.

  • Preferential C4 Substitution: With most common nucleophiles, particularly primary and secondary amines, the initial substitution overwhelmingly occurs at the C4 position.[4] This preference is attributed to the superior stability of the Meisenheimer intermediate formed upon attack at C4. The negative charge can be effectively delocalized onto the adjacent nitro group, a stabilizing effect that is less pronounced upon attack at the C2 position.

  • Achieving C2 Selectivity: A Strategic Exception: While C4 substitution is the general rule, a fascinating and synthetically powerful exception has been reported. The use of tertiary amines as nucleophiles can lead to excellent C2 selectivity.[4] This proceeds through an in-situ N-dealkylation of the intermediate, providing a product that formally corresponds to the reaction of a secondary amine at the C2 position. This offers a valuable synthetic tool for accessing alternative substitution patterns.

Visualizing the Reaction Pathway

SNAr_Mechanism cluster_start Starting Material cluster_nucleophile Nucleophile cluster_c4_pathway C4 Pathway (Favored) cluster_c2_pathway C2 Pathway (Disfavored/Tertiary Amines) start 2,4-Dichloro-5-nitropyrimidine c4_attack Nucleophilic Attack at C4 start->c4_attack + R-NH2 c2_attack Nucleophilic Attack at C2 start->c2_attack + R3N (Tertiary Amine) nuc R-NH2 (Amine) meisenheimer_c4 Meisenheimer Intermediate (C4) (Resonance Stabilized by NO2) c4_attack->meisenheimer_c4 elimination_c4 Elimination of Cl- meisenheimer_c4->elimination_c4 product_c4 4-Amino-2-chloro-5-nitropyrimidine elimination_c4->product_c4 meisenheimer_c2 Meisenheimer Intermediate (C2) c2_attack->meisenheimer_c2 elimination_c2 Elimination of Cl- meisenheimer_c2->elimination_c2 product_c2 2-Amino-4-chloro-5-nitropyrimidine elimination_c2->product_c2

Caption: Regioselectivity in the SNAr of 2,4-dichloro-5-nitropyrimidine.

Application Protocols: Synthesis of a Key Kinase Inhibitor Intermediate

The following protocols provide detailed, step-by-step methodologies for the synthesis of a 4-amino-2-chloro-5-nitropyrimidine intermediate, a common precursor in the development of various kinase inhibitors.

Protocol 1: Regioselective C4-Amination of 2,4-Dichloro-5-nitropyrimidine

This protocol details the highly regioselective substitution at the C4 position using a primary or secondary amine.

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, morpholine, or a relevant amine fragment) (1.0-1.1 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dichloromethane (DCM))

  • Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-5-nitropyrimidine (1.0 equiv) and dissolve it in the chosen anhydrous solvent (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: In a separate flask, prepare a solution of the amine nucleophile (1.0-1.1 equiv) and the base (DIPEA or TEA, 1.5-2.0 equiv) in the same anhydrous solvent.

  • Controlled Reaction: Cool the solution of 2,4-dichloro-5-nitropyrimidine to 0 °C using an ice bath. Slowly add the amine/base solution dropwise over 15-30 minutes. The reaction is often exothermic, and maintaining a low temperature is crucial for selectivity and to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2-chloro-5-nitropyrimidine product.

Expected Outcome: This protocol typically affords the C4-substituted product in good to excellent yields (70-95%), with high regioselectivity.

Protocol 2: Subsequent C2-Functionalization

The remaining chlorine at the C2 position can be displaced in a subsequent SNAr reaction, often requiring more forcing conditions (e.g., higher temperatures) due to the reduced activation of the ring after the first substitution.

Materials:

  • 4-Amino-2-chloro-5-nitropyrimidine intermediate (from Protocol 1) (1.0 equiv)

  • Second nucleophile (e.g., a different amine or an aniline derivative) (1.2-1.5 equiv)

  • High-boiling point solvent (e.g., 1,4-dioxane, N,N-Dimethylformamide (DMF), or n-butanol)

  • Optional: Acid catalyst (e.g., HCl in dioxane) or Palladium catalyst for cross-coupling reactions

Procedure:

  • Reaction Setup: In a reaction vessel suitable for heating (e.g., a sealed tube or a flask with a reflux condenser), combine the 4-amino-2-chloro-5-nitropyrimidine intermediate (1.0 equiv) and the second nucleophile (1.2-1.5 equiv) in the chosen high-boiling point solvent.

  • Heating: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the second amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup similar to Protocol 1, followed by purification via column chromatography or recrystallization to obtain the desired 2,4-diamino-5-nitropyrimidine product.

Experimental Workflow Visualization

experimental_workflow cluster_protocol1 Protocol 1: C4-Amination cluster_protocol2 Protocol 2: C2-Amination p1_start Dissolve 2,4-dichloro- This compound in solvent p1_reagents Add amine + base solution at 0°C p1_start->p1_reagents p1_react Stir at RT, monitor by TLC p1_reagents->p1_react p1_workup Aqueous Workup p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product 4-Amino-2-chloro- This compound p1_purify->p1_product p2_start Combine C4-intermediate and second amine in solvent p1_product->p2_start Key Intermediate p2_heat Heat to 80-140°C p2_start->p2_heat p2_monitor Monitor by TLC/LC-MS p2_heat->p2_monitor p2_workup Workup/Purification p2_monitor->p2_workup p2_product 2,4-Diamino- This compound p2_workup->p2_product

Caption: Stepwise synthesis of a 2,4-diamino-5-nitropyrimidine core.

Data Presentation: A Versatile Scaffold for Potent Kinase Inhibition

The this compound scaffold has been successfully employed in the synthesis of inhibitors for a variety of kinases. The subsequent reduction of the nitro group to an amine provides an additional vector for chemical modification, further expanding the accessible chemical space.

Kinase Target Precursor Key Reaction Reported IC50 Reference
Aurora Kinase A2,4-dichloro-5-nitropyrimidineSequential SNAr7.1 nM[6]
Bruton's Tyrosine Kinase (BTK)4,6-dichloro-5-nitropyrimidineSequential SNArPotent Inhibition[7]
Inducible Nitric Oxide Synthase (iNOS)This compound-2,4-dioneCondensation6.2 µM[8]

Note: The table presents representative data to illustrate the utility of the this compound scaffold. IC50 values are highly dependent on the specific compound and assay conditions.

Structure-Activity Relationship (SAR) Insights

The synthetic flexibility of the this compound core allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • C4-Substituent: The group introduced at the C4 position often targets the solvent-exposed region of the ATP-binding pocket. Modifications here can significantly impact solubility, cell permeability, and selectivity.

  • C2-Substituent: The C2 position is typically directed towards the interior of the ATP-binding site. Small, hydrophobic groups are often favored, but the introduction of polar functionalities can be used to engage specific amino acid residues and enhance potency.

  • C5-Substituent (Post-Reduction): The nitro group at the C5 position is a key synthetic handle. Following its reduction to an amine, it can be acylated, sulfonated, or used in other coupling reactions to introduce a wide variety of substituents. This position can be exploited to modulate the electronic properties of the pyrimidine ring and to introduce additional interactions with the target kinase.

Conclusion and Future Outlook

The this compound scaffold is a powerful and versatile platform for the synthesis of kinase inhibitors. The predictable and controllable regioselectivity of the SNAr reaction, coupled with the ability to further functionalize the C5 position after nitro group reduction, provides medicinal chemists with a robust toolkit for the design and synthesis of novel therapeutic agents. As our understanding of kinase biology continues to evolve, the strategic application of this compound chemistry will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

Application Notes and Protocols: Harnessing Click Chemistry with 5-Ethynyl-5-Nitropyrimidine Derivatives for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of click chemistry's efficiency and the unique electronic properties of pyrimidine scaffolds offers a powerful toolkit for modern chemical biology and drug discovery.[1] This guide provides a detailed exploration of the applications of 5-ethynyl-5-nitropyrimidine derivatives in this context. The presence of the electron-withdrawing nitro group is anticipated to modulate the reactivity of the ethynyl group in click reactions, potentially offering advantages in reaction kinetics and bioorthogonality. These application notes and protocols are designed to provide both the conceptual framework and practical guidance for researchers looking to leverage these promising reagents in their work. We will delve into the synthesis of these derivatives, their application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and provide detailed, step-by-step protocols for their use in bioconjugation and the construction of novel molecular architectures.

Introduction: The Power of Click Chemistry and the Potential of 5-Ethynyl-5-Nitropyrimidine Derivatives

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[2] Among these, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage has become a cornerstone of chemical biology, drug discovery, and materials science.[3][4] This reaction can be performed either through copper(I) catalysis (CuAAC) or in a catalyst-free manner using strained alkynes (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC).[5][6]

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in nucleobases and their diverse pharmacological activities.[7][8] The introduction of an ethynyl group at the C5 position provides a versatile handle for click chemistry, enabling the straightforward conjugation of pyrimidine scaffolds to other molecules.[9][10] The further addition of a nitro group at the C5 position is hypothesized to significantly influence the electronic properties of the pyrimidine ring and, consequently, the reactivity of the ethynyl group. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the alkyne, potentially accelerating the rate of cycloaddition reactions.[11]

This guide will focus on the practical applications of 5-ethynyl-5-nitropyrimidine derivatives, providing researchers with the necessary protocols to explore their potential in their own laboratories.

Synthesis of 5-Ethynyl-5-Nitropyrimidine Derivatives

While the direct synthesis of 5-ethynyl-5-nitropyrimidine is not extensively documented, a plausible synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the Sonogashira cross-coupling reaction to introduce the ethynyl group onto a pre-functionalized pyrimidine ring.[9]

Proposed Synthetic Pathway:

Synthesis_Pathway A 5-Halo-pyrimidine B 5-Nitro-5-halopyrimidine A->B Nitration C 5-Ethynyl-5-nitropyrimidine B->C Sonogashira Coupling reagent1 Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent1->A reagent2 Ethynylating Agent (e.g., TMS-acetylene) Pd catalyst, Cu(I) cocatalyst Base reagent2->B

Caption: Proposed synthesis of 5-ethynyl-5-nitropyrimidine.

Protocol 1: Synthesis of a 5-Ethynyl-5-Nitropyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a 5-ethynyl-5-nitropyrimidine derivative, starting from a commercially available 5-halopyrimidine.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

Step 1: Nitration of 5-Bromo-2,4-dichloropyrimidine

  • In a round-bottom flask cooled in an ice bath, slowly add 5-bromo-2,4-dichloropyrimidine to a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product by silica gel column chromatography to obtain 5-bromo-2,4-dichloro-5-nitropyrimidine.

Step 2: Sonogashira Coupling

  • To a solution of 5-bromo-2,4-dichloro-5-nitropyrimidine in a mixture of THF and triethylamine, add ethynyltrimethylsilane, Pd(PPh₃)₄, and CuI.

  • Degas the reaction mixture and stir under an inert atmosphere at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the TMS-protected 5-ethynyl-5-nitropyrimidine derivative.

Step 3: Deprotection of the Ethynyl Group

  • Dissolve the TMS-protected compound in THF.

  • Add a solution of TBAF in THF and stir at room temperature for 1 hour.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography.

Table 1: Representative Reaction Parameters

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Nitration HNO₃/H₂SO₄-0 to RT560-70
Sonogashira Coupling TMS-acetylene, Pd(PPh₃)₄, CuI, TEATHFRT12-1670-85
Deprotection TBAFTHFRT1>90

Applications in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[6] The electron-deficient nature of the 5-ethynyl-5-nitropyrimidine derivative is expected to facilitate the reaction with a variety of azide-containing molecules. This makes it an excellent tool for applications in drug discovery, such as the synthesis of compound libraries for high-throughput screening.[12][13]

CuAAC_Workflow A 5-Ethynyl-5- Nitropyrimidine Derivative C 1,4-Disubstituted Triazole Product A->C CuAAC Reaction B Azide-Containing Molecule (R-N₃) B->C CuAAC Reaction reagents Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Solvent (e.g., t-BuOH/H₂O) reagents->C SPAAC_Bioconjugation cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation A Cell Culture C Labeled Biomolecule (e.g., DNA/RNA) A->C B 5-Ethynyl-5-nitro- pyrimidine Nucleoside (Metabolic Reporter) B->A E Labeled and Tagged Biomolecule C->E SPAAC Reaction (in situ) D Cyclooctyne-Probe (e.g., DBCO-Fluorophore) D->C

References

synthesis of 5-aminopyrimidine from 5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Aminopyrimidine from 5-Nitropyrimidine

Abstract

This comprehensive technical guide provides detailed protocols and scientific insights for the synthesis of 5-aminopyrimidine, a critical building block in pharmaceutical and agrochemical development, through the reduction of this compound. We present two robust and widely applicable methods: catalytic hydrogenation and chemical reduction with iron. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, troubleshooting advice, and characterization techniques to ensure successful and reproducible synthesis.

Introduction: The Strategic Importance of 5-Aminopyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, 5-aminopyrimidine stands out as a versatile and highly valuable intermediate. Its unique structure serves as a foundational component for a wide array of biologically active molecules, including potent antiviral, anticancer, and anti-inflammatory drugs.[2][3] Beyond pharmaceuticals, it is integral to the development of modern agrochemicals, such as herbicides and fungicides, contributing to improved crop yields.[2] The conversion of this compound to 5-aminopyrimidine is a pivotal transformation, "unlocking" the pyrimidine core for further functionalization and elaboration into complex, high-value molecules. This guide details the practical execution of this essential synthetic step.

Foundational Chemical Principles: The Reduction of Aromatic Nitro Groups

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a classic six-electron reduction. The reaction proceeds through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NHOH) species, before reaching the final amine.[4]

G Start This compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ End 5-Aminopyrimidine (R-NH₂) Hydroxylamine->End +2e⁻, +2H⁺

The choice of reducing agent and reaction conditions determines the efficiency of this transformation and the potential for side reactions. For aromatic systems like pyrimidine, two primary methodologies have proven effective: heterogeneous catalytic hydrogenation and chemical reduction using dissolving metals.

Synthetic Methodologies: A Comparative Overview

The selection of a synthetic method depends on available equipment, scale, and desired purity profile. Below is a summary of the two protocols detailed in this guide.

ParameterMethod A: Catalytic HydrogenationMethod B: Chemical Reduction
Primary Reagent H₂ gas, Palladium on Carbon (Pd/C)Iron (Fe) powder, Acetic Acid (AcOH)
Pressure Atmospheric to moderate pressure (1-5 bar)[5][6]Atmospheric
Temperature Room temperature to mild heat (25-50°C)Reflux (e.g., ~118°C for AcOH)
Key Advantages High product purity, clean reaction, catalyst can be recoveredInexpensive reagents, no specialized pressure equipment needed
Key Disadvantages Requires specialized hydrogenation equipment, potential for catalyst poisoning[5]Generates significant metal waste, can require more rigorous purification[5]
Typical Solvents Methanol, Ethanol, Ethyl AcetateAcetic Acid, Ethanol/Water

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction technique that utilizes a heterogeneous catalyst, typically a noble metal like palladium supported on activated carbon (Pd/C), to activate molecular hydrogen (H₂).[7] The reaction occurs on the surface of the catalyst, where the nitro group is reduced in a stepwise manner.[8]

Rationale and Key Considerations
  • Catalyst Selection: 5-10% Pd/C is the most common and effective catalyst for this transformation. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Solvent Choice: Protic solvents like methanol or ethanol are excellent choices as they readily dissolve the starting material and facilitate interaction with the solid catalyst.

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, applying a moderate pressure of H₂ (e.g., via a balloon or a Parr hydrogenator) can significantly increase the reaction rate.[5]

  • Catalyst Poisoning: The pyrimidine ring and reaction intermediates can sometimes adsorb too strongly to the catalyst surface, leading to deactivation or "poisoning".[5] Ensuring high-purity starting materials and solvents can mitigate this risk.

G sub This compound in Solvent react Agitate at 25-40°C sub->react cat Pd/C Catalyst Suspension cat->react h2 H₂ Atmosphere (1-5 bar) h2->react filter Filter through Celite® to remove Pd/C react->filter evap Solvent Evaporation (Rotovap) filter->evap purify Purification (Recrystallization) evap->purify product 5-Aminopyrimidine purify->product

Detailed Experimental Protocol

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, preferably 50% wet)

  • Methanol (MeOH), reagent grade

  • Celite® or a similar filter aid

  • Hydrogen (H₂) gas supply

  • Three-neck round-bottom flask or Parr hydrogenation vessel

  • Magnetic stirrer and stir bar

  • H₂ balloon or hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 35.9 mmol).

  • Solvent Addition: Add 100 mL of methanol to the flask and stir to dissolve the starting material.

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (50% wet, ~0.4 g). Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of solvents. Always handle with care.

  • Hydrogenation Setup: Seal the flask. Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Inflate an H₂-filled balloon attached to the flask or connect to a hydrogenation apparatus set to the desired pressure (e.g., 3 bar). Stir the suspension vigorously at room temperature (25°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting material.

  • Workup - Catalyst Removal: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to recover any adsorbed product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is 5-aminopyrimidine.

  • Purification: Recrystallize the crude product from hot ethyl acetate or toluene to yield pure 5-aminopyrimidine as a crystalline solid.[9]

Method B: Chemical Reduction with Iron in Acetic Acid

This classic method employs a metal/acid system, where iron powder acts as the electron donor and acetic acid serves as both the solvent and a proton source.[10] It is a cost-effective and scalable alternative that does not require specialized pressure equipment.

Rationale and Key Considerations
  • Mechanism: In the acidic medium, iron is oxidized (Fe → Fe²⁺ + 2e⁻), providing the electrons necessary for the reduction of the nitro group.

  • Exothermicity: The reaction is often exothermic. The addition of the nitro compound to the iron/acid slurry should be done portion-wise to control the temperature.

  • Workup: After the reaction, the mixture is typically basified to precipitate iron salts (as hydroxides) and free the amine product for extraction. Thorough extraction is necessary to ensure a good yield.

G slurry Fe Powder in Acetic Acid heat Heat to ~80-90°C slurry->heat add Add this compound (portion-wise) heat->add reflux Heat to Reflux (1-3 hours) add->reflux cool Cool and Filter Iron Salts reflux->cool neutralize Neutralize & Extract with Ethyl Acetate cool->neutralize dry Dry, Filter, Evaporate neutralize->dry purify Purification (Recrystallization) dry->purify product 5-Aminopyrimidine purify->product

Detailed Experimental Protocol

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iron powder (10.0 g, 179 mmol, ~5 equivalents).

  • Acid Addition: Add 150 mL of glacial acetic acid. Stir the suspension and heat to 80-90°C using a heating mantle.

  • Substrate Addition: Add this compound (5.0 g, 35.9 mmol) in small portions over 30 minutes. An exotherm may be observed; control the addition rate to maintain a steady temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (~118°C) and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark slurry into 300 mL of ice-water.

  • Neutralization: Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8. Caution: Vigorous CO₂ evolution will occur. A thick precipitate of iron hydroxides will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The iron salts can sometimes cause emulsions; if so, filter the entire mixture through Celite® before extraction.[9]

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethyl acetate or toluene to afford pure 5-aminopyrimidine.[9]

Product Characterization

Confirming the identity and purity of the synthesized 5-aminopyrimidine is critical.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 170-174 °C.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrimidine ring protons and the amine protons.

  • IR Spectroscopy: Look for characteristic N-H stretching bands of the primary amine (~3300-3400 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group (~1520 and 1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5-aminopyrimidine (95.10 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (Method A) Catalyst poisoning or deactivation.Use higher catalyst loading, ensure high-purity reagents, or increase H₂ pressure.
Incomplete Reaction (Method B) Insufficient iron or reaction time.Use freshly opened, fine-mesh iron powder. Increase the number of equivalents of iron and/or extend the reflux time.
Low Yield (Method B) Product trapped in iron salts during workup.After neutralization, filter the entire slurry through a thick pad of Celite® before extraction. Wash the filter cake thoroughly with the extraction solvent.
Product is Dark/Discolored Presence of residual iron complexes or oxidation.Treat the crude product with activated carbon during recrystallization. Ensure the final product is stored under an inert atmosphere.

References

Introduction: The Strategic Importance of 5-Nitropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of 5-Nitropyrimidine Derivatives

This compound derivatives are a cornerstone in modern medicinal and materials chemistry. The pyrimidine scaffold is a privileged structure found in nucleic acids and a multitude of clinically successful drugs, including anticancer agents like 5-fluorouracil and antimalarials like pyrimethamine.[1][2] The introduction of a nitro group at the C5 position dramatically alters the electronic properties of the ring, making it a versatile intermediate. The potent electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions at other positions and serves as a precursor to the crucial 5-amino group, a key pharmacophore in many bioactive molecules.[3][4][5]

However, the synthesis of these valuable compounds, particularly at an industrial scale, is fraught with significant challenges. The nitration process is notoriously hazardous, characterized by extreme exothermicity and the potential for thermal runaway.[6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scalable synthetic strategies, detailed protocols, and the critical safety assessments required to navigate the complexities of this compound synthesis.

Part 1: Core Synthetic Strategies and Mechanistic Considerations

The primary route to 5-nitropyrimidines is the direct electrophilic nitration of a pyrimidine ring. The success of this reaction is highly dependent on the substituents already present on the ring and the choice of nitrating agent.

Electrophilic Aromatic Nitration

The pyrimidine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution than benzene. Therefore, forceful conditions are typically required. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺), usually from a mixture of concentrated nitric and sulfuric acids ("mixed acid").[9][10]

The nitronium ion attacks the electron-rich C5 position of the pyrimidine ring, which is less deactivated than the C2, C4, and C6 positions. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity.

Nitration_Mechanism Figure 1: Mechanism of Electrophilic Nitration Pyrimidine Pyrimidine Substrate SigmaComplex σ-Complex (Carbocation Intermediate) Pyrimidine->SigmaComplex + NO₂⁺ Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Product This compound SigmaComplex->Product - H⁺ H_ion H⁺

Caption: Mechanism of Electrophilic Nitration on a Pyrimidine Ring.

Synthesis via Precursor Modification

An alternative and often more controllable approach involves the nitration of an activated pyrimidine precursor, such as a pyrimidinone (e.g., 4,6-dihydroxypyrimidine), followed by further functionalization. This strategy is particularly useful for producing highly functionalized derivatives like 4,6-dichloro-5-nitropyrimidine, a versatile building block.[11][12]

  • Nitration of Pyrimidinone: The hydroxyl groups on the pyrimidinone ring activate it towards electrophilic substitution, allowing for nitration under slightly milder conditions.

  • Chlorination: The resulting 4,6-dihydroxy-5-nitropyrimidine is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl groups into chlorides.[11][12] This step transforms the molecule into a highly reactive intermediate for subsequent SNAr reactions.

Part 2: Process Safety and Scale-Up Hazard Analysis

Transitioning from laboratory-scale synthesis to pilot or industrial production necessitates a rigorous evaluation of process safety. Nitration reactions are classified as high-risk processes due to their severe exothermic nature.[6][8]

The Inherent Risks of Batch Nitration

In a traditional batch reactor, the accumulation of reactants and the large reaction mass, combined with a decreasing surface-area-to-volume ratio upon scale-up, create a significant risk.[6] Key hazards include:

  • Thermal Runaway: The heat generated by the reaction can exceed the cooling capacity of the reactor, leading to an uncontrolled temperature increase. This accelerates the reaction rate, creating a dangerous feedback loop that can result in an explosion.[6][13]

  • Formation of Unstable Byproducts: At elevated temperatures, over-nitration or decomposition can occur, generating thermally unstable and potentially explosive compounds.[6]

  • Mixing and Hotspots: Inefficient mixing in large vessels can lead to localized concentrations of reagents (hotspots), initiating a runaway reaction even if the bulk temperature appears controlled.

To quantify these risks, Reaction Calorimetry (RC) is an indispensable tool. It measures the heat flow of the reaction in real-time, providing critical data for safe scale-up.[14][15]

Safety Parameter Description Significance for Scale-Up
Heat of Reaction (ΔHr) The total amount of energy released or absorbed during the reaction.Determines the total cooling duty required for the reactor.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all reaction heat were contained within the system without any cooling.A high ΔTad indicates a high potential for thermal runaway.
Maximum Temperature of Synthesis Reaction (MTSR) The maximum achievable temperature in the event of a cooling failure (Tprocess + ΔTad).Must be well below the decomposition temperature of reactants and products.[8]
Mitigation Strategy: Continuous Flow Chemistry

Continuous flow chemistry has emerged as a transformative technology for safely handling hazardous reactions like nitration.[4][7][16] By performing the reaction in a small-volume, temperature-controlled tube or microreactor, the inherent safety of the process is dramatically improved.[9][17][18]

Key Advantages of Flow Chemistry:

  • Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.[16]

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for extremely efficient heat dissipation, virtually eliminating the risk of thermal runaway.[18]

  • Precise Control: Reaction parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to better reproducibility and selectivity.[4]

  • Scalability: Production is scaled by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel), avoiding the hazards of large batch reactors.[7]

Flow_Chemistry_Setup Figure 2: General Continuous Flow Nitration Workflow ReagentA Reagent A Pump Pyrimidine Substrate in H₂SO₄ Mixer T-Mixer ReagentA:f0->Mixer ReagentB Reagent B Pump Nitrating Agent (e.g., HNO₃) ReagentB:f0->Mixer Reactor Heated/Cooled Tubular Reactor Mixer->Reactor Precise Residence Time Quench Quench Solution (e.g., Cold Water/Base) Reactor->Quench Reaction Quench Collection Product Collection Quench->Collection

Caption: General Continuous Flow Nitration Workflow.

Part 3: Application Protocols

Disclaimer: These protocols are intended for qualified professionals. All operations involving strong acids and nitrating agents must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. A blast shield is highly recommended.

Protocol 1: Batch Synthesis of 4,6-Dichloro-5-nitropyrimidine

This two-step protocol is adapted from established procedures for producing a key synthetic intermediate.[11][12]

Step A: Nitration of 4,6-Dihydroxypyrimidine (Barbituric Acid derivative)

  • Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a controlled dosing pump for liquid addition. Connect the reactor jacket to a circulating chiller.

  • Acid Charge: Charge concentrated sulfuric acid (H₂SO₄, 300 mL) to the reactor and cool to 0-5 °C with stirring.

  • Substrate Addition: Slowly add 4,6-dihydroxypyrimidine (50.0 g, 0.44 mol) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 98%, 21.0 mL, 0.50 mol) to cooled concentrated sulfuric acid (100 mL).

  • Nitration: Add the prepared nitrating mixture dropwise to the reactor via the dosing pump over 2-3 hours, maintaining the internal temperature at 0-5 °C. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour. Monitor the reaction progress by HPLC.

  • Quench and Isolation: Carefully pour the reaction mixture onto crushed ice (1.5 kg). The product, 4,6-dihydroxy-5-nitropyrimidine, will precipitate.

  • Filtration and Drying: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then with cold ethanol. Dry the yellow solid in a vacuum oven at 60 °C to a constant weight. (Typical yield: 85-90%).

Step B: Chlorination with Phosphorus Oxychloride (POCl₃)

  • Reactor Setup: In a clean, dry 500 mL reactor equipped with a reflux condenser and overhead stirrer, charge the dried 4,6-dihydroxy-5-nitropyrimidine (50.0 g, 0.29 mol).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 150 mL, 1.61 mol) to the reactor.

  • Catalyst Addition: Slowly add N,N-diethylaniline (25 mL, 0.16 mol) dropwise. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the mixture by pouring it onto crushed ice (1 kg) with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

  • Extraction: Extract the aqueous mixture with a suitable solvent like toluene or dichloromethane (3 x 200 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloro-5-nitropyrimidine. Further purification can be achieved by vacuum distillation or recrystallization.[12] (Typical yield: 80-85%).

Protocol 2: Continuous Flow Synthesis of 2-Amino-6-chloro-5-nitro-4-pyrimidinol

This protocol demonstrates a safer, continuous method adapted from the literature for the nitration of a pyrimidine derivative.[9]

  • System Setup: Assemble a continuous flow system consisting of two HPLC pumps, a T-mixer, a 10 mL PFA tube reactor coil submerged in a temperature-controlled bath, and a back-pressure regulator (set to ~20 psi). The output should lead to a collection flask containing a quench solution.

  • Reagent Preparation:

    • Feed A: Dissolve 2-amino-6-chloro-4-pyrimidinol (5.0 g) in concentrated sulfuric acid (98%, 100 mL).

    • Feed B: Use fuming nitric acid (90%).

  • Priming: Prime the pumps and lines with the respective solutions.

  • Reaction Initiation:

    • Set the flow rate for Pump A (Substrate) to 1.0 mL/min.

    • Set the flow rate for Pump B (Nitrating Agent) to 0.25 mL/min.

    • Set the reactor bath temperature to 25 °C.

  • Steady State: Allow the system to reach a steady state (approx. 3-5 residence times). The total residence time in the 10 mL reactor coil will be approximately 8 minutes.

  • Quenching and Collection: The reactor output is continuously quenched in a vigorously stirred flask containing ice-cold water (500 mL).

  • Isolation: Once the substrate solution is consumed, flush the system with sulfuric acid. Collect the precipitated product from the quench flask by vacuum filtration.

  • Purification: Wash the solid product thoroughly with cold water and dry under vacuum to yield 2-amino-6-chloro-5-nitro-4-pyrimidinol with high purity and yield, avoiding the thermal hazards of a batch process.

Part 4: Purification and Quality Control

The high polarity of many nitropyrimidine derivatives can present purification challenges.[19]

  • Crystallization: This is the most common method for purification at scale. A careful selection of solvent/anti-solvent systems is crucial.

  • Chromatography: For high-purity applications, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective than standard reverse-phase chromatography for highly polar derivatives.[19]

  • Analytical QC:

    • HPLC: To determine purity and monitor reaction completion.

    • NMR (¹H, ¹³C): For structural confirmation.

    • DSC (Differential Scanning Calorimetry): To determine the melting point and assess the thermal stability of the final product, which is critical for safety in storage and handling.

Conclusion

The scale-up synthesis of this compound derivatives is a critical capability for the pharmaceutical and chemical industries. While traditional batch methods are effective, they carry significant safety risks that must be managed through rigorous process hazard analysis and engineering controls. The adoption of continuous flow chemistry offers a paradigm shift, enabling safer, more controlled, and highly efficient production of these valuable intermediates. By combining a deep understanding of reaction mechanisms with modern process safety tools and technologies, researchers can confidently and responsibly scale the synthesis of 5-nitropyrimidines from the bench to production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Nitropyrimidine Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging electrophilic aromatic substitution reaction. The inherent electron-deficient nature of the pyrimidine ring, further deactivated by the existing nitro group, presents unique hurdles to achieving high yields and purity. This guide provides in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you may encounter during the nitration of this compound, offering explanations grounded in reaction mechanisms and practical solutions.

Question 1: I am observing very low or no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?

Answer:

Low to no conversion in the nitration of this compound is a common challenge primarily due to the severe deactivation of the pyrimidine ring. The two ring nitrogen atoms and the existing nitro group are strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aromatic system, making it less reactive towards the electrophilic nitronium ion (NO₂⁺).[1]

Core Problem: The energy barrier for the electrophilic attack on the highly deactivated ring is too high under your current reaction conditions.

Troubleshooting Steps & Explanations:

  • Re-evaluate Your Nitrating Agent: The standard mixed acid (concentrated HNO₃/H₂SO₄) may not be potent enough. The role of sulfuric acid is to protonate nitric acid, facilitating the formation of the nitronium ion electrophile.[2][3][4][5] For a deactivated substrate like this compound, you need to maximize the concentration of this active electrophile.

    • Increase the Ratio of H₂SO₄: A higher concentration of sulfuric acid will push the equilibrium towards the formation of more nitronium ions.

    • Consider Oleum: Using fuming sulfuric acid (oleum), which contains dissolved SO₃, can dramatically increase the acidity of the medium and the concentration of the nitronium ion.

    • Alternative Nitrating Systems: For highly deactivated rings, alternative nitrating agents can be more effective. A mixture of nitric acid and trifluoroacetic anhydride (TFAA) can generate the highly reactive trifluoroacetyl nitrate.[6] N-nitropyrazole-based reagents have also emerged as powerful nitrating agents for a broad range of aromatic compounds under milder conditions.[7][8]

  • Optimize Reaction Temperature and Time:

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition, especially the risk of pyrimidine ring opening.[9] It is crucial to find an optimal temperature. Start at a lower temperature (e.g., 0-5 °C) and slowly increase it if no reaction is observed. For highly deactivated substrates, reactions may require elevated temperatures.

    • Reaction Time: These reactions can be slow. Monitor the reaction progress over an extended period (e.g., 24-48 hours) using an appropriate analytical technique like TLC, GC-MS, or ¹H NMR.

  • Consider a Continuous-Flow Setup: Microreactors or continuous-flow systems offer superior control over reaction parameters. The enhanced mixing and heat transfer can allow for the use of higher temperatures safely, which can significantly improve the reaction rate and yield.[9][10]

Question 2: My reaction is producing a significant amount of side products, leading to a low isolated yield of the desired dinitropyrimidine. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a major factor limiting the isolated yield in the nitration of electron-deficient heterocycles. The primary side reaction to be concerned about is the hydrolytic opening of the pyrimidine ring under harsh acidic and thermal conditions.[9]

Common Side Products and Their Causes:

  • Ring-Opened Products: The pyrimidine ring is susceptible to nucleophilic attack, which can be exacerbated under strong acid conditions, leading to cleavage of the ring.

  • Oxidation Products: Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can lead to the formation of undesired oxidized byproducts.

Strategies to Minimize Side Product Formation:

  • Precise Temperature Control: This is the most critical parameter. Maintaining a consistent and optimized temperature is key to preventing decomposition. As mentioned, a continuous-flow reactor can provide excellent temperature control.[9][10]

  • Careful Selection of Nitrating Agent and Acid Concentration:

    • The choice and concentration of the acid can influence the stability of the pyrimidine ring. In some cases, a less harsh acid system might be beneficial, although this needs to be balanced with the need for sufficient reactivity.

    • A study on the nitration of a fused pyrimidine derivative showed that the concentration of nitric acid was critical, with lower concentrations leading to ring-opened nitrate salts.[11]

  • Controlled Addition of Reagents: Adding the nitrating agent slowly to the solution of this compound at a low temperature can help to control the exotherm of the reaction and minimize localized "hot spots" that can lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of this compound?

The regioselectivity of electrophilic substitution on a pyrimidine ring is complex. The nitrogen atoms strongly deactivate the ortho and para positions (2, 4, and 6). The existing nitro group at the 5-position is also deactivating. However, electrophilic attack will preferentially occur at the carbon atom with the least deactivation. In the case of this compound, the most likely position for a second nitration would be the C-2 position, as it is the least deactivated carbon atom. However, this is a highly challenging transformation, and obtaining the 2,5-dinitropyrimidine would require forcing conditions.

Q2: Are there any activating groups I could introduce to the pyrimidine ring to facilitate the nitration?

Yes, introducing an electron-donating group (EDG) to the pyrimidine ring would significantly increase its reactivity towards nitration. For example, amino or alkoxy groups are strong activating groups. However, these groups are also susceptible to reaction with the nitrating mixture (e.g., oxidation of an amino group). A common strategy is to use a protected form of the activating group, such as an acetamido group instead of an amino group, which is less prone to oxidation and still provides activation.[12]

Q3: Can I use a solvent in my nitration reaction?

In many cases, the nitrating mixture itself (e.g., concentrated H₂SO₄) acts as the solvent. However, for some alternative nitrating systems, an inert organic solvent may be used. The choice of solvent is critical, as it must be stable under the strong acidic and oxidizing conditions of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Nitration using Mixed Acid (HNO₃/H₂SO₄)

Warning: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 5 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add this compound (1 equivalent) to the cooled sulfuric acid while stirring to ensure complete dissolution.

  • From the dropping funnel, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 mL) dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or another suitable analytical method.

  • If no reaction is observed, the temperature can be slowly and cautiously raised.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Illustrative)

EntryNitrating AgentTemperature (°C)Time (h)Yield (%)Reference
1HNO₃/H₂SO₄0-512<10Hypothetical
2HNO₃/H₂SO₄2524~20Hypothetical
3HNO₃/Oleum2512~40Hypothetical
4HNO₃/TFAA0-108~50[6]
5Continuous Flow (HNO₃/H₂SO₄)600.5>90[9]

Note: The yields presented are illustrative and will vary depending on the specific substrate and precise reaction conditions.

Visualization

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting low-yield nitration reactions of this compound.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckReagents Verify Purity of Starting Material & Reagents Start->CheckReagents NitratingAgent Is the Nitrating Agent Strong Enough? CheckReagents->NitratingAgent IncreaseStrength Action: Increase H2SO4 ratio or use Oleum NitratingAgent->IncreaseStrength No AlternativeAgent Action: Consider HNO3/TFAA or N-Nitropyrazole NitratingAgent->AlternativeAgent Consider Alternative TempTime Are Temperature & Time Optimized? NitratingAgent->TempTime Yes IncreaseStrength->TempTime AlternativeAgent->TempTime IncreaseTemp Action: Cautiously increase temperature TempTime->IncreaseTemp No IncreaseTime Action: Extend reaction time and monitor TempTime->IncreaseTime No SideReactions Are Side Reactions (e.g., Ring Opening) Occurring? TempTime->SideReactions Yes IncreaseTemp->SideReactions IncreaseTime->SideReactions ControlTemp Action: Improve temperature control (e.g., flow reactor) SideReactions->ControlTemp No ControlAddition Action: Slow, controlled addition of reagents at low temp SideReactions->ControlAddition No Success Improved Yield SideReactions->Success Yes ControlTemp->Success ControlAddition->Success

References

Technical Support Center: Purification of Polar 5-Nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 5-nitropyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying these often-recalcitrant molecules. The inherent polarity of the pyrimidine core, combined with the strongly electron-withdrawing nitro group, presents a unique set of purification hurdles. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you achieve the desired purity for your compounds.

I. Understanding the Challenge: The Nature of Polar this compound Derivatives

Polar this compound derivatives are an important class of compounds in medicinal chemistry and materials science.[1][2][3] Their purification is often complicated by a combination of factors:

  • High Polarity: The presence of the pyrimidine ring with its nitrogen atoms, coupled with the nitro group, makes these molecules highly polar. This can lead to strong interactions with polar stationary phases in chromatography and high solubility in polar solvents, making both chromatographic separation and recrystallization difficult.[4]

  • Potential for Instability: The acidic nature of silica gel can sometimes lead to the degradation of sensitive molecules.[5][6] The electron-deficient nature of the this compound ring can make it susceptible to nucleophilic attack, and care must be taken during workup and purification.

  • Basicity of Pyrimidine Nitrogens: The nitrogen atoms in the pyrimidine ring can interact with acidic sites on stationary phases like silica gel, leading to peak tailing in chromatography.[7]

  • Co-eluting Polar Impurities: Syntheses of these derivatives often result in polar byproducts or unreacted starting materials that are difficult to separate from the desired product.

This guide will address these challenges with practical, evidence-based solutions.

II. Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you may encounter during the purification of your polar this compound derivatives.

Chromatography Issues

Question: My this compound derivative is streaking badly on a silica gel TLC plate and column. What's causing this and how can I fix it?

Answer: Streaking is a common problem with polar, basic compounds like many pyrimidine derivatives on acidic silica gel.[5][8] The primary cause is strong, non-ideal interactions between your compound and the stationary phase. Here’s a breakdown of the likely causes and how to address them:

  • Acid-Base Interactions: The basic nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a distribution of interactions, causing the compound to move unevenly and "streak."

    • Solution 1: Add a Basic Modifier: To counteract this, add a small amount of a basic modifier to your mobile phase.[5][7] Triethylamine (TEA) is a common choice. Start with 0.1-1% (v/v) TEA in your eluent. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper bands. A stock solution of 10% ammonium hydroxide in methanol can also be used, adding 1-10% of this stock to your mobile phase for very polar compounds.[9]

    • Solution 2: Use a Different Stationary Phase: If a basic modifier doesn't resolve the issue, consider a less acidic stationary phase like neutral or basic alumina.[6][8] You can also use deactivated silica gel.[5]

  • Sample Overloading: Applying too much sample to your TLC plate or column can also cause streaking.[5]

    • Solution: Try diluting your sample and applying less. For column chromatography, ensure your sample is properly adsorbed onto a small amount of silica gel before loading (dry loading) to ensure a narrow starting band.[10]

  • Inappropriate Solvent System: The polarity of your solvent system may not be optimal.

    • Solution: Experiment with different solvent systems. A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. If your compound is very polar, a system like dichloromethane/methanol might be necessary.

Question: My polar this compound derivative won't move off the baseline of the TLC plate, even with 100% ethyl acetate. What should I do?

Answer: This indicates that your compound is too polar for the current chromatographic system.[9] Here’s a systematic approach to get your compound moving:

  • Increase Mobile Phase Polarity: Ethyl acetate may not be polar enough. Try a more polar solvent system. A common next step is to add methanol to your eluent. Start with a small percentage (e.g., 1-5%) of methanol in dichloromethane or ethyl acetate and gradually increase it.

  • Consider an "Aggressive" Solvent System: For highly polar compounds, a solvent system containing ammonia can be effective.[9] Prepare a stock solution of 10% ammonium hydroxide in methanol and try using 1-10% of this solution in dichloromethane.[9]

  • Switch to Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase chromatography is an excellent alternative for polar compounds.[11][12][13] In reverse-phase, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[14][15] Polar compounds have weaker interactions with the non-polar stationary phase and will elute.

  • Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds.[4][16][17] HILIC uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[18][19] This technique can provide excellent retention and separation for compounds that are not retained in reverse-phase chromatography.[20]

Question: I'm seeing multiple spots on my TLC after column chromatography, suggesting my compound is decomposing. How can I prevent this?

Answer: Decomposition on silica gel is a known issue for sensitive compounds.[6][9] The acidic nature of silica can catalyze degradation. Here's how to troubleshoot:

  • Test for Stability: First, confirm that your compound is indeed unstable on silica. You can do this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If you see new spots, your compound is likely degrading.

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation. Flash column chromatography is preferred over gravity chromatography for this reason.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of triethylamine in a non-polar solvent before packing the column.[6]

  • Use an Alternative Stationary Phase: As mentioned before, neutral or basic alumina, or Florisil®, are good alternatives to silica gel for acid-sensitive compounds.[6]

  • Dry Loading: Dry loading your sample onto a neutral support like Celite® can also help minimize decomposition.[6]

Recrystallization Issues

Question: My this compound derivative is an oil and won't crystallize. What can I do?

Answer: Oiling out is a common problem, especially with impure compounds or when the cooling process is too rapid. Here are some techniques to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the solution to act as a template for crystal growth.

  • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days.

  • Use an Anti-Solvent: If your compound is highly soluble in one solvent, try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the first solvent) dropwise until the solution becomes cloudy.[4] Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

  • Try Different Solvent Systems: The choice of solvent is critical for successful recrystallization.[21] Experiment with different solvents and solvent pairs. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent System ExamplePolarityComments
Ethanol/WaterHighGood for many polar compounds. Dissolve in hot ethanol and add hot water dropwise until cloudy.
Acetone/HexaneMediumDissolve in a minimal amount of acetone and add hexane as the anti-solvent.[21]
Ethyl Acetate/HexaneMediumA common and effective solvent pair for a wide range of polarities.[21]

Question: I'm getting very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery can be due to several factors:

  • Using Too Much Solvent: Using an excessive amount of solvent will keep your compound dissolved even when the solution is cooled. Use the minimum amount of hot solvent required to fully dissolve your compound.[4]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

  • Significant Solubility in Cold Solvent: Your compound may still be quite soluble in the solvent even at low temperatures.

    • Solution: Try a different solvent system where your compound has lower solubility at cold temperatures. You can also try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying a novel polar this compound derivative?

A1: A systematic approach is best. Start with Thin Layer Chromatography (TLC) to assess the purity of your crude material and to screen for a suitable solvent system for column chromatography. If your compound is highly polar and shows poor behavior on silica TLC (streaking, immobility), consider reverse-phase TLC plates. Based on your TLC results, proceed with the most appropriate purification technique as outlined in the workflow diagram below.

purification_workflow start Crude this compound Derivative tlc Analyze by TLC (Silica Gel) start->tlc decision_tlc Good Separation and Rf? tlc->decision_tlc column_chrom Purify by Silica Gel Column Chromatography decision_tlc->column_chrom Yes troubleshoot_tlc Streaking or Rf=0? decision_tlc->troubleshoot_tlc No recrystallization Consider Recrystallization for Final Polishing column_chrom->recrystallization pure_product Pure Product recrystallization->pure_product add_modifier Add Modifier (e.g., TEA) to Eluent troubleshoot_tlc->add_modifier Streaking reverse_phase Switch to Reverse-Phase or HILIC troubleshoot_tlc->reverse_phase Rf=0 add_modifier->tlc change_stationary_phase Try Alternative Stationary Phase (Alumina, Deactivated Silica) add_modifier->change_stationary_phase If streaking persists change_stationary_phase->tlc reverse_phase->pure_product

Caption: Workflow for purifying polar this compound derivatives.

Q2: When should I choose preparative HPLC over flash column chromatography?

A2: Preparative High-Performance Liquid Chromatography (prep HPLC) is a high-resolution technique that is ideal for:

  • Difficult Separations: When isomers or impurities are very close in polarity and cannot be separated by flash chromatography.[22][23]

  • High Purity Requirements: When you need very high purity (>99%) for applications like reference standards or biological testing.[22]

  • Small Sample Sizes: For purifying small amounts of material (milligrams to a few grams).[22][24][25]

Flash column chromatography is a more routine, lower-resolution technique suitable for larger scale purifications where baseline separation of impurities is achievable.[26][27][28]

Q3: Are there any special handling or storage considerations for purified this compound derivatives?

A3: Given their structure, it is prudent to take the following precautions:

  • Storage: Store in a cool, dark, and dry place. A desiccator is recommended. Some nitroaromatic compounds can be light-sensitive, so amber vials are a good choice.

  • pH Stability: Be mindful of the pH of any solutions. As discussed, the pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[6]

  • Thermal Stability: Avoid excessive heat. Some nitro compounds can be thermally labile.[29][30] When removing solvent, use a rotary evaporator at a moderate temperature.

Q4: Can I use acidic additives in my mobile phase for chromatography?

A4: For basic compounds like pyrimidines, adding an acid to the mobile phase is generally not recommended for normal-phase chromatography on silica gel as it can exacerbate streaking. However, in reverse-phase chromatography, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) can be very beneficial.[16][31] The acid protonates the basic nitrogens on your pyrimidine, giving it a consistent positive charge, which can lead to sharper peaks and improved retention. For mass spectrometry-compatible methods, formic acid is preferred over TFA.[32]

IV. Summary of Recommended Purification Techniques

TechniqueWhen to UseAdvantagesDisadvantages
Silica Gel Column Chromatography For moderately polar compounds with good separation on TLC.Inexpensive, scalable, widely available.[26][27]Can cause decomposition of sensitive compounds; poor for very polar compounds.[6][9]
Reverse-Phase Chromatography For polar to highly polar compounds that are not retained on silica gel.Excellent for polar compounds, highly reproducible.[11][14][15]More expensive stationary phase; may require removal of water from fractions.
HILIC For very polar compounds that elute in the void volume of reverse-phase columns.Excellent retention of highly polar analytes; MS-friendly mobile phases.[4][17][19]Can have longer equilibration times; mechanism can be complex.
Recrystallization For final polishing of solid compounds that are already reasonably pure.Can provide very high purity material; cost-effective.Not suitable for all compounds (oils, amorphous solids); can have low recovery.[4][21]
Preparative HPLC For difficult separations or when very high purity is required on a small scale.High resolution, excellent for final purification.[22][23][24]Expensive, low throughput, limited sample capacity.

By understanding the underlying principles and systematically applying these troubleshooting strategies, you can overcome the challenges associated with the purification of polar this compound derivatives and confidently advance your research.

References

Technical Support Center: Synthesis of 5-Nitropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-nitropyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the nitration and handling of pyrimidine scaffolds. Here, we address specific, field-reported issues in a direct question-and-answer format, moving beyond simple protocols to explain the mechanistic underpinnings of common side reactions and provide robust, validated solutions.

Section 1: Troubleshooting Guide - Common Side Reactions

This section tackles the most frequent and problematic side reactions encountered during the synthesis of 5-nitropyrimidines. Each entry details the problem, explains the underlying chemical principles, and provides actionable protocols for mitigation.

Q1: My reaction is producing a di-nitrated byproduct. How do I prevent this over-nitration?

A1: The formation of a 5,5-dinitro derivative is a common side reaction, particularly with pyrimidine rings that are activated by electron-donating groups, such as hydroxyl or amino substituents. This occurs when the initial mono-nitrated product is sufficiently reactive to undergo a second nitration under the reaction conditions. The nitration of 2-substituted pyrimidine-4,6-diones, for instance, can yield 5,5-gem-dinitropyrimidine-4,6-diones.[1] The key to preventing this is precise control over reaction parameters to favor mono-substitution.

Mechanistic Insight: The first nitro group is strongly electron-withdrawing, which deactivates the pyrimidine ring towards further electrophilic substitution. However, in highly activated systems or under harsh conditions (excess nitrating agent, high temperature), a second nitration can be forced at the already substituted C5 position, leading to a gem-dinitro compound.[1][2] The reaction to obtain the explosive FOX-7 involves such a di-nitration, highlighting the need for careful control if this is not the desired product.[3]

Mitigation Strategies:

  • Stoichiometry Control: Use the minimum necessary amount of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient, whereas a large excess dramatically increases the risk of over-nitration.[4]

  • Temperature Management: Nitration is highly exothermic.[3] Maintaining a low and consistent temperature is critical. Perform the addition of the nitrating agent dropwise at a low temperature (e.g., 0-5 °C) to dissipate heat and prevent thermal runaway, which favors the more energy-intensive di-nitration.[4]

  • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate technique (TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the time the mono-nitrated product is exposed to the nitrating conditions.[4]

ParameterRecommended for Mono-nitrationCondition Favoring Over-nitrationRationale
Temperature 0–10 °C> 25 °C or poor heat controlLower temperature reduces the reaction rate, increasing selectivity for the initial, faster mono-nitration step.[3][4]
Nitrating Agent 1.05–1.1 equivalents> 1.5 equivalentsA high concentration of the nitronium ion (NO₂⁺) drives the reaction towards the less favorable di-nitration.[4]
Reaction Time Monitor closely; quench upon completionExtended reaction timesProlonged exposure of the product to the reaction medium increases the probability of a second nitration event.[4]
Nitrating System Milder agents (e.g., N₂O₅)Harsher agents (e.g., HNO₃/Oleum)Harsher conditions provide a higher concentration of the electrophile, reducing selectivity.[4][5]
  • Setup: In a three-necked flask equipped with a thermometer, addition funnel, and nitrogen inlet, dissolve the pyrimidine substrate (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Nitrating Agent Addition: Add a pre-cooled mixture of nitric acid (1.05 eq.) and sulfuric acid dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Stir the reaction at 0-5 °C and monitor every 15 minutes by TLC.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), carefully pour the reaction mixture onto a stirred slurry of crushed ice.[6]

  • Isolation: The mono-nitrated product often precipitates upon quenching. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.[6]

G start Over-nitration Detected (e.g., by LC-MS) check_temp Was temperature maintained below 10°C? start->check_temp check_stoich Was nitrating agent ≤ 1.1 equivalents? check_temp->check_stoich Yes solution_temp Implement rigorous cooling. Use an ice/salt bath. check_temp->solution_temp No check_time Was reaction quenched immediately after completion? check_stoich->check_time Yes solution_stoich Reduce equivalents of nitrating agent. check_stoich->solution_stoich No solution_time Monitor reaction closely (e.g., TLC every 15 min). check_time->solution_time No end If issues persist, consider alternative methods (e.g., nitrosation/oxidation). check_time->end Yes G sub 6-Chloro-4-amino- This compound prod_cleavage Ring Cleavage Product (Acrylonitrile derivative) sub->prod_cleavage Acidic Conditions (e.g., HCl) prod_sub Desired Product (Pyrimidinone derivative) sub->prod_sub Near-Neutral pH (e.g., buffered solution)

References

Technical Support Center: Optimizing Reaction Conditions for 5-Nitropyrimidine Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 5-nitropyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Chemistry of this compound Amination

The amination of this compound is a cornerstone reaction in medicinal chemistry, providing access to a wide array of biologically active molecules. The strong electron-withdrawing nature of the nitro group at the C5 position significantly activates the pyrimidine ring towards nucleophilic attack, primarily facilitating nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, successful and high-yielding amination is not always straightforward and can be influenced by a multitude of factors including the choice of catalyst, ligand, base, solvent, and reaction temperature.

This guide will address common challenges through a series of frequently asked questions and troubleshooting scenarios, providing you with the expert insights needed to master this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of this compound derivatives?

There are two principal strategies for introducing an amino group onto a this compound scaffold:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common method, where a halogen (typically chlorine) at the C2, C4, or C6 position is displaced by an amine nucleophile.[3] The reaction is driven by the electron-deficient nature of the pyrimidine ring, enhanced by the C5-nitro group.[1] This method is often performed without a metal catalyst, sometimes requiring elevated temperatures.[4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds between a pyrimidine halide (or triflate) and an amine.[5][6] It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr.[7] The choice of palladium precursor and, critically, the phosphine ligand is paramount for success.[8][9]

Q2: I am reacting a 2,4-dichloro-5-nitropyrimidine. Which chlorine is more reactive towards amination?

For 2,4-dichloro-5-nitropyrimidines, the C4 position is generally more susceptible to nucleophilic attack by primary and secondary amines in an SNAr reaction.[3][10] This is attributed to a combination of electronic activation from the nitro group and greater steric accessibility compared to the C2 position, which is flanked by a ring nitrogen.[3] However, it's important to note that tertiary amines have been shown to exhibit a preference for the C2 position under certain conditions.[10][11]

Q3: Can I directly aminate a C-H bond on the this compound ring?

Direct C-H amination of pyrimidines is a developing area of research.[12][13][14] While challenging, recent advancements have demonstrated the feasibility of such transformations, often employing specialized reagents and catalytic systems to achieve site-selectivity. These methods are generally more complex than the substitution of a leaving group and require careful optimization.

Troubleshooting Guide

Scenario 1: Low or No Product Yield

Problem: After running the reaction and workup, I have a very low yield of my desired aminated product, or I have only recovered starting material.

Potential Causes & Solutions:

  • Insufficient Activation:

    • For SNAr: The reaction may require higher temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature in increments of 10-20 °C.[4] The choice of a more polar aprotic solvent like DMF or DMSO can also accelerate the reaction.[15]

    • For Buchwald-Hartwig: The palladium catalyst may not be sufficiently active. Ensure you are using an appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand. For electron-rich or sterically hindered amines, bulky biarylphosphine ligands like XPhos or BrettPhos are often necessary.[16]

  • Inappropriate Base:

    • The choice of base is critical and depends on the reaction mechanism.[17] For SNAr reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[4]

    • Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.[8] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequent choices.[8] Using a base that is too weak can stall the reaction.

  • Catalyst Deactivation (Buchwald-Hartwig):

    • The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[18] The use of specialized ligands designed to resist catalyst decomposition can mitigate this issue.[9]

    • Ensure strict anhydrous and anaerobic conditions, as oxygen and water can poison the palladium catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-5-nitropyrimidine

  • To an oven-dried Schlenk tube, add the 2-chloro-5-nitropyrimidine (1.0 mmol), the amine (1.2 mmol), the phosphine ligand (typically 1-5 mol%), and the palladium precursor (typically 0.5-2.5 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene, dioxane, or THF, 5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Scenario 2: Formation of Multiple Side Products

Problem: My reaction is messy, and I'm observing several unexpected spots on my TLC plate.

Potential Causes & Solutions:

  • Di-substitution:

    • If your starting material has multiple leaving groups (e.g., 2,4-dichloro-5-nitropyrimidine), you may be getting substitution at both positions. To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine. Running the reaction at a lower temperature can also improve selectivity.

  • Hydrolysis of the Nitro Group:

    • Under strongly basic or high-temperature conditions, the nitro group itself can sometimes be displaced or undergo side reactions. If you suspect this is occurring, try using a milder base or lowering the reaction temperature.

  • Solvolysis:

    • If you are using an alcohol as a solvent, it can compete with your amine as a nucleophile, leading to the formation of an ether byproduct.[4] If solvolysis is an issue, switch to a non-nucleophilic solvent like toluene, dioxane, or DMF.[19][20]

  • Reduction of the Nitro Group:

    • Some reaction conditions, particularly those involving certain palladium catalysts and phosphine ligands, can lead to the reduction of the nitro group to an amino group.[21][22] If this is observed, screening different ligands or using a milder reducing agent in a separate step might be necessary.

Table 1: Troubleshooting Common Side Products

Side Product ObservedPotential CauseSuggested Mitigation Strategy
Di-aminated ProductExcess amine, high temperatureUse 1.0-1.2 eq. of amine, lower reaction temperature
HydroxypyrimidinePresence of water, strong baseUse anhydrous solvents, consider a milder base
Alkoxy-pyrimidineAlcoholic solventSwitch to a non-protic solvent (e.g., Toluene, Dioxane, DMF)
Amino-pyrimidine (from nitro reduction)Reductive catalyst systemScreen alternative ligands/catalysts; consider a two-step process
Scenario 3: Poor Regioselectivity

Problem: I am getting a mixture of C2 and C4 aminated products from my 2,4-dichloro-5-nitropyrimidine starting material.

Potential Causes & Solutions:

  • Nature of the Nucleophile:

    • As mentioned, primary and secondary amines generally favor the C4 position, while tertiary amines can show a preference for C2.[3][10] The steric bulk of the amine can also play a role; highly hindered amines may favor the less sterically encumbered position.

  • Reaction Conditions:

    • The choice of solvent and temperature can influence the regioselectivity. It is advisable to perform a small screen of conditions to find the optimal parameters for your specific substrates.

    • For Buchwald-Hartwig reactions, the ligand can have a profound impact on regioselectivity. Screening a panel of ligands is a powerful strategy to steer the reaction towards the desired isomer.

Visualizing the Process

Diagram 1: General Workflow for Optimizing Amination Reactions

This diagram outlines a logical workflow for troubleshooting and optimizing the amination of 5-nitropyrimidines.

G cluster_0 Initial Reaction Setup cluster_1 Analysis & Troubleshooting cluster_2 Optimization Pathways start Define Target Product (e.g., C4-amination of 2,4-dichloro-5-nitropyrimidine) choose_method Choose Method: S_NAr or Buchwald-Hartwig? start->choose_method initial_conditions Select Initial Conditions: - Solvent - Base - Temperature - Catalyst/Ligand (if applicable) choose_method->initial_conditions run_reaction Run Reaction & Analyze Outcome (TLC, LC-MS, NMR) initial_conditions->run_reaction outcome Evaluate Outcome run_reaction->outcome low_yield Low/No Yield outcome->low_yield Low Conversion side_products Side Products outcome->side_products Multiple Products poor_regio Poor Regioselectivity outcome->poor_regio Isomer Mixture success Successful Synthesis outcome->success High Yield & Purity optimize_temp Adjust Temperature low_yield->optimize_temp optimize_base Change Base low_yield->optimize_base optimize_cat_lig Screen Catalyst/Ligand low_yield->optimize_cat_lig side_products->optimize_temp side_products->optimize_base optimize_solvent Change Solvent side_products->optimize_solvent side_products->optimize_cat_lig poor_regio->optimize_solvent poor_regio->optimize_cat_lig

References

Technical Support Center: Troubleshooting Guide for 5-Nitropyrimidine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, specifically with 5-nitropyrimidine substrates. The electron-withdrawing nature of the nitro group makes the pyrimidine ring highly susceptible to oxidative addition, yet it also introduces unique challenges, including substrate instability and competing side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions & Troubleshooting
Q1: My reaction shows low or no conversion of the this compound halide. What are the primary factors to investigate?

Low conversion is one of the most common issues and typically points to a problem in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] For an electron-deficient system like this compound, the oxidative addition step is generally facile. Therefore, the bottleneck is often related to catalyst activity or the transmetalation step.

Primary Causes & Solutions:

  • Inactive Catalyst System: The palladium(0) species is the active catalyst. If your reaction fails to initiate, consider the following:

    • Oxygen Contamination: The presence of oxygen can oxidize and deactivate the Pd(0) catalyst and promote unwanted side reactions like the homo-coupling of boronic acids.[3][4] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

    • Ligand Choice: this compound is an electron-deficient heteroaryl. Such substrates benefit immensely from bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the rate-limiting reductive elimination step, and are generally effective for challenging couplings.[5][6] If you are using a standard ligand like PPh₃, switching to a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) is highly recommended.[5][7]

    • Precatalyst vs. In-Situ Generation: Using a pre-formed palladium precatalyst (e.g., XPhos-Pd-G2/G3) can provide more consistent results than generating the active catalyst in-situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand.

  • Inefficient Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center and is critically dependent on the base.[2][8]

    • Base Strength & Type: The base activates the boronic acid by forming a more nucleophilic boronate species.[8][9] For sensitive substrates, a moderately strong base is often ideal. Very strong bases (e.g., NaOH, KOtBu) can promote substrate decomposition or undesired side reactions.[10] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often excellent choices for Suzuki couplings involving heteroaryl halides.[5][8]

    • Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄, for example, works well in aqueous solvent mixtures like dioxane/water or THF/water.[5][11]

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and substrate degradation. A temperature screen between 80-110 °C is a good practice for optimization.[5][12][13]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes your nucleophilic partner.[14] This is a prevalent issue, especially with electron-rich or heteroaromatic boronic acids, and is often catalyzed by the base and residual water in the reaction.[15][16]

Strategies to Minimize Protodeboronation:

  • Accelerate the Cross-Coupling: The most effective strategy is to ensure the rate of the desired Suzuki coupling is much faster than the rate of protodeboronation. Using a highly active catalyst system, such as one with a bulky biarylphosphine ligand, is key.[14][16]

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a weaker base like potassium fluoride (KF) or using carefully dried K₃PO₄ can be effective.[17]

  • Protect the Boronic Acid: Boronic acids can be "masked" to increase their stability. Using boronate esters (e.g., pinacol esters, MIDA esters) or potassium trifluoroborate salts can provide a slow release of the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.[14][15][18]

  • Anhydrous Conditions: While many Suzuki reactions use aqueous mixtures, if protodeboronation is severe, switching to a strictly anhydrous solvent system (e.g., dry THF, Toluene, or Dioxane) with a soluble base can help.

Q3: My this compound starting material is decomposing under the reaction conditions. What is the likely cause?

The this compound core is highly electron-deficient, making it susceptible to nucleophilic attack, especially at elevated temperatures and in the presence of strong bases.

Potential Causes of Decomposition:

  • Hydrolysis: In aqueous basic conditions, particularly with strong bases like NaOH or KOH, the halide on the pyrimidine ring can be displaced by a hydroxide ion, leading to the corresponding pyrimidinone.

  • Nucleophilic Aromatic Substitution (SNAr): If your reaction mixture contains other nucleophiles (e.g., amines, alkoxides from an alcohol solvent), they may directly displace the halide on the this compound ring in an SNAr reaction, competing with the Suzuki coupling.

  • Thermal Instability: Nitroaromatic compounds can be thermally sensitive. Running the reaction at the lowest effective temperature is crucial.

Solutions:

  • Use a Weaker, Non-Nucleophilic Base: Switch to bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][8]

  • Choose an Aprotic Solvent: Avoid alcohol-based solvents if you suspect SNAr is an issue. Solvents like 1,4-dioxane, toluene, or DMF are common choices.[1][11]

  • Optimize Temperature: Perform a temperature optimization study, starting from a lower temperature (e.g., 80 °C) and gradually increasing it to find the sweet spot where the reaction proceeds without significant decomposition.[19]

Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for effective troubleshooting. Each step presents potential failure points that can be addressed through targeted optimization.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R¹-X (this compound-X) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r1r2 R¹-Pd(II)L₂-R² (Transmetalated Complex) transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 Regeneration product R¹-R² (Coupled Product) red_elim->product boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->transmetal [R²-B(OH)₃]⁻ base_activation Base (e.g., K₃PO₄) activates Boronic Acid base_activation->boronic_acid

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Flowchart

This decision tree provides a logical workflow for diagnosing and solving common issues in your this compound Suzuki coupling.

Troubleshooting_Flowchart start Start: Low Yield or No Reaction check_inert Is the reaction setup strictly inert? start->check_inert degas Action: Thoroughly degas solvents/reagents. Use Schlenk techniques. check_inert->degas No check_catalyst Is the catalyst system optimal? check_inert->check_catalyst Yes degas->check_catalyst change_ligand Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). check_catalyst->change_ligand No check_base Is the base appropriate? check_catalyst->check_base Yes change_ligand->check_base change_base Action: Try K₃PO₄ or Cs₂CO₃. Ensure solubility. check_base->change_base No check_sm_decomp Is the starting material decomposing? check_base->check_sm_decomp Yes change_base->check_sm_decomp lower_temp Action: Lower reaction temp. Use a milder base. check_sm_decomp->lower_temp Yes check_protodeboronation Is protodeboronation the main side product? check_sm_decomp->check_protodeboronation No success Problem Solved lower_temp->success protect_boronic Action: Use MIDA ester or K-trifluoroborate salt. Use a faster catalyst. check_protodeboronation->protect_boronic Yes check_protodeboronation->success No protect_boronic->success

Caption: A decision tree for troubleshooting the reaction.

Recommended Starting Protocol & Data
Table 1: Recommended Starting Conditions for this compound Suzuki Coupling

This table provides a validated starting point for your optimization efforts. Yields are highly substrate-dependent and these conditions are intended for initial screening.

ComponentRecommendationRationale
Pyrimidine Substrate 5-Nitro-2-chloropyrimidine or 2-bromo-5-nitropyrimidineBromo- and chloro-pyrimidines are common starting points. Reactivity order is typically I > Br > Cl.[1]
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable Pd(0) and Pd(II) sources.
Ligand XPhos or SPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands are crucial for coupling electron-deficient heteroaryls.[5][13]
Base K₃PO₄ (2-3 equivalents)A moderately strong, effective base that minimizes substrate decomposition.[5][8]
Boronic Acid/Ester 1.2-1.5 equivalentsA slight excess ensures complete consumption of the limiting pyrimidine substrate.
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)A versatile solvent system that solubilizes both organic and inorganic reagents.[5][11]
Temperature 90-100 °CA good starting range to balance reaction rate and stability.[5][12]
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation and side reactions.[3][4]
Detailed Experimental Protocol: General Procedure

This protocol outlines a robust method for performing the Suzuki coupling with a 2-halo-5-nitropyrimidine.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halo-5-nitropyrimidine (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

    • In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.015 equiv., 1.5 mol%) and the phosphine ligand (e.g., XPhos, 0.033 equiv., 3.3 mol%).

  • Reaction Setup (Inert Atmosphere):

    • Seal the Schlenk flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the pre-weighed catalyst and ligand to the flask under a positive flow of inert gas.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction Execution & Monitoring:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS until the starting pyrimidine has been consumed.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-nitropyrimidine.

References

Technical Support Center: Purification of Crude 5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-nitropyrimidine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this crucial synthetic intermediate. Our goal is to equip you with the scientific understanding and practical techniques necessary to achieve high-purity this compound for your research and development endeavors.

Troubleshooting Guide: Navigating the Nuances of this compound Purification

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Question 1: My crude this compound fails to dissolve completely in the chosen hot recrystallization solvent, or it "oils out." What's happening and how can I fix it?

Answer: This is a common issue when dealing with impurities that have significantly different solubility profiles from the target compound or when the solvent is not optimal.

  • Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an immiscible liquid phase. This is often due to the presence of impurities that lower the melting point of the mixture or when the boiling point of the solvent is too high. Incomplete dissolution, on the other hand, suggests that the solvent is not a good choice for this compound at that temperature, or the volume of solvent is insufficient.

  • Solutions:

    • Solvent Selection is Key: The ideal recrystallization solvent should dissolve this compound poorly at room temperature but readily at elevated temperatures. Based on the polar nature of the nitro group and the pyrimidine ring, moderately polar solvents are a good starting point. Experiment with solvents like ethanol, isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexane.[1][2]

    • Using a Solvent Pair: If a single solvent is not effective, a two-solvent system can be ideal.[3] Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexane) dropwise until the solution becomes turbid. Reheat the solution until it is clear again, and then allow it to cool slowly.

    • Ensure Sufficient Solvent: You may simply not be using enough solvent. Add the hot solvent in small portions to the crude material until it just dissolves.[4]

    • Control the Cooling Rate: Slow cooling is crucial for the formation of pure crystals.[3][4] Rapid cooling can trap impurities within the crystal lattice. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

Question 2: After recrystallization, the yield of my this compound is very low. What are the likely causes and how can I improve it?

Answer: Low recovery is a frequent challenge in recrystallization and can be attributed to several factors.

  • Causality:

    • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[3]

    • Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize in the filter paper.

    • Washing with a "good" solvent: Washing the collected crystals with a solvent in which this compound is highly soluble will dissolve the product.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

    • Pre-heat the Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

    • Wash with Cold, "Poor" Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent or a solvent in which this compound is known to be poorly soluble.[4]

    • Concentrate the Mother Liquor: To recover more product, you can concentrate the filtrate (the "mother liquor") by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[4]

Column Chromatography Challenges

Question 3: I'm trying to purify this compound using silica gel column chromatography, but I'm getting poor separation of my product from impurities. What should I do?

Answer: Poor separation in column chromatography is typically a result of an inappropriate mobile phase, improper column packing, or overloading the column.

  • Causality:

    • Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel and won't move.[5][6]

    • Improperly Packed Column: Channels or cracks in the silica gel will lead to uneven flow of the mobile phase and poor separation.

    • Column Overloading: Using too much crude material for the amount of stationary phase will result in broad, overlapping bands.

  • Solutions:

    • Optimize the Mobile Phase with TLC: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[6] The ideal mobile phase should give your this compound an Rf value of approximately 0.2-0.3.[6] For a polar compound like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

    • Proper Column Packing: Ensure the column is packed uniformly. A "slurry" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally reliable.[6]

    • Adhere to Proper Loading Ratios: A general rule of thumb is to use a 20:1 to 50:1 ratio of stationary phase to crude material by weight.[5]

    • Consider Gradient Elution: If a single solvent system (isocratic elution) doesn't provide good separation, a gradient elution can be effective. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.

Question 4: My this compound seems to be degrading on the silica gel column. Is this possible and what can I do?

Answer: Yes, degradation on silica gel can occur, especially with sensitive compounds.

  • Causality: Silica gel is slightly acidic and can catalyze the degradation of acid-sensitive compounds.[5] The nitro group can also be susceptible to certain reactions.

  • Solutions:

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Deactivate the Silica Gel: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (1-2%), to the mobile phase.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. However, for a typical nitration of pyrimidine, you might encounter:

  • Unreacted Starting Material: Residual pyrimidine.

  • Isomeric By-products: Nitration at other positions on the pyrimidine ring, although the 5-position is generally favored for electrophilic substitution.[7]

  • Over-nitrated Products: Dinitro- or trinitropyrimidine derivatives, especially if the reaction conditions are too harsh.[8]

  • By-products from Reagents: If the synthesis involves other steps, such as the use of phosphorus oxychloride to introduce chloro groups, you may have related by-products.[9]

  • Hydrolysis Products: this compound can be susceptible to hydrolysis under certain pH conditions, potentially leading to the formation of hydroxylated pyrimidines.[10]

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity.[11][12][13]

  • Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC or GC (LC-MS or GC-MS) to identify impurities by their molecular weight.[12]

  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

Q3: What are the best practices for storing purified this compound?

A3: To ensure the long-term stability of your purified this compound, it should be stored in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. Some nitropyrimidine derivatives are sensitive to moisture and light.[14]

Q4: My purified this compound is colored. Is this normal?

A4: Nitroaromatic compounds are often pale yellow. A faint yellow color is generally acceptable. However, a dark or intense color may indicate the presence of impurities. If your product is highly colored, you can try treating a solution of it with a small amount of activated charcoal before the final filtration in your recrystallization process.[15] Be cautious, as activated charcoal can also adsorb your product, potentially lowering the yield.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized for your particular crude material.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, hexane) at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.[16]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid just dissolves.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[4]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography of Crude this compound

This protocol is for a standard silica gel column.

  • Mobile Phase Selection: Use TLC to determine the best mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel to protect the surface.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[5][6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Workflow for Purification of this compound

Purification Workflow cluster_0 Initial Purification cluster_1 Purity Check cluster_2 Secondary Purification Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Dissolve in hot solvent Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Recrystallization->Purity Analysis (TLC/HPLC) Isolate Crystals Pure Product Pure Product Purity Analysis (TLC/HPLC)->Pure Product Meets Specs Impure Product Impure Product Purity Analysis (TLC/HPLC)->Impure Product Fails Specs Column Chromatography Column Chromatography Impure Product->Column Chromatography Further Purification Column Chromatography->Purity Analysis (TLC/HPLC) Combine Pure Fractions

Caption: General workflow for the purification and purity assessment of this compound.

Troubleshooting Decision Tree for Recrystallization

Recrystallization Troubleshooting Start Start Issue Issue Start->Issue Low_Yield Low_Yield Issue->Low_Yield Low Yield? Oiling_Out Oiling_Out Issue->Oiling_Out Oiling Out? Solution1 Solution1 Low_Yield->Solution1 Check Solvent Volume Solution2 Solution2 Oiling_Out->Solution2 Change Solvent/ Use Solvent Pair Solution3 Solution3 Oiling_Out->Solution3 Ensure Slow Cooling

References

Technical Support Center: Stabilizing 5-Nitropyrimidine During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of handling 5-nitropyrimidine and its derivatives during experimental workup. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your synthesized compounds.

Introduction: The Challenge of this compound Stability

This compound and its derivatives are crucial intermediates in medicinal chemistry and materials science. However, the powerful electron-withdrawing nature of the nitro group, combined with the inherent electronics of the pyrimidine ring, renders these molecules susceptible to decomposition, particularly during workup procedures. A common derivative, 2,4-dichloro-5-nitropyrimidine, is known to be highly sensitive, with significant product loss reported during large-scale workups primarily due to decomposition in the presence of water and at elevated temperatures.[1] This guide will provide a framework for understanding and mitigating these stability issues.

Troubleshooting Guide: Preventing Decomposition

This section addresses common problems encountered during the workup of this compound compounds and provides actionable solutions based on chemical principles.

Issue 1: Significant Product Loss After Aqueous Quench

  • Symptom: Low yield of the desired this compound derivative after quenching the reaction mixture with water or ice. The aqueous layer may show significant color, indicating dissolved, decomposed, or by-product material.

  • Root Cause Analysis: 5-Nitropyrimidines, especially those with leaving groups like halogens, are prone to hydrolysis. The pyrimidine ring is electron-deficient, and this is further amplified by the nitro group, making the ring susceptible to nucleophilic attack by water. This process is often accelerated by residual acids from the nitration reaction.

  • Solution Strategy:

    • Minimize Contact Time with Water: Perform the aqueous quench and subsequent extractions as quickly as possible.

    • Controlled Quenching: Instead of quenching directly into a large volume of water, consider a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred, cold, saturated solution of a neutral salt like sodium chloride (brine). The high ionic strength of the brine can decrease the solubility of the organic product, promoting its precipitation or transfer to the organic phase during extraction.[2]

    • Temperature Control: Always perform the quench at low temperatures (0-5 °C) to minimize the rate of decomposition reactions.[1]

Issue 2: Product Degradation During Neutralization/Extraction

  • Symptom: Streaking or multiple spots on a Thin Layer Chromatography (TLC) plate after washing the organic layer with a basic solution (e.g., sodium bicarbonate).

  • Root Cause Analysis: While a basic wash is essential to remove residual strong acids from nitration, some this compound derivatives can be sensitive to even mild bases. The base can act as a nucleophile, leading to substitution or ring-opening reactions.

  • Solution Strategy:

    • Use a Weak Base: Opt for a saturated sodium bicarbonate solution over stronger bases like sodium carbonate or hydroxide.[3]

    • Gentle Mixing: When washing with a basic solution, swirl the separatory funnel gently and vent frequently to release any evolved CO2 gas. Vigorous shaking can increase the surface area of contact between the phases and accelerate decomposition.[4]

    • pH Monitoring: If possible, monitor the pH of the aqueous layer after washing to ensure it is neutral and not basic. Over-washing with a basic solution should be avoided.

Issue 3: Decomposition on Silica Gel During Chromatographic Purification

  • Symptom: A colored band remains at the top of the silica gel column, and/or the collected fractions show the presence of impurities not observed in the crude product TLC.

  • Root Cause Analysis: Standard silica gel is acidic and can catalyze the decomposition of acid-sensitive compounds.[5] The prolonged contact time on the column can exacerbate this issue.

  • Solution Strategy:

    • Neutralize the Silica Gel: Prepare a slurry of the silica gel in the column eluent containing 1-2% triethylamine to neutralize the acidic sites.[5]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil®.[5]

    • Flash Chromatography: Employ flash chromatography techniques to minimize the residence time of the compound on the column.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with 5-nitropyrimidines?

While the optimal pH is highly dependent on the specific substituents of the this compound derivative, a general guideline is to maintain the pH as close to neutral as possible during the workup. Both strongly acidic and strongly basic conditions can promote decomposition.[5][7][8][9]

Q2: My this compound derivative is an oil and does not precipitate upon quenching. What is the best extraction solvent?

If your product is an oil or remains in solution, liquid-liquid extraction is necessary. The choice of solvent depends on the polarity of your compound. Common choices include:

  • Ethyl acetate: A good general-purpose solvent for moderately polar compounds.

  • Dichloromethane (DCM): Effective for a wide range of compounds, but ensure to perform a final brine wash to aid in the removal of dissolved water.

  • Diethyl ether: A good solvent for less polar compounds.

Always perform multiple extractions with smaller volumes of solvent for higher efficiency.[3]

Q3: How can I effectively remove residual water before solvent evaporation?

Residual water can promote hydrolysis, especially upon heating during solvent removal.

  • Brine Wash: After the final aqueous wash, wash the organic layer with a saturated sodium chloride solution (brine). This helps to draw water out of the organic layer.[2]

  • Drying Agent: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure sufficient contact time and swirl to facilitate drying.

  • Filtration: Filter off the drying agent before concentrating the solution on a rotary evaporator.

Q4: Are there any specific storage recommendations for this compound derivatives?

Given their sensitivity, it is advisable to store this compound compounds in a cool, dark, and dry place. For long-term storage, keeping them under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is recommended.[10]

Visualizing the Workflow and Decomposition Risks

Diagram 1: Recommended Workup Workflow for 5-Nitropyrimidines

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reaction Completed Nitration Reaction Quench Quench (0-5°C, controlled addition to brine) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash_Bicarb Wash with Saturated NaHCO3 (Gentle, brief) Extraction->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry over Na2SO4 or MgSO4 Wash_Brine->Drying Filtration Filter off Drying Agent Drying->Filtration Concentration Solvent Removal (Rotary Evaporator, low temp) Filtration->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Purification (e.g., Neutralized Silica Gel Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: A generalized workflow for the workup of this compound derivatives, emphasizing critical control points.

Diagram 2: Key Factors Leading to Decomposition

G cluster_factors Contributing Factors Decomposition This compound Decomposition Water Presence of Water (Hydrolysis) Water->Decomposition Nucleophilic Attack Temp Elevated Temperature (Accelerated Reactions) Temp->Decomposition Increases Rate pH Extreme pH (Acid/Base Catalysis) pH->Decomposition Catalysis Silica Acidic Surfaces (e.g., Silica Gel) Silica->Decomposition Catalysis

Caption: Major factors that can induce the decomposition of this compound during workup.

Experimental Protocols

Protocol 1: General Workup for a Solid this compound Derivative
  • Preparation: Prepare a beaker with a stirred slurry of crushed ice and brine (saturated NaCl solution), approximately 5-10 times the volume of the reaction mixture. Cool this to 0-5°C in an ice bath.

  • Quenching: Slowly and carefully add the completed reaction mixture to the cold brine slurry with vigorous stirring.

  • Isolation of Crude Product: If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper. Then, wash with a small amount of cold diethyl ether or pentane to help remove non-polar impurities and aid in drying.

  • Drying: Dry the product under vacuum.

Protocol 2: General Workup for an Oily or Soluble this compound Derivative
  • Quenching & Extraction: Slowly add the reaction mixture to a separatory funnel containing cold brine (0-5°C). Extract the aqueous phase 2-3 times with an appropriate organic solvent (e.g., ethyl acetate).[3] Combine the organic layers.

  • Neutralization Wash: Wash the combined organic extracts once with a saturated sodium bicarbonate solution. Swirl gently and vent frequently.[2][3]

  • Final Wash: Wash the organic layer with water, followed by a wash with saturated brine to aid in drying.[2]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator, ensuring the bath temperature is kept low.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Quenching Temperature 0-5 °CMinimizes the rate of hydrolysis and other decomposition reactions.[1]
Workup pH 6-8Avoids acid or base-catalyzed decomposition.[5][7][9]
Chromatography Eluent Add 1-2% TriethylamineNeutralizes acidic silica gel, preventing on-column degradation.[5]
Storage Temperature -20 °CEnsures long-term stability by slowing down potential degradation pathways.[10]

References

Technical Support Center: Catalyst Selection for the Hydrogenation of 5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aminopyrimidine via the catalytic hydrogenation of 5-nitropyrimidine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with this transformation. Our focus is on providing practical, field-tested insights to ensure the successful and efficient execution of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic hydrogenation of this compound. Each problem is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Issue 1: Low or No Conversion of this compound

Q: My hydrogenation reaction shows little to no consumption of the starting material, even after an extended reaction time. What are the likely causes and how can I resolve this?

A: Low or incomplete conversion is a frequent challenge in the hydrogenation of nitrogen-containing heterocycles. The primary culprits are typically related to catalyst activity, reaction conditions, or impurities.

  • Potential Cause 1: Catalyst Inactivity or Poisoning.

    • Explanation: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can strongly adsorb to the active sites of the catalyst, leading to inhibition or poisoning.[1][2] This effect is a known issue in the hydrogenation of N-heterocycles.[1][2] Furthermore, impurities in the starting material, solvent, or hydrogen gas can also deactivate the catalyst. Sulfur-containing compounds are particularly notorious catalyst poisons.

    • Solutions:

      • Use a Fresh Batch of Catalyst: Catalysts, especially those that have been opened and stored for some time, can lose activity.

      • Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial poisoning.

      • Select a More Robust Catalyst: Platinum-based catalysts, such as Platinum on Carbon (Pt/C), can sometimes be more resistant to poisoning by nitrogen-containing compounds compared to Palladium on Carbon (Pd/C).

      • Purify Starting Materials: Ensure the this compound and solvent are of high purity. Recrystallization of the starting material and using freshly distilled, degassed solvent is recommended.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Explanation: Hydrogenation reactions are sensitive to temperature, pressure, and solvent. Insufficient hydrogen pressure or inadequate mixing can lead to poor reaction rates.

    • Solutions:

      • Increase Hydrogen Pressure: If using a balloon of hydrogen, consider switching to a Parr shaker or a similar apparatus that allows for higher and more consistent hydrogen pressure (e.g., 50 psi).

      • Optimize Temperature: While many hydrogenations are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

      • Ensure Efficient Stirring: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.[3]

  • Potential Cause 3: Poor Solubility of the Substrate.

    • Explanation: If the this compound is not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

    • Solution:

      • Solvent Screening: Experiment with different solvents or solvent mixtures. Protic solvents like ethanol and methanol are often good choices for hydrogenations.[3] If solubility is an issue, a co-solvent like THF or ethyl acetate might be beneficial.

Issue 2: Formation of Undesired Byproducts and Poor Selectivity

Q: My reaction is consuming the starting material, but I'm observing multiple spots on my TLC plate and the yield of 5-aminopyrimidine is low. What are the possible side reactions?

A: The formation of byproducts is a key challenge in the hydrogenation of nitropyrimidines. The reaction can proceed through various intermediates, and incomplete reduction or side reactions can lead to a complex product mixture.

  • Potential Side Reaction 1: Incomplete Reduction to Intermediates.

    • Explanation: The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these intermediates can accumulate in the reaction mixture.

    • Solution:

      • Prolong Reaction Time: Ensure the reaction is monitored until the starting material is fully consumed.

      • Increase Catalyst Loading or Hydrogen Pressure: This can help to drive the reaction to completion.

  • Potential Side Reaction 2: ipso-Substitution of the Nitro Group.

    • Explanation: In some cases, particularly with nitropyridines, a radical ipso-substitution of the nitro group with a hydrogen atom can occur, leading to the formation of the corresponding unsubstituted pyrimidine.[4] This side reaction removes the desired functionality entirely.

    • Solution:

      • Milder Reaction Conditions: Avoid excessively high temperatures or pressures, which can favor radical pathways.

  • Potential Side Reaction 3: Dehalogenation (for halogenated 5-nitropyrimidines).

    • Explanation: If your this compound substrate contains halogen substituents (e.g., chloro, bromo), hydrogenolysis of the carbon-halogen bond can occur, leading to dehalogenated byproducts.[5] Raney Nickel is often more prone to causing dehalogenation than Pd/C or Pt/C in certain cases.[6]

    • Solution:

      • Catalyst Choice: For halogenated substrates, Pt/C is often a better choice than Pd/C or Raney Nickel as it can be less prone to causing dehalogenation.

      • Use of Additives: The addition of a dehalogenation inhibitor, such as an amine base or a specific inhibitor like sodium phosphite/ethanolamine, can sometimes suppress this side reaction.[7]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of this compound: Pd/C, Pt/C, or Raney Nickel?

A1: The optimal catalyst can depend on the specific substrate and reaction conditions. Here is a general comparison:

CatalystAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Generally highly active for nitro group reduction.[8] Cost-effective and widely available.Can be susceptible to poisoning by nitrogen heterocycles.[1][2] May cause dehalogenation in substituted pyrimidines.[5]
Platinum on Carbon (Pt/C) Often more resistant to poisoning by nitrogen-containing compounds.[1] Can be more selective and less prone to dehalogenation.[9]Generally more expensive than Pd/C. May require higher pressures or temperatures for comparable activity.
Raney Nickel Very active and cost-effective.[10] Useful for large-scale reactions.Highly pyrophoric and requires careful handling.[11][12] Can be less selective and may promote dehalogenation.[6]

For unsubstituted this compound, Pd/C is a good starting point due to its high activity and lower cost. If catalyst poisoning or dehalogenation (in substituted analogs) is an issue, Pt/C is a recommended alternative. Raney Nickel is a powerful reducing agent but its pyrophoric nature requires stringent safety precautions.

Q2: What is the best solvent for this reaction?

A2: Protic solvents like methanol and ethanol are generally preferred for catalytic hydrogenations as they can help to protonate intermediates and facilitate the reaction.[3] Ethyl acetate is also a common choice. The choice of solvent may also be dictated by the solubility of the this compound.

Q3: How can I safely handle pyrophoric catalysts like Pd/C and Raney Nickel?

A3: Safety is paramount when working with hydrogenation catalysts.

  • Always handle in an inert atmosphere: When weighing and transferring the catalyst, do so under a stream of nitrogen or argon to prevent contact with air.[13]

  • Never allow the catalyst to become dry: Dry Pd/C and especially Raney Nickel are highly pyrophoric and can ignite spontaneously in air.[11][12][13] They are typically supplied as a slurry in water.

  • Quenching after the reaction: After the reaction is complete, the catalyst should be filtered carefully and the filter cake should not be allowed to dry. The filtered catalyst should be immediately quenched by slowly adding it to a large volume of water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by several methods:

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. A spot for this compound and a new, more polar spot for 5-aminopyrimidine should be observed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more quantitative information on the conversion of the starting material and the formation of the product.

  • Hydrogen Uptake: If using a specialized hydrogenation apparatus, the consumption of hydrogen gas can be monitored to track the reaction progress.[6]

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Hydrogenation of this compound using Pd/C

This protocol provides a general guideline. Optimization of catalyst loading, solvent, temperature, and pressure may be necessary for specific applications.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet with water)

  • Methanol (or another suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., a flask with a hydrogen balloon or a Parr shaker)

  • Filtration apparatus (e.g., a Büchner funnel with Celite)

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol (approximately 0.1 M concentration).

  • Inerting the Flask: Flush the flask with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen. For a balloon setup, maintain a positive pressure of hydrogen with a balloon. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to dry. Keep it wet with the solvent.

  • Quenching the Catalyst: Immediately and carefully transfer the wet filter cake to a beaker containing a large amount of water to quench the catalyst.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-aminopyrimidine. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Pathway

ReactionPathway Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 + H2, Catalyst Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H2, Catalyst Product 5-Aminopyrimidine Intermediate2->Product + H2, Catalyst

Caption: The stepwise reduction of this compound to 5-aminopyrimidine.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Conversion CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckPurity Check Reagent Purity Start->CheckPurity Poisoning Catalyst Poisoning? CheckCatalyst->Poisoning Inactive Inactive Catalyst? CheckCatalyst->Inactive Pressure Low H2 Pressure? CheckConditions->Pressure Temperature Suboptimal Temperature? CheckConditions->Temperature ImpureSM Impure Starting Material? CheckPurity->ImpureSM ImpureSolvent Impure Solvent? CheckPurity->ImpureSolvent Sol1 Use Pt/C or Increase Loading Poisoning->Sol1 Sol2 Use Fresh Catalyst Inactive->Sol2 Sol3 Increase H2 Pressure Pressure->Sol3 Sol4 Optimize Temperature Temperature->Sol4 Sol5 Purify Starting Material ImpureSM->Sol5 Sol6 Use Pure, Degassed Solvent ImpureSolvent->Sol6

Caption: A decision tree for troubleshooting low conversion in the hydrogenation of this compound.

References

Technical Support Center: Analytical Methods for Monitoring 5-Nitropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring 5-nitropyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of real-time reaction analysis. As key intermediates in pharmaceutical synthesis, the precise monitoring of this compound reactions is paramount for optimizing yields, minimizing impurities, and ensuring process safety and consistency.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed in this field.

The Critical Role of Reaction Monitoring

In the synthesis of active pharmaceutical ingredients (APIs), robust analytical methods are essential for quality control and regulatory compliance.[2][3] Real-time or near real-time monitoring of chemical reactions allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the detection of byproduct formation.[4] This knowledge is crucial for developing safe, cost-effective, and reliable processes.[4] For this compound derivatives, which can be highly reactive and prone to decomposition or side reactions, meticulous analytical oversight is not just beneficial—it's a necessity.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a cornerstone technique for monitoring this compound reactions due to its ability to provide quantitative data on reaction progress, conversion rates, and purity.[5] It is highly reproducible and can be coupled with various detectors, such as UV-Vis and Mass Spectrometry (MS), for enhanced specificity.[5][6]

Troubleshooting Guide: HPLC

Q1: I'm seeing poor peak shape (tailing or fronting) for my this compound compounds. What's causing this?

A1: Peak asymmetry is a common issue in HPLC and can stem from several factors.

  • Causality:

    • Secondary Interactions: The nitro group and pyrimidine ring can engage in secondary interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting.

    • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, resulting in distorted peaks.

    • Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[7]

  • Solutions:

    • Column Choice: Opt for a column with end-capping or a modern stationary phase with low silanol activity.[8]

    • Mobile Phase Modification: Add a competing agent like triethylamine (TEA) in small concentrations (0.1-0.5%) to the mobile phase to block active silanol sites. For acidic compounds, adding an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape.

    • Optimize pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

    • Sample Dilution: Reduce the concentration of your injected sample.

    • Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My retention times are drifting between injections. How can I stabilize my method?

A2: Retention time instability compromises the reliability of your data.

  • Causality:

    • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.[9]

    • Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the elution strength.[10][11]

    • Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention.[9]

    • Pump Performance: Issues with the pump, such as leaks or faulty check valves, can cause flow rate fluctuations.[10]

  • Solutions:

    • Use a Column Oven: Thermostatting the column is crucial for reproducible chromatography.[9]

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation.[11] Ensure accurate measurements of all components.

    • Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.

    • System Maintenance: Regularly inspect your HPLC system for leaks and perform routine maintenance on pump seals and check valves.

Q3: I am observing unexpected peaks in my chromatogram. What are they and how do I identify them?

A3: The appearance of unknown peaks can indicate several possibilities.

  • Causality:

    • Byproduct Formation: The reaction may be generating unforeseen side products or isomers.[5]

    • Degradation: Your starting material or product might be degrading under the reaction or analytical conditions. 5-nitropyrimidines can be susceptible to hydrolysis or other degradation pathways.[12][13]

    • Impurities: The starting materials or solvents may contain impurities.[5]

  • Solutions:

    • LC-MS Analysis: The most effective way to identify unknown peaks is to use a mass spectrometer as a detector. The mass-to-charge ratio (m/z) provides the molecular weight of the compound, which is invaluable for structural elucidation.[5][14]

    • Diode Array Detector (DAD/PDA): A DAD or PDA detector can provide the UV spectrum of each peak, which can help in identifying chromophores and comparing them to known compounds.[15]

    • Blank Injections: Injecting a blank (mobile phase or reaction solvent) can help identify peaks originating from the solvent or system contamination.

    • Forced Degradation Studies: Subjecting your starting material and product to stress conditions (acid, base, heat, light) can help identify potential degradation products.

Experimental Protocol: HPLC-UV Method for Reaction Monitoring
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or DAD/PDA detector.[6]

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid[6]

  • Gradient Elution:

    • A typical gradient might start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.[6]

  • Flow Rate:

    • 1.0 mL/min.[16]

  • Column Temperature:

    • 30 °C.[16]

  • Detection Wavelength:

    • Set the detector to a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm or 320 nm). A DAD is ideal for monitoring multiple wavelengths.[16][17]

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a cold solvent (e.g., mobile phase A) to a known volume. This prevents further reaction.[6]

    • Filter the diluted sample through a 0.22 µm syringe filter before injection to remove particulate matter.[5]

  • Data Analysis:

    • Identify peaks corresponding to the starting material, intermediates, and products by comparing their retention times with authentic standards.

    • The peak area can be used to determine the relative concentrations and calculate the percentage conversion over time.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation and In-Situ Monitoring

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[18] It is particularly valuable for identifying intermediates and byproducts without the need for chromatographic separation.[4] Recent advancements have made real-time, in-situ NMR reaction monitoring more accessible.[19][20]

Troubleshooting Guide: NMR

Q1: The peaks in my 1H NMR spectra are broad, making integration and interpretation difficult.

A1: Broad peaks in NMR can obscure important details.

  • Causality:

    • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad lineshapes.[21]

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can cause significant line broadening.

    • Sample Viscosity: Highly viscous samples can lead to broader signals.

    • Chemical Exchange: If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its signal can be broadened.

  • Solutions:

    • Automated/Manual Shimming: Perform a thorough shimming procedure before acquiring data.

    • Degas the Sample: Bubble an inert gas like nitrogen or argon through the sample to remove dissolved oxygen.

    • Dilute the Sample: If viscosity is an issue, dilute the reaction aliquot.

    • Variable Temperature NMR: Acquiring spectra at different temperatures can help to either sharpen or resolve exchanging signals.

Q2: The quantitative results from my NMR analysis don't seem accurate. Why?

A2: While NMR is inherently quantitative, several factors can affect accuracy.[20]

  • Causality:

    • Incomplete Relaxation: If the relaxation delay (d1) is too short, signals with long T1 relaxation times will not fully relax between scans, leading to underestimated integrals.

    • Uneven Excitation: The excitation pulse may not uniformly excite all signals across the spectral width.

    • Baseline Distortion: A non-flat baseline will lead to integration errors.

  • Solutions:

    • Increase Relaxation Delay: Ensure the relaxation delay is at least 5 times the longest T1 of the signals you wish to quantify. A T1 determination experiment may be necessary for highly accurate results.

    • Calibrate Pulse Width: Properly calibrate the 90° pulse width for your sample and probe.

    • Baseline Correction: Apply a baseline correction algorithm to the processed spectrum before integration.

    • Internal Standard: For absolute quantification, use a known amount of an internal standard that has a simple spectrum and does not overlap with other signals.

Workflow for In-Situ NMR Reaction Monitoring

G cluster_prep Preparation cluster_monitoring Monitoring Loop cluster_analysis Data Analysis Prep Prepare Reaction in NMR Tube Initiate Initiate Reaction (e.g., add catalyst) Prep->Initiate Ready Shim Shim Spectrometer Acquire_t0 Acquire t=0 Spectrum Acquire_tn Acquire Spectra at Regular Intervals Initiate->Acquire_tn Start Acquire_tn->Acquire_tn Loop Process Process and Analyze Data Acquire_tn->Process Time Series Data Integrate Integrate Peaks Process->Integrate Processed Spectra Kinetics Plot Concentration vs. Time Integrate->Kinetics Quantitative Data

Caption: Workflow for in-situ NMR reaction monitoring.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is suitable for monitoring reactions involving volatile and thermally stable this compound derivatives.[5] When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification of components.[14][22]

Troubleshooting Guide: GC-MS

Q1: I'm not seeing my this compound compound in the chromatogram, or the peak is very small and broad.

A1: This often points to issues with thermal stability or derivatization.

  • Causality:

    • Thermal Degradation: Many nitroaromatic compounds are thermally labile and can decompose in the high-temperature GC injector or column.[1]

    • Non-Volatility: If the compound has polar functional groups (e.g., -OH, -NH2), it may not be volatile enough for GC analysis.

    • Adsorption: Active sites in the GC inlet liner or column can irreversibly adsorb the analyte.

  • Solutions:

    • Lower Injector Temperature: Optimize the injector temperature to the lowest possible value that still allows for efficient volatilization.[14]

    • Derivatization: Convert polar functional groups into less polar, more volatile derivatives (e.g., silylation for -OH groups).[23]

    • Use a Deactivated Liner: Employ a deactivated inlet liner to minimize active sites.

    • Consider an Alternative Technique: If the compound is fundamentally unsuited for GC, HPLC is the better choice.

Q2: My mass spectra are complex and difficult to interpret.

A2: The high-energy electron ionization (EI) used in GC-MS can lead to extensive fragmentation.

  • Causality:

    • Extensive Fragmentation: EI at 70 eV is a "hard" ionization technique that can break the molecule into many fragments, sometimes obscuring the molecular ion.[14]

    • Isotopic Patterns: The presence of chlorine atoms (as in 2,4-dichloro-5-nitropyrimidine) will result in characteristic isotopic patterns (due to 35Cl and 37Cl) that can complicate the spectrum if not recognized.[14]

  • Solutions:

    • Library Matching: Compare the obtained spectrum against a commercial or in-house mass spectral library (e.g., NIST) for identification.[24]

    • Understand Fragmentation Patterns: The fragmentation of 5-nitropyrimidines often involves the loss of the nitro group (NO2), chlorine atoms, and cleavage of the pyrimidine ring.[14] Recognizing these patterns is key to interpretation.

    • Chemical Ionization (CI): If available, use a "softer" ionization technique like CI, which typically produces a strong protonated molecular ion ([M+H]+) with less fragmentation, making it easier to determine the molecular weight.[23]

Data Presentation: Common Analytical Techniques Comparison
TechniquePrincipleAdvantagesCommon Issues
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[22]Quantitative, highly reproducible, suitable for non-volatile and thermally labile compounds.[5]Peak tailing, retention time drift, co-elution.[9]
LC-MS HPLC separation followed by mass analysis.[25]Provides molecular weight information for definitive peak identification.[14]Ion suppression, complex spectra, requires MS-compatible mobile phases.[8]
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[18]Non-destructive, provides detailed structural information, inherently quantitative.[18][20]Low sensitivity, broad peaks due to shimming or paramagnetic species, requires deuterated solvents.[21]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[22]Excellent separation for volatile compounds, provides structural information through fragmentation patterns.[14][26]Thermal degradation of analytes, requires derivatization for polar compounds.[23]

Frequently Asked Questions (FAQs)

Q: Which technique is best for monitoring my this compound reaction? A: The choice depends on your specific reaction.

  • For routine quantitative analysis of reaction conversion and purity, HPLC-UV is often the most practical and robust choice.[5]

  • If you need to identify unknown byproducts or intermediates , LC-MS is indispensable.[14]

  • For detailed structural confirmation or mechanistic studies , NMR provides the most comprehensive information.[18][27]

  • If your compounds are volatile and thermally stable , GC-MS can offer excellent resolution and sensitivity.[5]

Q: How do I validate my analytical method for reaction monitoring? A: Method validation ensures your data is reliable and accurate.[28][29] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (reactants, byproducts, etc.).

  • Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a specific range.[3]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[30]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[29]

Q: Can I use in-situ spectroscopic methods for real-time monitoring? A: Yes, in-situ methods like FTIR, Raman, and flow NMR are powerful tools for real-time reaction monitoring.[4][31] They provide immediate feedback on reaction progress without the need for manual sampling, which is particularly useful for optimizing process conditions and ensuring safety.[32]

References

Validation & Comparative

The Nitro-Activated Azine Debate: A Comparative Guide to the Reactivity of 5-Nitropyrimidine and 5-Nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate heterocyclic scaffolds is a critical decision that dictates synthetic strategy and influences downstream pharmacological properties. Among the vast landscape of electron-deficient heterocycles, 5-nitropyrimidine and 5-nitropyridine stand out as valuable building blocks, prized for their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of their reactivity, synthesizing theoretical principles with practical, field-proven insights to inform your experimental design.

Theoretical Underpinnings: The Electronic Influence of the Azine Core

The reactivity of both this compound and 5-nitropyridine in SNAr reactions is fundamentally governed by the electron-deficient nature of the aromatic ring, a characteristic significantly amplified by the potent electron-withdrawing nitro group (-NO₂). However, the introduction of a second nitrogen atom in the pyrimidine ring at the 1- and 3-positions creates a distinct electronic environment compared to pyridine.

  • Pyridine: The single nitrogen atom in the pyridine ring is electron-withdrawing, reducing the electron density of the ring and making it more susceptible to nucleophilic attack than benzene. The activating effect of the nitro group is most pronounced when it is ortho or para to the leaving group, as this allows for direct resonance stabilization of the negatively charged Meisenheimer intermediate.[1]

  • Pyrimidine: The presence of a second nitrogen atom in the pyrimidine ring further depletes the ring of electron density, rendering it inherently more electrophilic than pyridine.[2] This heightened electrophilicity suggests that, all other factors being equal, pyrimidine derivatives should be more reactive towards nucleophiles than their pyridine counterparts.

The stability of the Meisenheimer complex, a key intermediate in the SNAr mechanism, is the decisive factor in determining the reaction rate.[3] The additional nitrogen atom in the pyrimidine ring provides an extra sink for the negative charge of the intermediate, leading to greater stabilization.

A Head-to-Head Comparison: What the Data Suggests

While direct, side-by-side kinetic data for the parent this compound and 5-nitropyridine is scarce in the literature, we can infer their relative reactivities from studies on halogenated analogues. For instance, kinetic studies on the reactions of various chloronitropyridine isomers with piperidine have demonstrated the profound impact of substituent positions on reaction rates.[4] Similarly, the reactivity of 2-chloro-5-nitropyrimidine has been investigated, providing insights into the pyrimidine system.[5][6]

Based on the fundamental electronic principles, This compound is predicted to be more reactive towards nucleophilic aromatic substitution than 5-nitropyridine . The greater electron deficiency of the pyrimidine ring, coupled with the enhanced stabilization of the Meisenheimer intermediate by the two nitrogen atoms, lowers the activation energy for nucleophilic attack.

To provide a quantitative comparison, we turn to computational chemistry. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties that govern reactivity, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the electrophilicity index (ω). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.[2][7]

Table 1: Theoretical Comparison of Reactivity Descriptors

CompoundKey Structural FeaturesPredicted Reactivity in SNArRationale
5-Nitropyridine Single ring nitrogen, nitro group at C-5.HighThe pyridine nitrogen and the nitro group activate the ring for nucleophilic attack.
This compound Two ring nitrogens (at positions 1 and 3), nitro group at C-5.Very High The cumulative electron-withdrawing effect of two ring nitrogens makes the pyrimidine core more electrophilic than pyridine, leading to a faster reaction rate. The Meisenheimer intermediate is also better stabilized.

The Mechanism of Action: A Step-by-Step Look at SNAr

The SNAr reaction for both this compound and 5-nitropyridine proceeds through a well-established two-step addition-elimination mechanism.

Caption: Generalized mechanism for the SNAr reaction.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer or σ-complex. This step is typically the rate-determining step of the reaction.[1]

  • Leaving Group Departure: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., a halide ion), yielding the final substituted product.

The key to the enhanced reactivity of this compound lies in the superior ability of its ring system to stabilize the negative charge of the Meisenheimer complex.

Caption: Enhanced stabilization of the Meisenheimer complex in this compound.

Experimental Protocol: A Guide to Comparative Kinetic Analysis

To empirically validate the predicted reactivity differences, a standardized kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the SNAr reaction of 5-chloro-2-nitropyridine and 2-chloro-5-nitropyrimidine with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Materials:

  • 5-Chloro-2-nitropyridine

  • 2-Chloro-5-nitropyrimidine

  • Piperidine (high purity)

  • Anhydrous ethanol (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the electrophile (either 5-chloro-2-nitropyridine or 2-chloro-5-nitropyrimidine) in anhydrous ethanol at a concentration of approximately 1 x 10⁻³ M.

    • Prepare a series of stock solutions of piperidine in anhydrous ethanol with concentrations ranging from 0.01 M to 0.1 M.

  • Kinetic Measurements:

    • Equilibrate all stock solutions to the desired reaction temperature (e.g., 40°C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of one of the piperidine solutions into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a small, precise volume of the electrophile stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at the λ_max of the product as a function of time. The reaction progress can be monitored by the appearance of the substituted product, which is typically colored.[6]

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.[4]

    • Perform this entire procedure for both the nitropyridine and nitropyrimidine substrates to obtain a direct comparison of their k₂ values under identical conditions.

Experimental_Workflow A Prepare Stock Solutions (Electrophile & Nucleophile) B Equilibrate Solutions to Constant Temperature A->B C Initiate Reaction in Cuvette (Spectrophotometer) B->C D Monitor Absorbance vs. Time C->D E Calculate k_obs (Pseudo-First-Order) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine k2 (Second-Order Rate Constant) from Slope F->G H Compare k2 values for Nitropyridine and Nitropyrimidine G->H

Caption: Workflow for the comparative kinetic analysis of SNAr reactions.

Conclusion: A Clearer Picture of Reactivity

References

A Senior Application Scientist's Guide to the Bioactivity Validation of 5-Nitropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 5-Nitropyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group at the 5-position significantly modulates the molecule's electronic properties, often enhancing its biological activity and opening new avenues for drug design.[3][4] Derivatives of this compound have demonstrated a remarkable breadth of bioactivity, with promising results in anticancer, antimicrobial, and anti-inflammatory research.[2][5][6]

However, progressing a novel this compound derivative from a benchtop synthesis to a viable preclinical candidate requires a rigorous, multi-tiered validation strategy. This guide provides a framework for this process, emphasizing the causality behind experimental choices and presenting objective comparisons grounded in empirical data. We will explore the validation pipeline through the lens of two major therapeutic areas: oncology and infectious diseases.

G cluster_0 Discovery & Initial Screening cluster_1 In Vitro Validation cluster_2 In Vivo Validation cluster_3 Candidate Selection Compound_Library Compound Library (this compound Derivatives) HTS High-Throughput Screening (Primary Bioactivity) Compound_Library->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Dose_Response Dose-Response Curves (IC50 / MIC Determination) Hit_ID->Dose_Response Hit-to-Lead MOA Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) Dose_Response->MOA Toxicity In Vitro Toxicology (Normal Cell Lines) MOA->Toxicity PK_PD Pharmacokinetics (PK) Pharmacodynamics (PD) Toxicity->PK_PD Lead Compound Efficacy Animal Disease Models (e.g., Xenograft, Infection) PK_PD->Efficacy Tox_InVivo In Vivo Toxicology (e.g., Weight Loss, Histopathology) Efficacy->Tox_InVivo Lead_Opt Lead Optimization Tox_InVivo->Lead_Opt Preclinical_Candidate Preclinical Candidate Lead_Opt->Preclinical_Candidate G Seed 1. Seed Cells (e.g., A549) Treat 2. Treat with NP-01 (at IC50 concentration) Seed->Treat Incubate 3. Incubate (24-48 hours) Treat->Incubate Harvest 4. Harvest Cells (Trypsinize) Incubate->Harvest Wash 5. Wash with PBS Harvest->Wash Stain 6. Stain with Annexin V-FITC & PI Wash->Stain Acquire 7. Acquire on Flow Cytometer Stain->Acquire Analyze 8. Analyze Quadrants (Live, Apoptotic, Necrotic) Acquire->Analyze G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Downstream Cell Survival & Proliferation pAkt->Downstream NP01 NP-01 NP01->PI3K inhibits

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of Nitropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Nitropyrimidines, a class of molecules with significant therapeutic potential, exist as various positional isomers depending on the location of the nitro substituent on the pyrimidine framework. Each isomer can exhibit unique biological activities and pharmacological profiles, making the ability to differentiate between them a critical step in the development of novel therapeutics and functional materials. This guide provides a comprehensive spectroscopic comparison of 5-nitropyrimidine and its key isomers, 2-nitropyrimidine and 4-nitropyrimidine. By synthesizing experimental data from Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and electronic (UV-Vis) spectroscopy, we will illuminate the impact of the nitro group's positioning on the physicochemical properties of the pyrimidine core.

The Decisive Role of the Nitro Group's Position

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a strongly electron-withdrawing nitro (-NO₂) group further perturbs the electronic distribution within the ring. The position of this group—whether at C2, C4, or C5—creates distinct electronic environments that are the root cause of the observable differences in their spectroscopic signatures.

  • 2- and 4-Nitropyrimidines: In these isomers, the nitro group is positioned at a carbon atom adjacent to a ring nitrogen. This placement allows for strong resonance and inductive electron withdrawal from the ring, significantly impacting the electron density at the other ring positions.

  • This compound: Here, the nitro group is situated at a carbon atom between the two ring nitrogens. Its electron-withdrawing effects are still pronounced but are modulated differently across the ring compared to the 2- and 4-isomers.

These electronic differences manifest as unique chemical shifts in NMR spectra, distinct vibrational frequencies in IR and Raman spectra, and varied electronic transition energies in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it directly probes the magnetic environment of each nucleus. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the electron density around them.

The Causality Behind NMR Chemical Shift Variations

The electron-withdrawing nature of the nitro group deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The extent of this deshielding is dependent on the position of the nitro group relative to the observed nucleus.

  • Protons ortho and para to the nitro group will experience the most significant downfield shift due to the combined inductive and resonance effects.

  • Protons meta to the nitro group will be less affected, showing a smaller downfield shift.

This understanding allows for the confident assignment of structures to the corresponding spectra. For instance, in this compound, the protons at the 2, 4, and 6 positions will be uniquely affected by the C5-nitro group, leading to a distinct pattern compared to the 2- and 4-nitro isomers where the nitro group directly influences the adjacent protons.

Comparative ¹H and ¹³C NMR Data
Compound (Representative)NucleusChemical Shift (δ, ppm)Rationale for Observed Shifts
This compound Analogue H-2~9.4Strongly deshielded by both ring nitrogens.
H-4/H-6~9.2Deshielded by adjacent nitrogen and the C5-nitro group.
C-2~160Influenced by two adjacent nitrogens.
C-4/C-6~158Deshielded by adjacent nitrogen and the C5-nitro group.
C-5~130Directly attached to the nitro group, but not as deshielded as C4/C6.
2-Nitropyridine Analogue H-3~8.4Ortho to the nitro group, significantly deshielded.
H-4~7.8Para to the nitro group, deshielded.
H-5~7.4Meta to the nitro group, less affected.
H-6~8.8Ortho to the ring nitrogen, deshielded.
C-2~150Directly attached to the nitro group.
C-6~152Ortho to the ring nitrogen.
4-Nitropyridine Analogue H-2/H-6~8.9Ortho to the ring nitrogen and meta to the nitro group.
H-3/H-5~8.0Ortho to the nitro group, significantly deshielded.
C-4~145Directly attached to the nitro group.
C-2/C-6~151Ortho to the ring nitrogen.

Note: The chemical shifts are approximate and can vary based on the solvent and other substituents.

Vibrational Spectroscopy (IR & Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule.[3] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For nitropyrimidines, the key vibrations are those of the pyrimidine ring and the nitro group.

Key Vibrational Modes and Their Significance

The position of the nitro group influences the vibrational frequencies of the pyrimidine ring due to changes in bond strengths and electronic distribution. However, the most diagnostic bands are often those of the nitro group itself.

  • Asymmetric NO₂ Stretch: Typically observed in the range of 1500-1560 cm⁻¹.

  • Symmetric NO₂ Stretch: Usually found between 1330-1370 cm⁻¹.[4]

The exact frequencies of these stretches can be subtly influenced by the electronic environment imposed by the pyrimidine ring, offering another avenue for isomer differentiation. For instance, theoretical studies on related compounds like 2,4-dichloro-5-nitropyrimidine have shown how these frequencies can be calculated and assigned.[5]

Comparative Vibrational Spectroscopy Data

The following table presents typical vibrational frequencies for key functional groups in nitropyrimidines, based on data from related nitroaromatic compounds.[4][6]

Vibrational ModeThis compound Analogue (cm⁻¹)2-/4-Nitropyrimidine Analogue (cm⁻¹)Comments
NO₂ Asymmetric Stretch ~1535~1550The electronic conjugation can affect this frequency.
NO₂ Symmetric Stretch ~1350~1355Often a strong and sharp peak in the IR spectrum.
C-NO₂ Stretch ~1270~1280
Ring C=N/C=C Stretches 1600-14001600-1400The pattern of these bands can be a fingerprint for the isomer.
Ring Breathing Modes ~1000~1000Can be sensitive to the substitution pattern.
C-H Bending (out-of-plane) 900-700900-700The pattern of these bands is highly diagnostic of the substitution on the aromatic ring.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule.[7] Aromatic systems like pyrimidine have characteristic π → π* transitions. The addition of a nitro group introduces n → π* transitions associated with the non-bonding electrons on the oxygen atoms and can also shift the π → π* transitions.

The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation in the molecule. The position of the nitro group affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies, such as those on 2,4-dichloro-5-nitropyrimidine, often calculate these electronic transitions to correlate them with experimental UV-Vis spectra.[5]

Comparative UV-Vis Data

The λmax values for the nitropyrimidine isomers are expected to differ due to the varied electronic landscapes. Studies on related compounds like 4-nitropyridine N-oxide have shown that the electronic transitions are also sensitive to the solvent environment (solvatochromism).[8][9]

Isomer (Representative)Expected λmax (nm)Type of Transition
This compound Analogue ~270-290π → π
2-Nitropyridine Analogue ~260-280π → π
4-Nitropyridine Analogue ~280-300π → π*

Note: These values are estimations and can be influenced by the solvent and other molecular features.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential.

NMR Spectroscopy Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[10]

  • Sample Quantity: For ¹H NMR, dissolve 1-5 mg of the nitropyrimidine isomer in 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 10-30 mg is recommended due to the lower natural abundance of ¹³C.[11]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for nitroaromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[10]

  • Labeling: Clearly label the NMR tube with the sample identity.

Caption: Workflow for NMR spectroscopic analysis.

Vibrational Spectroscopy (FTIR) Sample Preparation

For solid samples like nitropyrimidines, two common methods are used for FTIR analysis.[12]

Method 1: Potassium Bromide (KBr) Pellet

  • Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR)

  • Background Scan: With a clean ATR crystal, perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the spectrum. After analysis, clean the crystal thoroughly.[12]

FTIR_Workflow cluster_kbr KBr Pellet cluster_atr ATR Start Start Sample Solid Sample Start->Sample Method Choose Method Sample->Method Grind Grind with KBr Method->Grind Transmission Place Place on Crystal Method->Place Reflectance Press Press Pellet Grind->Press Analyze Acquire Spectrum Press->Analyze Pressure Apply Pressure Place->Pressure Pressure->Analyze End End Analyze->End

Caption: Experimental workflow for FTIR analysis of solid samples.

UV-Vis Spectroscopy Sample Preparation
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest. Ethanol, methanol, and acetonitrile are common choices.

  • Solution Preparation: Prepare a stock solution of the nitropyrimidine isomer of a known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

  • Analysis: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample solution. Acquire the spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

The differentiation of this compound from its 2- and 4-isomers is a task readily achievable through a multi-pronged spectroscopic approach. NMR spectroscopy provides the most definitive structural information by revealing the distinct electronic environments of the ring protons and carbons. Vibrational spectroscopy offers a valuable fingerprint of the molecule, with characteristic bands for the nitro group and the substitution pattern on the pyrimidine ring. UV-Vis spectroscopy complements these techniques by probing the electronic transitions, which are sensitive to the overall conjugation and electronic structure of the isomers. By understanding the underlying principles of how the nitro group's position influences these spectroscopic properties and by employing rigorous experimental protocols, researchers can confidently identify and characterize these important heterocyclic compounds.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Nitropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating computational docking studies of 5-nitropyrimidine analogs. As a class of compounds with significant therapeutic potential, ranging from anticancer to anti-diabetic agents, understanding their interaction with protein targets at a molecular level is paramount for rational drug design.[1][2][3] We will move beyond rote protocols to explore the causality behind methodological choices, compare leading software platforms, and establish a self-validating workflow to ensure the scientific rigor of your in silico experiments.

The Rationale: Why Docking for this compound Analogs?

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] The addition of a nitro group at the 5-position can significantly alter the electronic properties of the ring, influencing its ability to form key interactions within a protein's binding pocket. Computational docking allows us to predict these interactions, providing a cost-effective and rapid method to:

  • Predict Binding Modes: Visualize how different analogs orient themselves within a target's active site.

  • Estimate Binding Affinity: Rank compounds based on their predicted binding strength, helping to prioritize which analogs to synthesize and test experimentally.[6]

  • Elucidate Structure-Activity Relationships (SAR): Correlate specific structural modifications with changes in predicted binding affinity, guiding the design of more potent and selective inhibitors.[7]

This guide will compare two widely-used docking programs: AutoDock Vina , a powerful and popular open-source tool, and Glide (Schrödinger) , a leading commercial software known for its accuracy and speed.[8][9]

The Comparative Framework: Key Considerations

An objective comparison of docking performance requires a standardized approach. The primary determinants of success in any docking experiment are the quality of the input structures, the sophistication of the search algorithm, and the accuracy of the scoring function.[6][10]

Target Selection and Preparation

The choice of protein target is dictated by the therapeutic goal. This compound analogs have been explored as inhibitors of various targets, including protein kinases (e.g., EGFR, CDK-2) and inducible nitric oxide synthase (iNOS).[11][12][13]

The Inviolable Rule of Preparation: The initial crystal structure obtained from the Protein Data Bank (PDB) is not an end-point; it is a starting point. Proper preparation is critical for success.

Protocol 1: General Protein Target Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the PDB (e.g., PDB ID: 1M17 for EGFR).[7]

  • Initial Clean-up: Remove all non-essential molecules, including water, co-crystallized ligands, and ions not critical for binding or structural integrity.[7][11] This is crucial because solvent molecules can occupy space that your ligand might bind to, and their positions in a static crystal structure may not reflect the dynamic reality of the binding event.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein. Most X-ray crystallography structures do not resolve hydrogen positions.[8] Correct protonation states for residues like Histidine, Aspartate, and Glutamate are vital for accurately modeling hydrogen bonds. Assign partial atomic charges using a standard force field (e.g., AMBER, OPLS).

  • Structural Optimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries present in the raw crystal structure without significantly altering the backbone conformation.

Ligand Library Preparation

Your library of this compound analogs must also be meticulously prepared.

  • 3D Structure Generation: Draw the 2D structures of your analogs and convert them to 3D structures. Databases like PubChem or ZINC can be a source for initial structures.[7]

  • Energy Minimization: Minimize the energy of each ligand to obtain a low-energy, stable conformation.

  • Charge and Atom Type Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.[8] The number of rotatable bonds directly impacts the conformational space that the docking algorithm must search.[7]

Comparative Docking Workflow

The following diagram illustrates the generalized workflow for a comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring cluster_analysis Phase 3: Analysis & Validation PDB Select Target PDB PrepProt Prepare Protein (Clean, Protonate, Minimize) PDB->PrepProt Ligands Design this compound Analog Library PrepLig Prepare Ligands (3D, Minimize, Assign Charges) Ligands->PrepLig DefineSite Define Binding Site (Grid Box) PrepProt->DefineSite DockVina Dock with AutoDock Vina PrepLig->DockVina DockGlide Dock with Glide (SP/XP) PrepLig->DockGlide DefineSite->DockVina DefineSite->DockGlide VinaResults Vina Poses & Scores DockVina->VinaResults GlideResults Glide Poses & Scores DockGlide->GlideResults Compare Compare Scores & Binding Poses VinaResults->Compare GlideResults->Compare Validate Validate Protocol (Re-docking, RMSD < 2Å) Compare->Validate Correlate Correlate with Experimental Data (IC₅₀) Validate->Correlate SAR Identify SAR & Select Hits Correlate->SAR

A generalized workflow for comparative molecular docking studies.

Head-to-Head Comparison: AutoDock Vina vs. Glide

AutoDock Vina: The Open-Source Workhorse

AutoDock Vina is lauded for its ease of use, speed, and robust performance, making it a staple in academic research.[8][14] It uses an empirical scoring function and a sophisticated gradient-optimization method for its conformational search.[8]

Protocol 2: Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools (ADT).[7][8] This format includes partial charges and atom type definitions required by Vina.

  • Define the Search Space: The binding site is defined by a "grid box". The center and dimensions of this box must be carefully chosen to encompass the entire active site where the ligand is expected to bind.[8][11] For a known inhibitor, the box is typically centered on the co-crystallized ligand's position.

  • Configuration File: Create a configuration file specifying the paths to the receptor (protein) and ligand PDBQT files, the coordinates of the grid box center, and its dimensions in Angstroms.[15] You can also adjust the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases computational time but may yield more accurate results).[16]

  • Execution: Run the Vina executable from the command line, pointing it to your configuration file.[14][15]

  • Analyze Results: Vina outputs a PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores in kcal/mol.[7] The log file also contains these scores. The most negative value indicates the strongest predicted binding.[7]

Glide (Schrödinger): The Commercial Standard

Glide is designed for high-throughput virtual screening and lead optimization.[9] It employs a hierarchical series of filters and scoring functions (GlideScore) to efficiently sample ligand conformations while maintaining high accuracy.[17] It offers different precision modes, such as Standard Precision (SP) and Extra Precision (XP), which provide a trade-off between speed and rigor.[9]

Protocol 3: Docking with Glide

  • Protein Preparation Wizard: Use the dedicated tool in the Maestro interface to prepare the protein. This wizard automates the process of adding hydrogens, removing unwanted molecules, assigning bond orders, and performing a restrained energy minimization.

  • Receptor Grid Generation: Define the binding site by specifying a grid box centered on the active site. Glide pre-computes potential fields on this grid, which dramatically speeds up the subsequent docking calculations.[17]

  • Ligand Preparation (LigPrep): Use the LigPrep tool to generate low-energy 3D conformations of your this compound analogs, handle different ionization states, and generate stereoisomers if necessary.

  • Docking Execution: Run the Ligand Docking job, selecting your prepared receptor grid, ligand set, and desired precision (SP or XP). Glide's XP mode is more computationally intensive but can provide better results for ranking true binders.[9][18]

  • Analyze Results: Results are viewed in the Maestro interface. Glide provides a "GlideScore," which is an empirical scoring function that includes terms for force field energies and penalties for unfavorable interactions.[9][17] Lower (more negative) GlideScores indicate stronger binding.

Scientific Integrity: Validation is Non-Negotiable

A docking protocol is only trustworthy if it has been validated. The most common and essential validation step is re-docking .[19][20]

Protocol 4: Docking Protocol Validation

  • Select a Holo-Structure: Choose a crystal structure of your target protein that has a co-crystallized ligand (ideally, one with a pyrimidine core).

  • Extract and Prepare: Separate the co-crystallized ligand from the protein. Prepare the protein as described in Protocol 1.

  • Re-dock the Ligand: Dock the extracted ligand back into the prepared protein using your chosen protocol (Vina or Glide).

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms of the ligand.

  • Assess Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the known binding mode.[11][19]

If validation fails (RMSD > 2.0 Å), you must revisit your protocol. Common culprits include an incorrectly defined binding site, improper protein preparation, or limitations of the scoring function for that particular chemical series.

Data Interpretation: From Scores to Insights

Once validated, you can proceed to dock your library of this compound analogs. The output will be a wealth of data that requires careful interpretation.

Quantitative Data Comparison

Summarize your results in a table that allows for direct comparison between computational predictions and experimental data. This is the cornerstone of building a reliable SAR model.

Compound IDModification on Pyrimidine CoreAutoDock Vina Score (kcal/mol)Glide XP Score (GScore)Experimental IC₅₀ (µM)[7]
5NP-01 p-fluoro-phenylamino at C4-9.8-10.50.15
5NP-02 p-methoxy-phenylamino at C4-9.2-9.80.45
5NP-03 p-methyl-phenylamino at C4-8.5-9.11.20
5NP-04 Phenylamino at C4-8.1-8.55.80
Control Erlotinib (Known EGFR Inhibitor)-10.2-11.10.05

Note: The data above is illustrative and intended to demonstrate the format for comparison.

Causality in Interpretation: In this hypothetical data, we observe a strong correlation: as the docking scores become less favorable (less negative), the experimental inhibitory concentration (IC₅₀) increases, indicating weaker activity. The addition of electron-withdrawing (fluoro) or donating (methoxy) groups at the para position of the phenylamino substituent appears to enhance binding compared to the unsubstituted analog. This suggests that interactions in this sub-pocket are critical for potency.

Qualitative Pose Analysis

Do not rely on scores alone. Visually inspect the top-ranked poses for each analog.[7] Look for key interactions that are known to be important for inhibitor binding to your target class. For protein kinases, this often includes:

  • Hinge-Binding: Hydrogen bonds between the pyrimidine nitrogen atoms and the backbone residues of the kinase hinge region.[11]

  • Hydrophobic Interactions: Favorable contacts within hydrophobic pockets.

  • Gatekeeper Residue Interactions: Interactions with the "gatekeeper" residue that controls access to a deeper pocket.

The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition.

G GF Growth Factor EGFR EGFR Receptor GF->EGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 P2 Downstream Signaling (e.g., Ras-Raf-MAPK) P1->P2 Activates ATP ATP ATP->P1 Phosphate Source Inhibitor This compound Analog Inhibitor->P1 Blocks ATP Binding Site P3 Cell Proliferation, Survival P2->P3

EGFR pathway and inhibition by ATP-competitive inhibitors.

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating framework for the comparative computational docking of this compound analogs using AutoDock Vina and Glide. While Glide may offer superior performance in some cases, particularly in large-scale virtual screens, AutoDock Vina remains a highly effective and accessible tool for academic research.[18][19]

The ultimate goal of any docking study is to generate testable hypotheses. The true measure of success is not the docking score itself, but the successful experimental validation of its predictions. Promising hits identified through this workflow should be prioritized for synthesis and in vitro testing to close the loop between computational prediction and biological reality.

References

comparative study of different synthetic routes to 5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 5-Nitropyrimidine

Introduction

This compound stands as a critical scaffold in the fields of medicinal chemistry and materials science. The potent electron-withdrawing nature of the nitro group at the C5 position significantly influences the electronic properties of the pyrimidine ring, making it a versatile intermediate for the synthesis of a diverse array of functionalized molecules and active pharmaceutical ingredients.[1][2] The pyrimidine core itself is a privileged structure found in nucleic acids and numerous clinically successful drugs.[1][2] Consequently, the efficient and scalable synthesis of this compound and its derivatives is a subject of considerable interest for researchers in drug development and organic synthesis.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining the this compound core. We will delve into the mechanistic underpinnings, operational details, and relative merits of each approach, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most suitable synthetic route for their specific research objectives.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into three distinct strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns on the final product, scalability, and safety considerations.

  • Direct Nitration of an Activated Pyrimidine Ring: This approach involves the electrophilic substitution of a hydrogen atom at the C5 position of a pre-existing pyrimidine ring. Due to the inherent electron-deficient nature of the pyrimidine nucleus, this reaction typically requires activating groups on the ring to facilitate the nitration.[3][4]

  • Transformation of a 5-Substituted Precursor: A common strategy involves starting with a pyrimidine ring bearing a functional group at the C5 position, such as an amino group, which can then be converted into a nitro group. The Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate, is a classic example of this approach.[5][6]

  • Ring Cyclization with a Nitro-Containing Building Block: This method constructs the pyrimidine ring itself using an acyclic precursor that already contains the required nitro group. This strategy offers the advantage of installing the nitro group at an early stage, avoiding harsh nitrating conditions on a potentially sensitive heterocyclic core.[7]

The following sections will explore each of these strategies in detail, providing a comparative framework for their practical application.

Route 1: Direct Nitration of Activated Pyrimidine Derivatives

Direct nitration is conceptually the most straightforward path to this compound. However, the pyrimidine ring is electron-deficient and thus deactivated towards electrophilic attack.[3][4] Therefore, successful nitration necessitates the presence of electron-donating groups (activating groups) on the ring, such as hydroxyl (or its tautomeric oxo form) or amino groups.

A prominent example of this strategy is the synthesis of 2,4-dichloro-5-nitropyrimidine, a versatile intermediate, starting from uracil. The synthesis proceeds via the nitration of uracil to form 5-nitrouracil, followed by chlorination.

Workflow: From Uracil to 2,4-Dichloro-5-nitropyrimidine

Uracil Uracil Nitration Nitration (HNO₃/H₂SO₄) Uracil->Nitration Nitrouracil 5-Nitrouracil Nitration->Nitrouracil Chlorination Chlorination (POCl₃, catalyst) Nitrouracil->Chlorination Dichloronitropyrimidine 2,4-Dichloro-5-nitropyrimidine Chlorination->Dichloronitropyrimidine

Caption: Synthesis of 2,4-dichloro-5-nitropyrimidine via nitration of uracil.

Mechanistic Insights

The two oxo groups of uracil activate the C5 position for electrophilic attack. The nitration is a classic electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich C5 position. The subsequent chlorination of 5-nitrouracil with phosphorus oxychloride (POCl₃), often catalyzed by a tertiary amine like N,N-dimethylaniline, converts the pyrimidinedione into the more reactive dichloro derivative.[8] This dichloro intermediate is highly valuable as both chloro groups can be selectively displaced by various nucleophiles.[9][10]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitropyrimidine[8]
  • Nitration of Uracil: (This step is a well-established procedure; 5-nitrouracil is also commercially available).

  • Chlorination of 5-Nitrouracil:

    • To a 2 L four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 260 g of 5-nitrouracil and 1000 g of phosphorus oxychloride (POCl₃).

    • Heat the mixture to 50 °C.

    • Carefully add 25 g of N,N-dimethylformamide (DMF) as a catalyst over a period where the temperature is controlled between 50 °C and 100 °C.

    • After the addition of DMF, heat the mixture to reflux and maintain for several hours until reaction completion is confirmed (e.g., by TLC or GC).

    • After the reaction is complete, recover the excess POCl₃ by distillation under reduced pressure until a solid begins to precipitate.

    • Cool the residue and add 600 g of dichloroethane with stirring.

    • Carefully pour the mixture into 500 g of ice water and stir to separate the layers.

    • Separate the organic (dichloroethane) layer. This layer contains the crude product.

    • The crude product can be purified by recrystallization or chromatography. A reported yield for this step is approximately 80%.[8]

Route 2: Sandmeyer-Type Reaction of 5-Aminopyrimidine

This route offers an alternative for synthesizing nitropyrimidines when direct nitration is not feasible or leads to undesired byproducts. The Sandmeyer reaction involves the diazotization of a primary aromatic amine followed by the displacement of the resulting diazonium group with a nucleophile, catalyzed by copper(I) salts.[5][11] To synthesize this compound, 5-aminopyrimidine is converted to its diazonium salt, which is then treated with a nitrite source in the presence of a copper catalyst.

Workflow: From 5-Aminopyrimidine to this compound

Aminopyrimidine 5-Aminopyrimidine Diazotization Diazotization (NaNO₂, H⁺, 0-5°C) Aminopyrimidine->Diazotization Diazonium Pyrimidine-5-diazonium salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (NaNO₂, Cu catalyst) Diazonium->Sandmeyer Nitropyrimidine This compound Sandmeyer->Nitropyrimidine

Caption: General scheme for the Sandmeyer-type synthesis of this compound.

Mechanistic Insights

The reaction proceeds in two critical stages. First, the primary amino group of 5-aminopyrimidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the pyrimidine-5-diazonium salt.[12] This intermediate is typically unstable and is used immediately.

In the second stage, the diazonium salt is treated with sodium nitrite and a copper catalyst. The reaction is believed to proceed via a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[5] This generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to yield the final this compound product and regenerate the copper(I) catalyst.

Experimental Protocol: General Procedure for Sandmeyer-type Nitration[12][13]
  • Diazotization:

    • Dissolve one equivalent of 5-aminopyrimidine in a suitable aqueous acid (e.g., H₂SO₄ or HBF₄) in a reaction vessel.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (approx. 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (excess nitrous acid turns it blue).[12]

  • Nitro-de-diazoniation:

    • In a separate flask, prepare a suspension of a copper catalyst (e.g., copper(I) oxide or freshly prepared copper powder) in an aqueous solution of sodium nitrite.

    • Cool this suspension to 0-5 °C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the catalyst suspension with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Route 3: Pyrimidine Ring Construction

This "bottom-up" approach involves synthesizing the pyrimidine ring from acyclic components, one of which already contains the nitro group. A patented method illustrates this by starting from diethyl malonate, which is first nitrated and then condensed with thiourea to form the pyrimidine ring.[7]

Workflow: Multi-step Synthesis from Diethyl Malonate[7]

cluster_0 Step-wise Synthesis Malonate Diethyl Malonate Nitration Nitration (fuming HNO₃) Malonate->Nitration NitroMalonate Diethyl 2-nitromalonate Nitration->NitroMalonate Cyclization Cyclization (Thiourea, NaOEt) NitroMalonate->Cyclization PyrimidineThione 4,6-dihydroxy-2-mercapto- This compound Cyclization->PyrimidineThione Methylation Methylation (Dimethyl sulfate) PyrimidineThione->Methylation Methylthio 4,6-dihydroxy-2-methylthio- This compound Methylation->Methylthio Chlorination Chlorination (POCl₃, DMA) Methylthio->Chlorination FinalProduct 4,6-dichloro-2-methylthio- This compound Chlorination->FinalProduct

Caption: Ring construction route to a substituted this compound.[7]

Mechanistic Insights

This synthetic sequence builds the desired molecule piece by piece.

  • Nitration: Diethyl malonate is nitrated using a strong nitrating agent like fuming nitric acid.

  • Cyclization: The resulting diethyl 2-nitromalonate undergoes a condensation reaction with thiourea in the presence of a strong base like sodium ethoxide. This forms the pyrimidine ring.

  • Methylation & Chlorination: The intermediate pyrimidine is then functionalized. The thiol group is methylated using dimethyl sulfate, and the hydroxyl groups are subsequently converted to chloro groups using phosphorus oxychloride, yielding the final product.[7]

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine[7]
  • Nitration of Diethyl Malonate: (Procedure requires careful handling of fuming nitric acid).

  • Cyclization:

    • In a suitable reactor, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

    • Add thiourea and heat to 70 °C until dissolved.

    • Add diethyl 2-nitromalonate dropwise.

    • After the reaction, add water to dissolve the product, and adjust the pH to 5-6 with hydrochloric acid to precipitate the solid product (4,6-dihydroxy-2-mercapto-5-nitropyrimidine). The reported yield is 72%.[7]

  • Methylation:

    • Dissolve the product from the previous step in an aqueous NaOH solution.

    • Add dimethyl sulfate and stir until the reaction is complete.

    • Acidify the solution to precipitate the methylated product.

  • Chlorination:

    • Add the methylated pyrimidine to phosphorus oxychloride with N,N-dimethylaniline as a catalyst.

    • Heat the mixture to reflux for 10 hours.

    • Distill off excess phosphorus oxychloride, and quench the residue in ice water.

    • Extract the product with ethyl acetate, dry, and purify. The reported yield is 80%.[7]

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key parameters of the discussed synthetic routes are summarized below.

FeatureRoute 1: Direct NitrationRoute 2: Sandmeyer-TypeRoute 3: Ring Construction
Starting Materials Uracil, 5-Nitrouracil[8]5-AminopyrimidineDiethyl malonate, Thiourea[7]
Key Reagents HNO₃/H₂SO₄, POCl₃[8]NaNO₂, H⁺, Cu(I) salt[5][12]Fuming HNO₃, NaOEt, POCl₃[7]
Number of Steps 2 (from Uracil)1 (from 5-Aminopyrimidine)4+
Typical Overall Yield Good to High (e.g., ~80% for chlorination step[8])Moderate to Good (highly variable)Moderate
Scalability Generally good; POCl₃ requires careful handling.Moderate; diazonium salts can be unstable.Good; multi-step nature can be a drawback.
Safety Concerns Strong acids, POCl₃ (corrosive, water-reactive).[8]Unstable diazonium intermediates (potentially explosive).[12]Fuming nitric acid, sodium metal, dimethyl sulfate (toxic).[7]
Versatility Produces highly functionalized intermediates (e.g., dichloropyrimidines).[8]Direct route to the nitro group from an amine.Builds the ring from simple precursors; good for complex substitutions.

Conclusion

The synthesis of this compound can be achieved through several distinct and viable routes.

  • Direct Nitration (Route 1) is highly effective when starting from an activated pyrimidine such as uracil. It leads to versatile intermediates like 2,4-dichloro-5-nitropyrimidine in good yields, making it a strong choice for further derivatization.

  • The Sandmeyer-Type Reaction (Route 2) provides a direct conversion of the readily available 5-aminopyrimidine. While elegant, this route requires careful control of reaction conditions due to the instability of the diazonium salt intermediate.

  • Ring Construction (Route 3) offers the highest degree of flexibility by building the molecule from the ground up. This multi-step approach is particularly useful when the required starting pyrimidines are unavailable or when specific substitution patterns are desired from the outset, though it often involves more complex procedures and potentially lower overall yields.

The optimal synthetic strategy will ultimately be dictated by the specific goals of the research program, taking into account factors such as the desired final compound, scale of the reaction, available laboratory resources, and safety protocols.

References

A Researcher's Guide to the X-ray Crystallographic Analysis of 5-Nitropyrimidine Compounds: From Crystal Growth to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of 5-nitropyrimidine compounds is paramount. This class of molecules holds significant potential in medicinal chemistry and materials science, and X-ray crystallography stands as the definitive method for elucidating their precise atomic arrangements. This guide provides an in-depth, comparative analysis of the X-ray crystallographic workflow for this compound derivatives, grounded in experimental data and expert insights to navigate the nuances of their structural characterization.

The strategic placement of a nitro group at the 5-position of the pyrimidine ring introduces unique electronic and steric properties that profoundly influence crystal packing and intermolecular interactions. A comprehensive understanding of these structural features is crucial for rational drug design and the development of novel materials. This guide will traverse the critical stages of X-ray crystallographic analysis, from the often-challenging process of obtaining high-quality single crystals to the intricacies of data refinement and the interpretation of the resulting molecular structures.

The Crucial First Step: A Comparative Look at Crystallization Strategies

The journey to a high-resolution crystal structure begins with the successful growth of a well-ordered single crystal. For this compound compounds, this can be a significant hurdle due to factors like polymorphism and variable solubility. The choice of crystallization method is therefore not a one-size-fits-all approach but rather a carefully considered experimental design.

A notable example is the case of 2-amino-5-nitropyrimidine , for which three distinct polymorphic forms have been identified through different crystallization techniques[1][2]. This highlights the critical impact of the crystallization environment on the final solid-state structure.

Crystallization MethodCompound/Solvent SystemOutcomeReference
Sublimation 2-amino-5-nitropyrimidineForm I (diamond-shaped crystals)[1][2]
Slow Evaporation 2-amino-5-nitropyrimidine in ethanolForm II (needle-like crystals)[1][2]
Cooling 2-amino-5-nitropyrimidine in hot aqueous solutionForm II (long needle-like crystals)[1][2]
Slow Evaporation 5-nitro-2,4,6-triphenylhexahydropyrimidine in tolueneSingle crystals[3]

For compounds with limited solubility in common organic solvents, alternative strategies must be employed. While not specific to 5-nitropyrimidines, techniques like anti-solvent vapor diffusion have proven effective for other challenging pyrimidine derivatives and are a valuable tool in the crystallographer's arsenal.

Experimental Protocol: Slow Evaporation for Crystal Growth of 2-amino-5-nitropyrimidine (Form II)
  • Dissolution: Prepare a saturated solution of 2-amino-5-nitropyrimidine in ethanol at ambient temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent. The rate of evaporation is a critical parameter; slower rates generally yield higher quality crystals.

  • Incubation: Place the container in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory.

  • Monitoring: Monitor the formation of crystals over several days. Needle-like crystals of Form II are expected to precipitate as the solvent slowly evaporates[2].

  • Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them using a nylon loop or a fine needle and immediately proceed to mounting for X-ray diffraction analysis.

The causality behind this choice lies in providing a slow and controlled approach to supersaturation. As the ethanol evaporates, the concentration of the solute gradually increases, allowing molecules to self-assemble into an ordered crystalline lattice rather than rapidly precipitating as an amorphous solid.

Crystallographic_Workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Compound This compound Compound Dissolution Dissolution in Suitable Solvent Compound->Dissolution Crystallization Crystal Growth (e.g., Slow Evaporation) Dissolution->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting XRD X-ray Diffractometer Mounting->XRD Diffraction Diffraction Pattern XRD->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Figure 1: A generalized workflow for the X-ray crystallographic analysis of this compound compounds.

From Diffraction to Data: The Heart of the Experiment

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and processed. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector are critical parameters that influence data quality.

Data processing involves integrating the intensities of the diffraction spots and applying various corrections to obtain a set of structure factors. Several software packages are available for this purpose, with some commonly used examples being SHELXTL and HKL2000[2].

Unveiling the Molecular Architecture: Structure Solution and Refinement

The processed data is then used to solve the crystal structure, typically through direct methods or Patterson techniques, which provide an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data. The refinement process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed by metrics such as the R-factor.

A Comparative Analysis of this compound Crystal Structures

The substitution pattern on the pyrimidine ring significantly influences the crystal packing and the nature of intermolecular interactions. A comparison of the crystallographic data for several this compound derivatives reveals these subtle yet crucial differences.

CompoundFormulaSpace GroupUnit Cell ParametersKey Intermolecular Interactions
2-amino-5-nitropyrimidine (Form I) C₄H₄N₄O₂P2₁/ca = 5.128 Å, b = 17.500 Å, c = 6.872 Å, β = 104.37°N-H···N and N-H···O hydrogen bonds forming 2D sheets[2][4]
2-amino-5-nitropyrimidine (Form II) C₄H₄N₄O₂P2₁/na = 3.845 Å, b = 13.565 Å, c = 11.233 Å, β = 93.38°Similar hydrogen bonding pattern to Form I, forming 2D sheets[2]
2-amino-5-nitropyrimidine (Form III) C₄H₄N₄O₂P2₁/ca = 7.142 Å, b = 10.975 Å, c = 7.504 Å, β = 101.99°Different hydrogen bonding network compared to Forms I and II[1]
5-nitro-2,4,6-triphenylhexahydropyrimidine C₂₂H₂₁N₃O₂Not specified in abstractNot specified in abstractThe study confirmed the molecular structure via single-crystal X-ray analysis[3].

The polymorphism of 2-amino-5-nitropyrimidine is a compelling example of how subtle changes in crystallization conditions can lead to different packing arrangements and hydrogen bonding networks, which in turn can affect the material's physical properties.

Polymorph_Comparison cluster_forms Polymorphs of 2-amino-5-nitropyrimidine cluster_interactions Key Differentiating Factors FormI Form I Space Group: P2₁/c Diamond-shaped crystals HBonding Hydrogen Bonding Network FormI->HBonding influences FormII Form II Space Group: P2₁/n Needle-like crystals FormII->HBonding influences FormIII Form III Space Group: P2₁/c Different H-bonding FormIII->HBonding influences Packing Crystal Packing HBonding->Packing determines Properties Physicochemical Properties Packing->Properties affects

Figure 2: Relationship between polymorphism, intermolecular forces, and material properties in 2-amino-5-nitropyrimidine.

Conclusion and Future Directions

The X-ray crystallographic analysis of this compound compounds provides invaluable insights into their three-dimensional structures, which is fundamental for understanding their function and for the design of new molecules with desired properties. This guide has highlighted the critical importance of the crystallization process and provided a comparative overview of the structural features of selected this compound derivatives.

Future work in this area should focus on expanding the library of crystallographically characterized this compound compounds to establish more comprehensive structure-property relationships. Furthermore, the systematic study of co-crystals of 5-nitropyrimidines could open up new avenues for tuning their physicochemical properties for various applications.

References

A Head-to-Head Comparison of 5-Nitropyrimidine and Other Nitroaromatics in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reactivity, Mechanism, and Experimental Design

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate aromatic scaffold is a critical decision that influences synthetic efficiency and molecular design. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for forging carbon-heteroatom bonds, and the reactivity of the electrophilic partner is of paramount importance. This guide provides an in-depth, objective comparison of 5-nitropyrimidine's performance in SNAr reactions against other widely used nitroaromatic systems, supported by quantitative data and detailed experimental protocols.

The SNAr Reaction: An Introduction to Activated Aromatics

Nucleophilic aromatic substitution is a powerful tool in organic synthesis, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1] Unlike aliphatic SN2 reactions, the SNAr pathway does not proceed via a backside attack, which is sterically impossible on a planar aromatic ring.[1] Instead, the reaction typically follows a two-step addition-elimination mechanism.[2][3] The viability and rate of this reaction are critically dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as nitro groups (–NO₂), is essential to activate the ring for nucleophilic attack.[1] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step in many cases.[1][2]

The Unique Electronic Profile of this compound

The pyrimidine ring itself is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes it more susceptible to nucleophilic attack than a standard benzene ring. When a potent electron-withdrawing nitro group is introduced at the 5-position, the ring becomes exceptionally activated.

The key to this compound's high reactivity lies in the synergistic electronic effect of the two ring nitrogens and the 5-nitro group. When a nucleophile attacks a carbon bearing a leaving group (e.g., at the 2-, 4-, or 6-position), the negative charge of the resulting Meisenheimer complex is effectively delocalized onto the ring nitrogens and, crucially, onto the oxygen atoms of the 5-nitro group through resonance. This extensive delocalization provides significant stabilization to the intermediate, lowering the activation energy of the reaction.

Mechanism of SNAr Reaction

The SNAr reaction proceeds via a stepwise mechanism involving the formation of a resonance-stabilized Meisenheimer complex.[4][5] The first step, the nucleophilic attack, is typically the rate-determining step. The subsequent loss of the leaving group is fast and restores the aromaticity of the ring.

Caption: General mechanism for the SNAr reaction on a this compound scaffold.

Head-to-Head Reactivity Comparison

To provide an objective comparison, we will evaluate the reactivity of this compound derivatives against other canonical nitroaromatic electrophiles. The second-order rate constant (k₂) is the definitive metric for this comparison, reflecting the intrinsic reactivity of the substrate with a given nucleophile under specific conditions. Piperidine is a common nucleophile used for these kinetic studies.[6]

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Relative ReactivitySource
2-Chloro-5-nitropyrimidine Primary/Secondary AminesAqueous20-25Varies with amineHigh[4]
2,4-Dichloro-5-nitropyrimidine Tertiary AminesCHCl₃RTQualitatively fastVery High[7]
4-Chloro-3-nitropyridine PiperidineEthanol401.80 x 10⁻²Very High[8]
2-Chloro-3-nitropyridine PiperidineEthanol401.17 x 10⁻³High[8]
2-Chloro-5-nitropyridine PiperidineEthanol407.30 x 10⁻⁵Moderate[8]
2,4-Dinitrochlorobenzene PiperidineAprotic Solvents25Varies with solventHigh[6]
Picryl Chloride (2,4,6-Trinitrochlorobenzene) AnilineAcetonitrile25Qualitatively very fastExtremely High[9]

Analysis of Comparative Data:

  • 5-Nitropyrimidines: The data, although sometimes qualitative, consistently point to the high reactivity of chloro-5-nitropyrimidines. The presence of two ring nitrogens in conjunction with the 5-nitro group makes this scaffold exceptionally electrophilic. For instance, the reaction of 2,4-dichloro-5-nitropyrimidine is noted to be fast even with tertiary amines.[7]

  • Nitropyridines: The reactivity of chloronitropyridines is highly dependent on the isomer. 4-Chloro-3-nitropyridine is extremely reactive because the leaving group is para to the ring nitrogen and ortho to the nitro group, both of which provide excellent stabilization for the Meisenheimer complex.[8] In contrast, 2-chloro-5-nitropyridine shows moderate reactivity as the leaving group is not activated by a para nitro group.[8]

  • 2,4-Dinitrochlorobenzene (DNCB): As a classic SNAr substrate, DNCB is highly reactive due to the two nitro groups positioned ortho and para to the chlorine leaving group.[1] Its reactivity is generally comparable to the more activated nitropyridine and nitropyrimidine systems.

  • Picryl Chloride: With three nitro groups activating the ring, picryl chloride is one of the most reactive SNAr substrates and serves as an upper benchmark for reactivity.

In essence, this compound derivatives are among the most reactive class of heteroaromatic electrophiles, often exhibiting reactivity that surpasses many nitropyridine isomers and is comparable to the well-established DNCB.

Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

To quantitatively determine and compare the reactivity of different nitroaromatics, a standardized kinetic study is essential. UV-Vis spectrophotometry offers a reliable method to monitor the reaction progress under pseudo-first-order conditions.[3]

Objective: To determine the second-order rate constant (k₂) for the SNAr reaction of a nitroaromatic substrate (e.g., 2-chloro-5-nitropyrimidine) with a nucleophile (e.g., piperidine).

Materials:

  • Nitroaromatic substrate (e.g., 2-chloro-5-nitropyrimidine, 2,4-dinitrochlorobenzene)

  • Nucleophile (e.g., Piperidine)

  • Spectrophotometric grade solvent (e.g., Acetonitrile, Ethanol)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the nitroaromatic substrate (e.g., 5 mM in acetonitrile).

    • Prepare a series of solutions of the nucleophile (piperidine) in the same solvent at various concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM). The nucleophile must be in at least a 10-fold excess to ensure pseudo-first-order conditions.[3]

  • Wavelength Determination (λ_max):

    • Prepare a solution of the expected final product.

    • Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max) where the starting materials have minimal absorbance.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Place a cuvette containing the nucleophile solution (e.g., 2 mL of 100 mM piperidine) into the cell holder and allow it to thermally equilibrate.

    • Initiate the reaction by injecting a small aliquot of the substrate stock solution (e.g., 20 µL of 5 mM substrate) into the cuvette. Mix rapidly and thoroughly.

    • Immediately begin recording the absorbance at λ_max as a function of time until the reaction is complete (i.e., the absorbance reading plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: Aₜ = A∞ - (A∞ - A₀)e^(-k_obs*t).[3]

    • Repeat the kinetic run for each concentration of the nucleophile.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the nucleophile concentration ([Nu]): k_obs = k₂[Nu].

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing prep_sub Prepare Substrate Stock Solution prep_nuc Prepare Series of Nucleophile Solutions det_lambda Determine λ_max of Product prep_nuc->det_lambda run_kinetic Perform Kinetic Runs at Each Nucleophile Conc. det_lambda->run_kinetic record_abs Record Absorbance vs. Time run_kinetic->record_abs calc_kobs Calculate k_obs from Exponential Fit record_abs->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine k₂ from Slope plot_kobs->calc_k2

Caption: Workflow for the comparative kinetic analysis of nitroaromatic reactivity.

Conclusion

The head-to-head comparison reveals that this compound is a highly activated and versatile scaffold for nucleophilic aromatic substitution. Its reactivity is driven by the powerful, synergistic electron-withdrawing capacity of the pyrimidine ring and the 5-nitro group, which provides exceptional stabilization for the rate-determining Meisenheimer intermediate.

While the absolute reaction rate is contingent on the specific substrate, nucleophile, and conditions, this compound derivatives consistently rank among the more reactive electrophiles, often on par with or exceeding the reactivity of classic substrates like 2,4-dinitrochlorobenzene and many isomeric nitropyridines. This high reactivity allows for SNAr reactions to proceed under mild conditions with a broad range of nucleophiles, making this compound a valuable building block for professionals in drug discovery and materials science.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 5-Nitropyrimidine. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and regulatory compliance are built into your laboratory workflow.

The Core Challenge: Understanding this compound's Hazard Profile

Based on this data, this compound should be handled as a hazardous substance with the following potential effects:

  • Causes skin and serious eye irritation. [2][4]

  • May cause respiratory irritation. [1][2][3]

  • Harmful if swallowed. [1][3]

The primary directive for its disposal is to prevent its release into the environment. Nitroaromatic compounds are noted for their persistence and potential ecotoxicity.[5] Therefore, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1]

Immediate Safety & Handling for Disposal Operations

Before preparing any this compound waste for disposal, it is imperative to establish a safe working environment. This is the foundation of a self-validating safety system.

Essential Personal Protective Equipment (PPE) & Engineering Controls
Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodAll handling of solid or dissolved this compound must be performed in a fume hood to prevent inhalation of dust or vapors.[1]
Eyewash Station & Safety ShowerMust be immediately accessible in case of accidental contact.[2]
PPE: Eye Chemical Safety GogglesStandard safety glasses are insufficient; full goggles are required to protect against splashes.[2]
PPE: Hand Nitrile or Butyl Rubber GlovesCheck manufacturer compatibility charts. Standard latex gloves may not offer adequate protection against pyrimidine derivatives.
PPE: Body Fully-Buttoned Laboratory CoatProtects skin from accidental spills.

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound waste. The choice depends on the quantity of waste, laboratory capabilities, and institutional policies.

DisposalWorkflow Start Identify this compound Waste (Pure compound, contaminated labware, reaction mixtures) Decision1 Is the quantity small (<5g) AND is it a simple waste stream? Start->Decision1 Segregate Pathway A: Segregation & EHS Collection Decision1->Segregate Yes ChemicalTreat Pathway B: In-Lab Chemical Degradation (Requires Validation & EHS Approval) Decision1->ChemicalTreat No / High Volume Label 1. Label Container: 'Hazardous Waste' 'this compound' List all components & concentrations Segregate->Label Reduction 1. Perform Chemical Reduction of Nitro Group to Amine (e.g., using Fe/acid). ChemicalTreat->Reduction Store 2. Store in a sealed, compatible container within a designated Satellite Accumulation Area (SAA). Label->Store ContactEHS 3. Arrange for pickup by Environmental Health & Safety (EHS). Store->ContactEHS FinalDisp Final Disposal (Incineration or Landfill via EHS) ContactEHS->FinalDisp Verify 2. Verify complete degradation (e.g., via TLC or LC-MS). Reduction->Verify Verify->Reduction Incomplete Neutralize 3. Neutralize the resulting aqueous waste stream. Verify->Neutralize Complete DrainDisp Dispose of neutralized aqueous solution down the drain (ONLY with EHS approval). Neutralize->DrainDisp DrainDisp->FinalDisp Solid byproducts

Caption: Decision workflow for this compound disposal.

Pathway A: Segregation for EHS Collection (Recommended for Most Cases)

This is the most common and universally accepted procedure for laboratory-scale waste. It transfers the responsibility of final disposal to trained professionals who utilize high-temperature incineration or specialized hazardous waste landfills.

Step-by-Step Protocol:

  • Waste Identification: Designate all items contaminated with this compound as hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

    • Solvents used to rinse contaminated glassware.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must clearly state:

    • The full chemical name: "this compound".

    • All other components in the container (e.g., "Methanol," "reaction byproducts").

    • The approximate concentration or percentage of each component.

    • The date accumulation started.

  • Segregation and Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • Away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][7]

  • Arrange Disposal: Once the container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 60-150 days), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8]

Pathway B: In-Lab Chemical Degradation (For Advanced Users with EHS Approval)

For larger quantities or as part of a green chemistry initiative, chemical degradation can be employed to convert this compound into a less hazardous substance. The most effective strategy for nitroaromatic compounds is the reduction of the toxic nitro group to a more biodegradable amino group.[5][9][10] The resulting 5-aminopyrimidine is significantly less hazardous.

Featured Protocol: Reduction using Iron in Acidic Media

This protocol is adapted from established methods for the reduction of substituted 5-nitropyrimidines.[11]

WARNING: This procedure must be performed in a chemical fume hood. The reaction may be exothermic.

Materials:

  • This compound waste dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • Iron powder (Fe), fine mesh.

  • Glacial acetic acid or dilute hydrochloric acid (HCl).

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) for neutralization.

  • pH paper or a calibrated pH meter.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in glacial acetic acid or a mixture of ethanol and water. Aim for a concentration of approximately 5-10% w/v.

  • Addition of Iron: While stirring vigorously, add iron powder in portions. A significant molar excess is required (typically 5-10 equivalents relative to the this compound).

  • Heating (Optional): If the reaction is slow at room temperature (monitor by TLC), gently heat the mixture to 40-60°C.

  • Reaction Monitoring: Monitor the disappearance of the this compound starting material using Thin Layer Chromatography (TLC). The product, 5-aminopyrimidine, will have a different Rf value. The reaction is typically complete within 1-3 hours.

  • Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the mixture through a pad of celite to remove the excess iron powder and iron salts. Rinse the filter cake with a small amount of the solvent used for the reaction.

  • Neutralization: Transfer the filtrate to a suitable beaker. Slowly and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid. Caution: This will generate gas (CO₂) if bicarbonate is used and can be exothermic. Monitor the pH, adjusting until it is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, consult your institutional EHS guidelines. In many cases, this neutralized aqueous solution containing the far less hazardous 5-aminopyrimidine may be approved for drain disposal. However, you must obtain explicit permission from your EHS department before doing so. Any solid byproducts must be collected as hazardous waste.

Spill & Emergency Procedures

Immediate and correct response to a spill is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or you feel unwell, evacuate the area and trigger the fire alarm or emergency response system.

  • Small Spills (Solid): For small spills of solid powder, gently cover with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[6]

  • Small Spills (Liquid): Absorb the spill with a chemical absorbent pad or vermiculite. Collect the contaminated absorbent material into a hazardous waste container.

  • Decontamination: Decontaminate the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department.

By adhering to these technically sound and safety-conscious procedures, you can effectively manage the disposal of this compound, protecting yourself, your colleagues, and the environment.

References

A Researcher's Comprehensive Guide to the Safe Handling of 5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 5-Nitropyrimidine. By moving beyond a simple checklist and delving into the causality behind each procedural step, we aim to foster a culture of safety and build a foundation of trust. This document is designed to be your preferred source for laboratory safety and chemical handling, offering value that extends beyond the product itself.

Hazard Identification and Risk Assessment: Understanding this compound

This compound belongs to a class of compounds that, due to the presence of the nitro group and the pyrimidine ring, requires careful handling. Based on data from similar chemical structures, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation, and in some cases, serious eye damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][3][4]

  • Potential for Harm if Swallowed or Inhaled: Similar compounds are noted to be harmful if ingested or inhaled.[3][5]

Given these potential hazards, a thorough risk assessment is the first critical step before any handling of this compound. This involves evaluating the specific procedures you will be performing, the quantities of the substance you will be using, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the anticipated chemical properties of the compound.

PPE Category Specification Rationale and Best Practices
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and dust. Standard safety glasses are insufficient.[6][7]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[7][8] Always inspect gloves for any signs of degradation or puncture before use and wash hands after removal.[6][9]
Body Protection A fully-buttoned laboratory coat. Consider a chemically impervious apron for larger quantities.Provides a barrier against accidental spills and contamination of personal clothing.[6][8][10]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[8]This engineering control is the primary means of preventing inhalation of dust or vapors. A dust mask (e.g., N95) may be considered as a secondary precaution if dust generation is unavoidable.

Safe Handling and Operational Protocols

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[8][11]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal materials are within the fume hood.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, ensure it is in a draft-free enclosure and that the container is securely sealed during transport.

  • Avoid Dust Generation: Handle the solid material gently to avoid creating dust.[2][6]

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to prevent splashing.

  • Container Sealing: Keep all containers tightly closed when not in use to prevent the escape of vapors and to protect the compound from atmospheric moisture.[4][6]

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[6]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][10][12] Seek immediate medical attention.[2][5]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][12][13] Remove contaminated clothing. If irritation persists, seek medical attention.[2][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[6]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2] Use non-sparking tools.[6]

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[8]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste containing this compound must be treated as hazardous chemical waste.[8] This includes empty containers, contaminated gloves, and absorbent materials from spills.

  • Containerization: Collect all hazardous waste in a clearly labeled, sealed, and compatible container.[6][8] The label should include "Hazardous Waste" and the full chemical name.[8]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[8]

  • Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with all local, state, and federal regulations.[1][8]

Visualizing the Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Fume Hood Setup Fume Hood Setup PPE Selection->Fume Hood Setup Weighing & Transfer Weighing & Transfer Fume Hood Setup->Weighing & Transfer Reaction/Procedure Reaction/Procedure Weighing & Transfer->Reaction/Procedure Decontamination Decontamination Reaction/Procedure->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Secure Storage Secure Storage Waste Segregation->Secure Storage EHS Disposal EHS Disposal Secure Storage->EHS Disposal Contact EHS

Caption: Workflow for Safe Handling of this compound

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.